Tetrazine-PEG4-SS-Py
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H37N7O6S2 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C28H37N7O6S2/c36-25(31-21-23-4-6-24(7-5-23)28-34-32-22-33-35-28)8-12-38-14-16-40-18-19-41-17-15-39-13-11-29-26(37)9-20-42-43-27-3-1-2-10-30-27/h1-7,10,22H,8-9,11-21H2,(H,29,37)(H,31,36) |
InChI Key |
UMOUIQTYEOERRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tetrazine-PEG4-SS-Py: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Tetrazine-PEG4-SS-Py, a heterobifunctional linker revolutionizing bioconjugation, drug delivery, and molecular imaging.
Core Structure and Functional Components
This compound is a versatile chemical tool meticulously designed with three key functional moieties, each contributing to its broad utility in biological and chemical research.[1]
-
Tetrazine Moiety: This nitrogen-rich aromatic ring is the cornerstone of its bioorthogonal reactivity. It participates in exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO).[2][3] This "click chemistry" reaction is characterized by its high speed and specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[4]
-
Pyridyl Disulfide (SSPy) Group: This functional group provides a thiol-reactive handle for conjugation to biomolecules. It reacts specifically with free thiol groups (sulfhydryls) on proteins, peptides, or other molecules to form a stable, yet cleavable, disulfide bond.[1]
-
Disulfide (SS) Bond: The inherent disulfide bond within the linker's backbone renders it cleavable under reducing conditions. This feature is critical for applications requiring the controlled release of a conjugated payload, such as in drug delivery systems, as the intracellular environment is significantly more reducing than the extracellular space.
-
PEG4 Spacer: A tetraethylene glycol (PEG4) linker separates the tetrazine and pyridyl disulfide moieties. This hydrophilic spacer enhances the molecule's aqueous solubility, reduces steric hindrance during conjugation reactions, and can improve the pharmacokinetic properties of the resulting bioconjugate.
The combination of these functionalities in a single molecule allows for a dual-labeling strategy and the construction of complex, multi-component systems.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₇N₇O₆S₂ | |
| Molecular Weight | 631.8 g/mol | |
| Purity | >96% | |
| Appearance | Yellow solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMSO, DMF, and water (enhanced by PEG4 spacer) |
Key Chemical Reactions and Experimental Protocols
This compound's utility stems from its two primary reactive handles: the tetrazine ring for bioorthogonal click chemistry and the pyridyl disulfide for thiol conjugation.
Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The tetrazine moiety reacts with strained alkenes, such as trans-cyclooctene (TCO), in a highly efficient and bioorthogonal manner. This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants ranging from 1 to 10⁶ M⁻¹s⁻¹. The reaction proceeds rapidly at room temperature in aqueous buffers (pH 6-9) and does not require a catalyst. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.
General Protocol for Tetrazine-TCO Ligation:
-
Preparation of Reactants:
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Prepare the this compound solution in a reaction buffer (e.g., PBS, pH 7.4).
-
-
Ligation Reaction:
-
Add a slight molar excess (e.g., 1.1 to 2 equivalents) of the TCO-functionalized molecule to the this compound solution.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.
-
-
Purification (if necessary):
-
Purify the conjugate to remove any unreacted starting materials using an appropriate chromatography method, such as size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the final conjugate using techniques like SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.
-
Thiol-Disulfide Exchange
The pyridyl disulfide group reacts with free thiol groups to form a stable disulfide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.0-8.5).
General Protocol for Thiol Conjugation:
-
Preparation of Thiol-Containing Molecule:
-
If the target molecule contains disulfide bonds that need to be reduced to expose free thiols, treat it with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing molecule and this compound in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).
-
Add a molar excess of this compound to the thiol-containing molecule.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method to remove unreacted linker and byproducts.
-
Stability and Cleavage
The stability of the tetrazine ring is pH-dependent, with better stability observed in neutral to mildly acidic conditions (pH 6.0-7.5). Degradation can occur under basic conditions. For long-term storage, it is recommended to keep the compound at -20°C and protected from light.
The disulfide bond within the linker is stable under normal physiological conditions but can be readily cleaved by reducing agents such as DTT, TCEP, or glutathione (GSH), which is present at higher concentrations inside cells. This redox-sensitive cleavability is a key feature for controlled drug release applications.
Applications in Research and Development
The unique properties of this compound make it a powerful tool in various research areas:
-
Bioconjugation: Its dual reactivity allows for the precise and versatile labeling and modification of biomolecules.
-
Antibody-Drug Conjugates (ADCs): The linker is well-suited for the development of ADCs, where a cytotoxic drug can be attached to an antibody via the thiol-reactive group, and the entire construct can be further functionalized or tracked using the tetrazine moiety. The cleavable disulfide bond facilitates the release of the drug within the target cell.
-
Targeted Drug Delivery: The tetrazine group can be used to conjugate the linker to a targeting ligand modified with a TCO group, enabling the targeted delivery of a thiol-containing drug.
-
Molecular Imaging: The tetrazine moiety can be reacted with a TCO-functionalized imaging agent (e.g., a fluorophore or a PET tracer) for in vitro and in vivo imaging applications.
-
Chemical Biology: This linker is a valuable tool for studying complex biological systems, including live-cell imaging and the investigation of protein-protein interactions.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of common experimental procedures involving this compound.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: A generalized workflow for pretargeted live-cell imaging using this compound.
Proposed Synthetic Route
While the precise, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established chemical principles for creating similar heterobifunctional linkers. The synthesis would likely involve a multi-step process, starting with the functionalization of a PEG4 diol.
Caption: A plausible multi-step synthesis of this compound from a PEG4 diol.
This proposed route illustrates a logical sequence of reactions to asymmetrically functionalize the PEG spacer and introduce the desired reactive groups. Each step would require careful optimization of reaction conditions and purification of intermediates.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers researchers and drug development professionals a unique combination of bioorthogonal reactivity, thiol-specific conjugation, and cleavability. Its well-defined structure and predictable chemical properties make it an invaluable tool for the construction of complex bioconjugates, targeted drug delivery systems, and advanced imaging probes. The experimental workflows and synthetic strategies outlined in this guide provide a solid foundation for the successful implementation of this innovative chemical tool in a wide range of scientific endeavors.
References
An In-Depth Technical Guide to the Mechanism and Application of Tetrazine-PEG4-SS-Py in Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trifunctional linker, Tetrazine-PEG4-SS-Py, detailing its mechanism of action in click chemistry, experimental protocols for its application, and relevant quantitative data. This versatile reagent is at the forefront of bioconjugation strategies, enabling the precise and efficient linkage and release of molecules in complex biological systems.
Core Principles of this compound
This compound is a heterobifunctional linker meticulously designed for advanced bioconjugation applications. Its structure incorporates three key functional domains: a tetrazine moiety for bioorthogonal ligation, a pyridyl disulfide group for thiol-specific conjugation, and a central, cleavable disulfide bond, all connected via a hydrophilic polyethylene glycol (PEG4) spacer.
-
Tetrazine Moiety: This electron-deficient diene is the reactive handle for the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry." It reacts with exceptional speed and specificity with strained dienophiles, most notably trans-cyclooctene (TCO) derivatives.[1][2] This reaction is characterized by its biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[3][4]
-
Pyridyl Disulfide (SSPy) Group: This functionality provides a selective reaction site for free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides.[1] The reaction proceeds via a thiol-disulfide exchange mechanism, forming a stable disulfide bond and releasing pyridine-2-thione, a byproduct that can be monitored spectrophotometrically to track reaction progress.
-
Cleavable Disulfide (S-S) Bond: The internal disulfide bond offers a crucial feature for applications requiring controlled release. This bond is stable in the extracellular environment but is susceptible to cleavage in the presence of reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or endogenous glutathione (GSH), which is found at significantly higher concentrations inside cells.
-
PEG4 Spacer: The tetraethylene glycol linker enhances the aqueous solubility of the molecule and the resulting bioconjugates. It also provides spatial separation between the reactive moieties and the conjugated biomolecules, minimizing steric hindrance and preserving their biological activity.
Reaction Mechanisms
The utility of this compound stems from three distinct chemical transformations: the thiol-pyridyl disulfide exchange for initial conjugation, the tetrazine-TCO ligation for bioorthogonal coupling, and the reductive cleavage of the disulfide bond for payload release.
Thiol-Pyridyl Disulfide Exchange
The initial conjugation step typically involves the reaction of the pyridyl disulfide group with a thiol-containing molecule (e.g., a protein with a cysteine residue). The reaction is a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the pyridyl disulfide, leading to the formation of a new disulfide bond and the release of pyridine-2-thione.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 4. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Tetrazine-PEG4-SS-Py
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tetrazine-PEG4-SS-Py, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. This molecule incorporates a tetrazine moiety for bioorthogonal click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for controlled release, and a pyridyl disulfide group for thiol-specific conjugation.
Core Concepts and Applications
This compound is a versatile tool in drug development and chemical biology. The tetrazine group participates in rapid and specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, such as trans-cyclooctene (TCO), enabling efficient bioconjugation in complex biological environments.[1][2] The pyridyl disulfide moiety allows for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a disulfide exchange reaction.[3] The incorporated disulfide bond is susceptible to cleavage in reducing environments, such as the intracellular space, providing a mechanism for triggered release of conjugated payloads.[4]
Key applications of this compound include:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[5]
-
PROTACs and Molecular Glues: Facilitating the targeted degradation of proteins.
-
Pre-targeted Imaging and Therapy: A two-step approach where a tagged targeting molecule is administered first, followed by a smaller, labeled tetrazine probe.
-
Live Cell Imaging: Labeling and tracking of biomolecules in real-time.
-
Functionalization of Biomaterials: Modifying hydrogels and nanoparticles for various biomedical applications.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₇N₇O₆S₂ | |
| Molecular Weight | 631.77 g/mol | |
| Purity (Typical) | >95% (as determined by HPLC) | |
| Appearance | Red solid to oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF | |
| Storage Conditions | -20°C, protected from light and moisture |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential coupling of the tetrazine, PEG, and pyridyl disulfide moieties. A plausible synthetic route, based on related literature, is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established bioconjugation chemistries. Optimization of reaction conditions may be necessary.
Materials:
-
Tetrazine-PEG4-NHS ester
-
Amino-PEG4-pyridyl disulfide (H2N-PEG4-SS-Py)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Amino-PEG4-pyridyl disulfide (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0 equivalents) to the solution to act as a non-nucleophilic base.
-
Addition of Tetrazine Moiety: Slowly add a solution of Tetrazine-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, the mixture can be quenched by the addition of a small amount of water to hydrolyze any remaining NHS ester.
-
Solvent Removal: Remove the DMF under reduced pressure.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and excess reagents. Due to the PEGylated nature of the compound, chromatographic techniques are generally effective.
Experimental Protocol: Purification by HPLC
Instrumentation and Columns:
-
A preparative HPLC system equipped with a UV-Vis detector.
-
A reverse-phase C18 column suitable for preparative scale.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile).
-
Injection and Gradient: Inject the sample onto the equilibrated C18 column. Elute the compound using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Monitor the elution profile at the characteristic absorbance wavelength of the tetrazine chromophore (typically around 520 nm). Collect the fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions for purity by analytical HPLC-MS. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final product as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the final product.
-
Analytical HPLC: To determine the purity of the final compound.
Application Workflow: Bioconjugation to a Thiol-Containing Protein
This workflow illustrates the use of this compound to conjugate to a protein, followed by a bioorthogonal reaction with a TCO-modified molecule.
Experimental Protocol: Protein Conjugation
Materials:
-
Thiol-containing protein (e.g., an antibody or enzyme) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
This compound dissolved in an organic solvent like DMSO.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration. If the protein has capped cysteines, they may need to be reduced first using a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add a molar excess (e.g., 5-20 fold) of the this compound solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Purify the resulting protein-tetrazine conjugate from excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column).
-
Characterization: Characterize the conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy and mass spectrometry.
The purified protein-tetrazine conjugate is now ready for subsequent bioorthogonal ligation with a TCO-functionalized molecule.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its unique combination of a bioorthogonal handle, a flexible spacer, a cleavable linker, and a thiol-reactive group enables a wide range of applications, from the construction of sophisticated drug delivery systems to the precise labeling of biomolecules in living systems. The synthetic and purification protocols outlined in this guide provide a framework for the successful implementation of this important molecule in research and development.
References
- 1. Hetero-bifunctional Crosslinkers Containing Tetrazine which Selectively Reacts with Strained C-C Multiple Bonds | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
The Crucial Role of the Disulfide Bond in Tetrazine-PEG4-SS-Py Cleavable Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy, offering a potent combination of monoclonal antibody specificity and the cytotoxic power of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's success, dictating its stability, efficacy, and safety profile. Among the various linker technologies, cleavable linkers featuring a disulfide bond have garnered significant attention. This technical guide delves into the core functionalities of the Tetrazine-PEG4-SS-Py linker, with a particular focus on the indispensable role of its disulfide bond in achieving controlled and targeted drug release.
Introduction to this compound Linkers
The this compound linker is a sophisticated bifunctional molecule designed for the precise construction of ADCs. Its architecture comprises three key components:
-
Tetrazine group: This moiety participates in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a strained alkene, such as trans-cyclooctene (TCO). This reaction is exceptionally fast and selective, allowing for efficient conjugation of the linker to a modified antibody under mild, physiological conditions.[1]
-
PEG4 spacer: The polyethylene glycol (PEG) spacer, consisting of four repeating ethylene glycol units, enhances the linker's hydrophilicity. This improves the solubility of the resulting ADC, reduces aggregation, and can minimize steric hindrance during conjugation and interaction with the target cell.
-
Pyridyl Disulfide (-SS-Py) group: This is the cleavable element of the linker. The disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment found within cells. The pyridyl disulfide is particularly reactive towards thiols, facilitating both the initial conjugation of a thiol-containing payload and the subsequent cleavage by intracellular thiols.
The Disulfide Bond: A Gateway to Targeted Drug Release
The disulfide bond is the linchpin of the this compound linker's functionality, enabling a "smart" drug delivery system. Its role can be understood through the stark contrast between the extracellular and intracellular environments.
Stability in Systemic Circulation
Cleavage in the Intracellular Reducing Environment
Upon internalization of the ADC into a target cell via receptor-mediated endocytosis, it is exposed to a significantly more reducing environment. The cytoplasm has a high concentration of glutathione (GSH), a tripeptide thiol, with concentrations up to 1-10 mM, which is approximately 1000-fold higher than in the blood plasma.[] This high concentration of GSH drives the cleavage of the disulfide bond through a thiol-disulfide exchange reaction.
The cleavage mechanism involves the nucleophilic attack of a glutathione thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the drug with a free thiol group. The mixed disulfide can then be further reduced by another molecule of GSH to regenerate the original linker thiol and oxidized glutathione (GSSG). This process is often facilitated by intracellular enzymes such as thioredoxin (TRX) and glutaredoxin (GRX), which can catalyze the cleavage of disulfide bonds in xenobiotic molecules.[4]
Quantitative Data on Disulfide Linker Performance
While comprehensive quantitative data specifically for the this compound linker is limited in publicly accessible literature, the following table summarizes key performance parameters for disulfide-containing linkers based on available research. This data provides valuable benchmarks for researchers developing ADCs with this type of linker.
| Parameter | Typical Value/Range | Conditions | Significance |
| Plasma Stability (Half-life) | Hours to Days | 37°C in human plasma/serum | Indicates the linker's ability to remain intact in circulation, minimizing off-target toxicity. |
| Intracellular Cleavage Rate | Minutes to Hours | Presence of mM concentrations of Glutathione (GSH) at 37°C | Determines how quickly the active drug is released within the target cell to exert its cytotoxic effect. |
| Drug Release Efficiency | > 80% | Intracellular-mimicking reducing conditions (e.g., 5 mM GSH) | Represents the percentage of conjugated drug that is successfully released from the ADC upon entering the target cell. |
Note: The values presented are generalized from studies on various disulfide-containing linkers and may not be directly representative of the this compound linker. Experimental validation for the specific ADC construct is crucial.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and application of this compound are often proprietary. However, the following sections outline generalized methodologies for key experiments based on established scientific literature.
General Synthesis of this compound
The synthesis of this compound typically involves a multi-step process:
-
Synthesis of the Tetrazine-PEG4-acid: A tetrazine derivative is coupled to an amino-PEG4-acid linker.
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the Tetrazine-PEG4-acid is activated, for example, using N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation to a Pyridyl Disulfide Amine: The activated Tetrazine-PEG4-NHS ester is then reacted with an amine-containing pyridyl disulfide derivative, such as 2-(pyridin-2-yldisulfanyl)ethan-1-amine, to form the final this compound linker.
Purification at each step is typically performed using techniques like column chromatography or high-performance liquid chromatography (HPLC). Characterization is done using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Conjugation to an Antibody and Payload
The construction of an ADC using the this compound linker involves a two-stage conjugation process:
-
Antibody Modification: The antibody is first modified with a TCO group. This is typically achieved by reacting the lysine residues of the antibody with a TCO-NHS ester.
-
Payload Attachment to the Linker: The thiol-containing cytotoxic payload is conjugated to the pyridyl disulfide end of the this compound linker via a thiol-disulfide exchange reaction.
-
Click Chemistry Conjugation: The TCO-modified antibody is then reacted with the payload-linker conjugate via the iEDDA click reaction between the tetrazine and TCO groups.
The resulting ADC is purified using methods like size-exclusion chromatography (SEC) or protein A affinity chromatography. The drug-to-antibody ratio (DAR) is a critical quality attribute and is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
In Vitro Cleavage Assay
Assessing the cleavage of the disulfide bond is crucial to confirm the linker's functionality. A common in vitro assay involves:
-
Incubation: The ADC is incubated in a buffer (e.g., PBS, pH 7.4) at 37°C with a physiologically relevant concentration of a reducing agent, typically 5 mM glutathione (GSH). Control samples without the reducing agent are also prepared.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed to quantify the amount of released payload. This is commonly done using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS). The disappearance of the intact ADC and the appearance of the cleaved payload and the antibody-linker remnant are monitored.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Chemical Structure of this compound
References
The PEG4 Spacer in Bioorthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry and bioconjugation, the careful selection of a chemical linker is a critical determinant of the success of the resulting conjugate. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has become a fundamental tool, valued for its ability to favorably alter the physicochemical properties of bioconjugates. This technical guide provides a comprehensive exploration of the discrete PEG4 spacer, a short chain consisting of four ethylene glycol units, and its pivotal role in modern bioconjugation.
The PEG4 spacer offers a unique combination of hydrophilicity, a defined length, and flexibility, making it a versatile component in the design of sophisticated biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its incorporation can address common challenges in drug development, including solubility, stability, and pharmacokinetics.[1] This guide will delve into the quantitative data supporting the use of PEG4, provide detailed experimental protocols for its application, and visualize its role in key experimental workflows.
Core Functions and Advantages of the PEG4 Spacer
The integration of a PEG4 spacer into a bioconjugate confers several advantageous properties that can significantly enhance its therapeutic potential. These benefits are derived from the inherent chemical nature of the polyethylene glycol chain.
-
Enhanced Hydrophilicity and Solubility : A primary advantage of the PEG4 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1] Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[2] This hydrophobicity can lead to aggregation and rapid clearance from circulation. The ethylene glycol units of the PEG4 spacer are hydrophilic, which increases the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[2]
-
Improved Pharmacokinetics : By enhancing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and modified biodistribution of the bioconjugate. This can result in improved drug exposure at the target site and a better overall therapeutic index.
-
Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules. This separation is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.
-
Reduced Immunogenicity : The PEG component can create a protective hydration layer around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, potentially lowering the risk of an immune response against the conjugate.
Quantitative Data on PEG4 Spacers
The decision to incorporate a PEG4 spacer is often guided by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the physicochemical properties of PEG4 and the general impact of PEGylation on bioconjugates. While direct quantitative comparisons for a PEG4 spacer are not always available, the data from studies on various PEGylated molecules illustrate the underlying principles.
Table 1: Physicochemical Properties of a Typical PEG4 Spacer
| Property | Value | Reference |
| Molecular Formula | C8H18O5 (for the core PEG4 unit) | |
| Molecular Weight | 194.23 g/mol (for the core PEG4 unit) | |
| Length | ~1.4 nm | |
| Solubility | Highly soluble in water and many organic solvents (e.g., DMSO, DMF, DCM) |
Table 2: Impact of PEGylation on Bioconjugate Properties (General Trends)
| Parameter | Observation | Impact | Reference |
| Solubility | Increased aqueous solubility of hydrophobic molecules. | Prevents aggregation, improves formulation. | |
| Aggregation | Reduced tendency for aggregation, especially under stress. | Enhances stability and shelf-life. | |
| Pharmacokinetics | Longer circulation half-life, slower plasma clearance. | Increased overall drug exposure (AUC). | |
| Immunogenicity | Reduced immunogenic potential. | Masks immunogenic epitopes. | |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | "Shielding" effect from the PEG hydration layer. |
Experimental Protocols
The versatility of the PEG4 spacer is realized through its functionalization with a variety of reactive groups. The most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (like those on lysine residues) and maleimide chemistry for targeting sulfhydryl groups (from cysteine residues).
Protocol 1: Labeling of an Antibody with NHS-PEG4-Biotin
This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Biotin) to a protein such as an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
EZ-Link™ NHS-PEG4-Biotin (Thermo Fisher Scientific)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
NHS-PEG4-Biotin Stock Solution Preparation:
-
NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-PEG4-Biotin in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEG4-Biotin to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess linker and quenching reagent using a desalting column.
-
-
Characterization:
-
Analyze the final conjugate to confirm successful conjugation and determine the degree of labeling using techniques such as HABA assay or mass spectrometry.
-
Protocol 2: Conjugation of a Maleimide-PEG4 Linker to a Reduced Antibody
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG4 linker to the sulfhydryl groups of a reduced antibody.
Materials:
-
Antibody of interest
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction
-
Maleimide-PEG4-Payload (dissolved in DMSO or DMF)
-
Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., N-ethylmaleimide or free cysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in the reaction buffer.
-
Add a 10-50 fold molar excess of TCEP or DTT.
-
Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds.
-
Remove the excess reducing agent using a desalting column. This step is critical to prevent reaction with the maleimide.
-
-
Conjugation Reaction:
-
Immediately after removing the reducing agent, adjust the pH of the reduced antibody solution to 6.5-7.5 if necessary.
-
Add a 5-20 fold molar excess of the Maleimide-PEG4-Payload.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of sulfhydryls.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.
-
-
Purification:
-
Purify the conjugate from excess linker and quenching reagent using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the final conjugate to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, and mass spectrometry.
-
Protocol 3: PROTAC Synthesis via Copper-Free Click Chemistry using a PEG4 Linker
This protocol describes the final ligation step in the synthesis of a PROTAC using a DBCO-PEG4-acid linker and an azide-functionalized warhead.
Materials:
-
DBCO-PEG4-linker conjugated to an E3 ligase ligand (e.g., pomalidomide)
-
Azide-functionalized warhead (e.g., (+)-JQ1-PEG4-Azide)
-
Anhydrous DMSO
-
Preparative reverse-phase HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized warhead (1.1 equivalents) in anhydrous DMSO.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
-
Mandatory Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows where a PEG4 spacer is employed.
Conclusion
The PEG4 spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG4 technology. As the field of bioconjugation continues to advance, the rational and informed use of well-characterized linkers like PEG4 will remain a cornerstone of designing safer and more effective targeted therapeutics and research tools.
References
A Technical Guide to Tetrazine-PEG4-SS-Py: A Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Tetrazine-PEG4-SS-Py, a versatile heterobifunctional crosslinker. Designed for advanced bioconjugation strategies, this reagent incorporates a tetrazine moiety for bioorthogonal click chemistry, a pyridyl disulfide group for thiol-specific conjugation, and a cleavable disulfide bond, all connected by a hydrophilic polyethylene glycol (PEG4) spacer.
Core Properties and Quantitative Data
This compound is a valuable tool in chemical biology, drug delivery, and diagnostics. Its unique structure allows for a multi-step conjugation approach, enabling the precise assembly of complex biomolecular architectures. The key quantitative data for this reagent is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₇N₇O₆S₂ | [1] |
| Molecular Weight | 631.8 g/mol | [1] |
| Purity | Typically >95% | [2] |
Chemical Reactivity and Signaling Pathways
The utility of this compound lies in its three distinct functional components, each with a specific role in bioconjugation workflows.
-
Pyridyl Disulfide (SSPy) Group: This group enables the initial conjugation to a biomolecule of interest through a thiol-disulfide exchange reaction. It specifically reacts with free sulfhydryl groups (thiols), commonly found in cysteine residues of proteins and peptides, to form a stable disulfide bond.[2] This reaction is highly efficient and proceeds under mild physiological conditions.[2]
-
Tetrazine Moiety: The tetrazine group is the bioorthogonal reactive partner in an inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is exceptionally fast and highly specific for strained alkenes, most notably trans-cyclooctene (TCO). The reaction's biocompatibility allows for ligations to be performed in complex biological media and even in living cells.
-
Disulfide (S-S) Linker: The disulfide bond incorporated into the linker's backbone is cleavable under reducing conditions. This feature is critical for applications requiring the release of a conjugated payload, such as a drug or imaging agent, within the reducing environment of the cell cytoplasm. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
The overall experimental workflow for using this compound typically involves a sequential, three-stage process: initial thiol conjugation, bioorthogonal ligation, and optional payload release via cleavage.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization of reaction conditions, including concentrations, incubation times, and purification methods, may be necessary for specific applications.
Protocol 1: Conjugation to Thiol-Containing Proteins
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein in an appropriate buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7-8.
-
Desalting column for purification.
Procedure:
-
Prepare Reagents:
-
Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.
-
-
Purification:
-
Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column or size-exclusion chromatography.
-
Protocol 2: Bioorthogonal Ligation with a TCO-Molecule
This protocol outlines the iEDDA reaction between the tetrazine-functionalized protein and a trans-cyclooctene (TCO)-containing molecule.
Materials:
-
Purified tetrazine-functionalized protein from Protocol 1.
-
TCO-containing molecule (e.g., a fluorescent probe, drug, or biotin).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents:
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Ligation Reaction:
-
Add a 1.5-5 fold molar excess of the TCO-containing molecule to the solution of the tetrazine-functionalized protein.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted TCO-molecule using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography (if a tag was used).
-
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the reductive cleavage of the disulfide bond to release the conjugated payload.
Materials:
-
Purified final conjugate from Protocol 2.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Cleavage Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reducing Agent:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
-
Cleavage Reaction:
-
Add the reducing agent to the solution of the final conjugate to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.
-
Incubate the reaction for 30-60 minutes at room temperature. For complete reduction, incubation can be extended or performed at a slightly elevated temperature (e.g., 37°C).
-
-
Analysis:
-
The cleavage can be confirmed by various analytical methods, such as SDS-PAGE (which will show a change in molecular weight of the protein component) or mass spectrometry to detect the released payload.
-
References
Stability and solubility of Tetrazine-PEG4-SS-Py in aqueous buffers
An In-depth Technical Guide to the Stability and Solubility of Tetrazine-PEG4-SS-Py in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional linker that incorporates three key chemical motifs, making it a versatile tool in bioconjugation and drug delivery. This guide provides a comprehensive overview of its stability and solubility characteristics in aqueous buffers, detailed experimental protocols for its handling and analysis, and visual representations of its core functionalities.
The molecule consists of:
-
A tetrazine group for bioorthogonal ligation with strained alkenes (e.g., trans-cyclooctene, TCO) via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is known for its rapid kinetics and high specificity in biological systems.
-
A polyethylene glycol (PEG4) spacer, which enhances hydrophilicity and, consequently, aqueous solubility. The PEG linker also provides spatial separation between conjugated molecules, minimizing steric hindrance.
-
A pyridyl disulfide (SS-Py) moiety, which readily reacts with free thiols (sulfhydryl groups) on proteins or other molecules to form a stable, yet cleavable, disulfide bond. This disulfide bond is susceptible to cleavage by reducing agents.
Understanding the stability and solubility of this linker is critical for its effective use in experimental design, ensuring reproducibility and successful outcomes in applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced imaging probes.
Solubility Profile
The incorporation of a hydrophilic PEG4 spacer significantly enhances the aqueous solubility of the this compound linker.[1][2] While specific quantitative solubility data for this exact compound is not extensively published, its structural components suggest good solubility in a range of common aqueous buffers and organic solvents used in bioconjugation.
Table 1: Estimated Solubility of this compound
| Solvent/Buffer | Expected Solubility | Notes |
| Water | Soluble | The PEG4 spacer significantly increases hydrophilicity. |
| Phosphate-Buffered Saline (PBS) | Soluble | Commonly used for bioconjugation reactions at physiological pH. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing high-concentration stock solutions.[1][2] |
| Dimethylformamide (DMF) | Highly Soluble | Another common organic solvent for dissolving linker molecules.[1] |
| Methanol (MeOH) | Soluble | Can be used as a co-solvent to aid dissolution. |
Stability Profile
The stability of this compound is primarily influenced by the chemical properties of the tetrazine ring and the disulfide bond.
Tetrazine Moiety Stability
The stability of the tetrazine ring is dependent on pH, temperature, and the presence of nucleophiles. Generally, tetrazines are more stable in neutral to mildly acidic conditions.
Table 2: Factors Affecting Tetrazine Stability in Aqueous Buffers
| Factor | Effect on Stability | Recommendations for Handling |
| pH | More stable at neutral to slightly acidic pH (6.0-7.5). Degradation can increase at higher pH. | Maintain a reaction and storage pH between 6.0 and 7.5. Avoid strongly acidic or basic conditions. |
| Temperature | Higher temperatures can accelerate degradation. | Perform reactions at room temperature or 4°C if compatible with the biomolecules. Store stock solutions at -20°C or -80°C. |
| Light | Prolonged exposure to high-intensity light should be avoided. | Store solutions in the dark or in amber vials. |
| Presence of Thiols | Some thiols can react with and degrade the tetrazine ring, though this is generally slower than the desired thiol-disulfide exchange with the SS-Py group. | If possible, perform the thiol-disulfide exchange first, followed by the tetrazine ligation. |
Some studies have shown that 3,6-diaryl-s-tetrazines can exhibit some decomposition in pure water over several hours. For instance, one study noted 20% decomposition of a dipyridyl-s-tetrazine after 2 hours in water. However, in the context of rapid bioconjugation reactions, this level of instability is often manageable.
Disulfide Bond Stability and Cleavage
The disulfide bond in the linker is stable under typical physiological conditions but can be readily cleaved in the presence of reducing agents. This redox-sensitivity is a key feature for applications requiring controlled release of a conjugated payload.
Table 3: Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Typical Concentration | pH Range | Key Characteristics |
| Dithiothreitol (DTT) | 1-100 mM | 7.0 - 9.0 | A strong reducing agent, but it is a thiol and can re-oxidize. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-50 mM | 1.5 - 9.0 | A potent, odorless, and stable reducing agent that is not a thiol. It is often preferred for its stability and effectiveness over a wide pH range. |
| Glutathione (GSH) | 1-10 mM | 6.5 - 7.5 | A biologically relevant reducing agent, often used to mimic intracellular reducing environments. |
The cleavage of the disulfide bond is a chemical reduction, resulting in two free thiol groups. The kinetics of this cleavage are dependent on the concentration of the reducing agent, temperature, and pH.
Key Chemical Reactions and Mechanisms
Thiol-Disulfide Exchange with Pyridyl Disulfide (SS-Py)
The pyridyl disulfide group is highly reactive towards free thiols, proceeding through a thiol-disulfide exchange mechanism. This reaction is highly specific and efficient at neutral to slightly alkaline pH.
Caption: Thiol-Disulfide Exchange Reaction Mechanism.
Disulfide Bond Cleavage
The internal disulfide bond can be cleaved by reducing agents like TCEP, releasing the tetrazine-PEG4 portion from the conjugated biomolecule.
Caption: Reductive Cleavage of the Disulfide Bond.
Experimental Protocols
The following are detailed protocols for assessing the stability and solubility of this compound.
Protocol for Assessing Tetrazine Stability by UV-Vis Spectrophotometry
This protocol allows for the monitoring of tetrazine degradation over time by measuring the decrease in its characteristic absorbance in the visible range (typically 520-540 nm).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS at pH 5.5, 7.4, and 8.5)
-
UV-Vis spectrophotometer
-
96-well clear flat-bottomed plates or quartz cuvettes
-
Incubator
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the aqueous buffers of interest to a final concentration of 0.2 mM. Ensure the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on the buffer.
-
Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of each working solution at the λmax of the tetrazine (around 520-540 nm). This will serve as the baseline (100% intact).
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 37°C), protected from light.
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot of each solution and measure the absorbance at the same wavelength.
-
Data Analysis: For each time point, calculate the percentage of remaining tetrazine relative to the initial absorbance. Plot the percentage of remaining tetrazine against time for each buffer condition.
Protocol for Assessing Solubility (Kinetic Solubility Assay)
This protocol provides a method to estimate the kinetic solubility of the compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Clear 96-well microtiter plate
-
Plate reader capable of nephelometry (light scattering) or UV-Vis measurements
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Serial Dilutions in DMSO: In a separate plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Dispense into Assay Plate: Dispense a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of the assay plate. Include DMSO-only wells as a control.
-
Add Aqueous Buffer: Add a larger, equal volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired concentrations.
-
Mix and Incubate: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Measure for Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering compared to the control indicates the formation of a precipitate.
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
-
Data Analysis: The highest concentration that remains a clear solution without significant light scattering is an estimate of the kinetic solubility under these conditions.
Experimental Workflow for Bioconjugation and Cleavage
The following diagram illustrates a typical experimental workflow involving this compound.
Caption: General Experimental Workflow for this compound.
Conclusion
This compound is a powerful and versatile linker for bioconjugation. Its PEG4 spacer provides excellent aqueous solubility, while the tetrazine and pyridyl disulfide moieties offer dual functionalities for orthogonal and specific labeling. The stability of the tetrazine ring is optimal under neutral to slightly acidic conditions, and the disulfide bond provides a cleavable linkage that is responsive to reducing agents. By understanding these properties and following the detailed protocols provided, researchers can effectively utilize this linker for a wide range of applications in drug development, diagnostics, and fundamental biological research.
References
An In-depth Technical Guide to the Functional Groups of Tetrazine-PEG4-SS-Py
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the precision and efficiency of molecular tools are paramount. Tetrazine-PEG4-SS-Py is a heterobifunctional linker that embodies this principle, offering a versatile platform for the strategic assembly of complex biomolecules. This guide provides a comprehensive analysis of the distinct functional groups within this compound, detailing their chemical properties, reaction mechanisms, and practical applications in research and drug development.
Core Functional Groups: A Detailed Analysis
The power of this compound lies in the unique capabilities of its four primary functional components: the Tetrazine ring, the Polyethylene Glycol (PEG) spacer, the disulfide bond, and the pyridyl disulfide group. Each of these moieties plays a critical role in the linker's overall performance, from enabling highly specific and rapid conjugation reactions to facilitating controlled cleavage and release of payloads in distinct biological environments.
The Tetrazine Group: A Gateway to Bioorthogonal Chemistry
The 1,2,4,5-tetrazine ring is the bioorthogonal reactive partner in this linker. It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most notably a trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its exceptional speed and specificity, proceeding rapidly even at low concentrations in complex biological milieu without interfering with native cellular processes.
Key Features:
-
Rapid Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This allows for efficient labeling and conjugation in time-sensitive experiments.
-
High Specificity: The tetrazine-TCO ligation is highly selective, avoiding cross-reactivity with other functional groups present in biological systems.
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require cytotoxic catalysts like copper.
Quantitative Data on Tetrazine-TCO Ligation Kinetics:
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | |
| Hydrogen substituted tetrazines | trans-cyclooctene | up to 30,000 | |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | |
| 3-(pyridin-2-yl)-6-phenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 25 |
Experimental Protocol: Monitoring Tetrazine-TCO Ligation
A common method to monitor the progress of the tetrazine-TCO reaction is through UV-Vis spectrophotometry. The characteristic pinkish-red color of the tetrazine disappears as the reaction proceeds, which can be quantified by the decrease in absorbance at approximately 520-540 nm.
Materials:
-
Tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-functionalized molecule in the same buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Determine the molar extinction coefficient of the tetrazine derivative in the reaction buffer.
-
Mix equimolar amounts of the tetrazine and TCO reactants in a cuvette.
-
Immediately begin recording the absorbance at the λmax of the tetrazine at set time intervals.
-
The reaction is complete when the absorbance at this wavelength no longer decreases.
-
The second-order rate constant can be calculated from the decay of the tetrazine absorbance.
Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.
The PEG4 Spacer: Enhancing Physicochemical Properties
The tetraethylene glycol (PEG4) spacer is a short, hydrophilic linker that provides several crucial advantages to the overall molecule.
Key Functions:
-
Increased Hydrophilicity: The PEG4 spacer enhances the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.
-
Reduced Steric Hindrance: The flexible chain of the PEG4 spacer physically separates the reactive ends of the linker, minimizing steric hindrance and allowing for more efficient conjugation to bulky biomolecules.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.
The Disulfide Bond (SS): A Redox-Sensitive Cleavable Linker
The disulfide bond is a key feature for applications requiring the controlled release of a conjugated payload. This bond is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment found inside cells.
Mechanism of Cleavage:
The high intracellular concentration of glutathione (GSH), a tripeptide thiol, drives the cleavage of the disulfide bond through a thiol-disulfide exchange reaction. This results in the release of the conjugated molecule.
Quantitative Data on Glutathione Concentrations:
| Biological Compartment | Glutathione (GSH) Concentration | Reference |
| Cytoplasm | 1-10 mM | |
| Blood Plasma | 2-20 µM |
The significant difference in GSH concentration between the extracellular and intracellular environments provides a robust mechanism for targeted drug release.
Experimental Protocol: In Vitro Disulfide Bond Cleavage Assay
Materials:
-
Disulfide-linked conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a positive control for reduction
-
Analytical method for detecting the cleaved product (e.g., HPLC, SDS-PAGE with fluorescence detection)
Procedure:
-
Prepare solutions of the disulfide-linked conjugate in PBS.
-
Prepare solutions of GSH in PBS at various concentrations (e.g., 1 µM, 10 µM, 1 mM, 5 mM, 10 mM) to mimic different biological environments.
-
Incubate the conjugate with the different concentrations of GSH at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixtures.
-
Analyze the aliquots to quantify the amount of cleaved product.
-
A control reaction with a strong reducing agent like DTT (e.g., 10-50 mM) can be used to determine the maximum possible cleavage.
Caption: Glutathione-mediated cleavage of a disulfide bond.
The Pyridyl Disulfide Group (SSPy): Specificity in Thiol Conjugation
The pyridyl disulfide moiety is a thiol-reactive functional group that enables the specific conjugation of the linker to cysteine residues on proteins or other thiol-containing molecules.
Mechanism of Conjugation:
This reaction is also a thiol-disulfide exchange. The thiol group of the target molecule attacks the disulfide bond of the pyridyl disulfide group. This reaction is driven by the formation of a stable leaving group, pyridine-2-thione, which has a characteristic absorbance at 343 nm that can be used to monitor the reaction's progress.
Key Features:
-
Thiol Specificity: The pyridyl disulfide group reacts specifically with free thiols, minimizing off-target reactions.
-
Reaction Monitoring: The release of pyridine-2-thione provides a convenient real-time spectroscopic handle to follow the conjugation reaction.
-
Optimal pH: The reaction is most efficient at a pH between 7 and 8.
Experimental Protocol: Conjugation to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Desalting column
-
Spectrophotometer
Procedure:
-
Ensure the protein is in an appropriate buffer, free of other thiol-containing reagents. If necessary, reduce any existing disulfide bonds in the protein using a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Dissolve the this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
Monitor the reaction by measuring the increase in absorbance at 343 nm, corresponding to the release of pyridine-2-thione.
-
Once the reaction is complete, remove the excess linker and the pyridine-2-thione byproduct using a desalting column or size-exclusion chromatography.
Caption: Thiol-disulfide exchange for bioconjugation.
Applications in Targeted Drug Delivery
The unique combination of functional groups in this compound makes it an ideal tool for the construction of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs).
Workflow for ADC Construction and Action:
-
Antibody Modification: A targeting antibody is first conjugated to the pyridyl disulfide end of this compound via a cysteine residue.
-
Drug Ligation: A TCO-modified cytotoxic drug is then ligated to the tetrazine end of the antibody-linker construct through the bioorthogonal IEDDA reaction.
-
Systemic Circulation: The resulting ADC is administered and circulates in the bloodstream. The disulfide bond remains stable in this oxidizing environment.
-
Tumor Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC.
-
Intracellular Drug Release: Inside the cell, the high concentration of glutathione cleaves the disulfide bond, releasing the cytotoxic drug in its active form.
-
Therapeutic Effect: The released drug can then exert its therapeutic effect, leading to the death of the cancer cell.
Caption: Workflow of ADC delivery and drug release.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of bioconjugation, chemical biology, and drug development. Its modular design, incorporating a bioorthogonal reactive group, a biocompatible spacer, a cleavable linker, and a specific conjugation handle, allows for the precise and controlled assembly of complex bioconjugates. A thorough understanding of the properties and reactivity of each functional group is essential for the successful design and execution of experiments aimed at developing the next generation of targeted therapies and diagnostic agents.
Biocompatibility of tetrazine-based linkers for in vivo studies
An In-Depth Technical Guide to the Biocompatibility of Tetrazine-Based Linkers for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the fields of chemical biology, drug delivery, and molecular imaging by enabling highly specific chemical reactions to be performed within living organisms without interfering with native biochemical processes.[1] Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a 1,2,4,5-tetrazine and a strained dienophile, typically a trans-cyclooctene (TCO), has emerged as a state-of-the-art tool for in vivo applications.[2][3] This prominence is due to its exceptionally fast reaction kinetics, high selectivity, and the excellent biocompatibility of the reactants.[4][5]
This technical guide provides a comprehensive overview of the biocompatibility of tetrazine-based linkers for in vivo studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals by summarizing key data, providing insights into experimental design, and offering visualizations of important concepts.
Core Principles of Tetrazine Bioorthogonal Chemistry
The foundation of tetrazine bioorthogonal chemistry lies in the IEDDA reaction, an exceptionally rapid and selective cycloaddition. The electron-deficient tetrazine ring acts as the diene, reacting with an electron-rich, strained dienophile like TCO. This reaction is highly efficient even at the low concentrations typically found in vivo.
Biocompatibility Profile of Tetrazine Linkers
The successful application of tetrazine linkers in vivo hinges on their biocompatibility. This encompasses their stability in physiological environments, their reactivity profile, clearance mechanisms, and any potential toxicity or immunogenicity.
Stability in Physiological Media
The stability of tetrazine conjugates in biological media is a critical parameter and is highly dependent on the substituents on the tetrazine ring. Generally, a trade-off exists between reactivity and stability:
-
Electron-withdrawing groups increase the rate of the IEDDA reaction but can decrease the stability of the tetrazine.
-
Electron-donating groups tend to enhance stability at the cost of reduced reaction kinetics.
For instance, dimethyltetrazine has a half-life of approximately 14 hours in phosphate-buffered saline (PBS), while the more reactive dipyridyl-tetrazine has a shorter half-life of 9.6 hours under the same conditions. However, some peptide-tetrazine conjugates have demonstrated excellent stability, with over 80% remaining intact after 5 hours in serum. PEGylation is a widely employed strategy to improve the aqueous solubility and in vivo circulation time of tetrazine conjugates.
Reactivity and Kinetics
The IEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^5 M⁻¹s⁻¹. This rapid kinetics is crucial for achieving efficient ligation at the low concentrations of reactants used in vivo. High reactivity has been identified as a strong indicator for successful pretargeting in vivo.
In Vivo Clearance and Pharmacokinetics
The pharmacokinetic profile of tetrazine-based probes is a key determinant of their in vivo performance. Important factors influencing clearance and biodistribution include:
-
Lipophilicity: Low lipophilicity (calculated logD7.4 values below -3) is a strong predictor of successful pretargeting.
-
PEGylation: The inclusion of polyethylene glycol (PEG) linkers can significantly alter the biodistribution and clearance rate, generally prolonging circulation time. For example, a tetrazine probe without a PEG linker showed a blood clearance half-life of 5.4 minutes, which was significantly increased for PEG-linked probes.
-
Size: The size of the entire conjugate plays a role in balancing tumor uptake and clearance from the blood and other tissues.
Toxicity and Immunogenicity
Tetrazine-based linkers are generally considered to have low toxicity and immunogenicity, which is a prerequisite for their use in vivo. Studies have shown that repeated treatments with tetrazine-based activators are well-tolerated in mice with no overt signs of hematological or other toxicity. However, it is important to consider the potential byproducts of the reaction. For example, some click-to-release strategies could potentially generate toxic byproducts like acrolein, although mechanistic understanding may help avoid this. The use of PEGylation can also help to reduce the immunogenicity of the conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on tetrazine-based linkers.
Table 1: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Conditions | Stability Profile | Reference |
|---|---|---|---|
| Dimethyltetrazine | Phosphate-Buffered Saline (PBS) | ~50% hydrolyzed in 14 hours | |
| Dipyridyl-tetrazine | Phosphate-Buffered Saline (PBS) | Half-life of 9.6 hours | |
| Various Alkyl- or Pyridinyl-substituted Tetrazines | PBS, 37°C | >85% remaining after 10 hours | |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | ~60-85% degraded after 12 hours | |
| Pyridyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 hours | |
| Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 hours |
| Peptide-tetrazine conjugates | Serum | >80% intact after 5 hours | |
Table 2: Reaction Kinetics of Tetrazine-Dienophile Pairs
| Reactants | Rate Constant (k) in M⁻¹s⁻¹ | Solvent/Conditions | Reference |
|---|---|---|---|
| Highly reactive tetrazine scaffolds with TCO | >50,000 | In vivo pretargeting | |
| Triazolyl-tetrazine with axial-TCO | 10,332 | PBS, 37°C | |
| Pyridyl-tetrazine with axial-TCO | >10,332 | PBS, 37°C | |
| Phenyl-tetrazine with axial-TCO | <1,722 | PBS, 37°C |
| Methyl-tetrazine with axial-TCO | <1,722 | PBS, 37°C | |
Table 3: In Vivo Performance and Pharmacokinetics
| Tetrazine Probe | Key Finding | Animal Model | Reference |
|---|---|---|---|
| ¹²⁵I-labelled tc-ADC | Blood clearance nearly complete 2 days post-injection. | Tumor-free mice | |
| ¹²⁵I-labelled tc-ADC | Tumor uptake of 29% injected dose per gram in LS174T tumors. | LS174T tumor-bearing mice | |
| ⁹⁹mTc-HYNIC-tetrazine with TCO-BP | Significant uptake in regions of active bone metabolism. | Mice | |
| DOTA-tetrazine with and without PEG11 linker | PEGylation significantly prolongs circulation time. | Pre-targeting model |
| Clearing agent with ¹²⁵I-CC49-TCO | 125-fold improvement in tumor-to-blood ratio at 3h post-injection. | LS174T-bearing mice | |
Experimental Protocols
General Protocol for In Vivo Pre-targeted Imaging
This protocol outlines a typical workflow for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and a radiolabeled tetrazine probe.
-
Antibody Administration: Intravenously inject the TCO-modified antibody into the animal model.
-
Accumulation and Clearance: Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from circulation.
-
Probe Administration: Intravenously inject the radiolabeled tetrazine-PEG probe.
-
In Vivo Ligation: The tetrazine probe will rapidly react with the TCO-modified antibody at the target site via the IEDDA cycloaddition.
-
Imaging: After a short distribution and clearance phase for the unbound probe (typically 1-4 hours), perform imaging (e.g., PET or SPECT) to visualize the distribution of the radiolabeled probe.
Protocol for In Vitro Cell Labeling
This protocol describes a general procedure for labeling cells that have been metabolically engineered to express a TCO-modified molecule on their surface.
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Metabolic Labeling: Incubate cells with the TCO-containing metabolic precursor for a time sufficient for its incorporation into cellular structures.
-
Washing: Gently wash the cells with PBS to remove any unincorporated precursor.
-
Tetrazine-Dye Incubation: Prepare a solution of the tetrazine-fluorophore conjugate in cell culture medium. A final concentration of 1-10 µM is typical.
-
Labeling Reaction: Remove the PBS and add the tetrazine-containing medium to the cells. Incubate for 15-60 minutes at 37°C.
-
Washing (optional): For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Tetrazine-PEG4-SS-Py
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity. The design of an ADC involves three critical components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them. The linker's properties are paramount, as it must remain stable in circulation but efficiently release the payload within the target cell.
This document provides detailed application notes and experimental protocols for the synthesis of an ADC using Tetrazine-PEG4-SS-Py , a hetero-bifunctional linker. This linker is designed for a two-stage conjugation strategy involving bioorthogonal "click" chemistry and a cleavable disulfide bond. The key features of this linker are:
-
Tetrazine group: Enables a highly efficient and specific inverse electron demand Diels-Alder (iEDDA) "click" reaction with a trans-cyclooctene (TCO) modified antibody.[1][2][3]
-
PEG4 spacer: A hydrophilic polyethylene glycol chain that enhances solubility, reduces aggregation, and minimizes steric hindrance.[1]
-
Pyridyl disulfide (SSPy) group: A thiol-reactive group for the conjugation of a thiol-containing drug payload, forming a disulfide bond.[4] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing intracellular environment of a target cell, releasing the active drug.
This protocol will guide researchers through the three main stages of ADC synthesis:
-
Preparation of the Drug-Linker Conjugate.
-
Modification of the Antibody with a TCO group.
-
Final ADC synthesis via the iEDDA click reaction.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of an ADC using a disulfide-cleavable linker and a click chemistry approach. These values are representative and may vary depending on the specific antibody, drug, and reaction conditions used.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Principle | Average DAR | DAR Distribution (DAR0, DAR2, DAR4, etc.) | Reference(s) |
| UV-Vis Spectroscopy | Measures absorbance at 280 nm (antibody) and the drug's λmax to calculate concentrations. | 3.5 - 4.0 | Not provided | |
| Hydrophobic Interaction Chrom. (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs. | 3.8 | Provides peak areas for each DAR species | |
| Reversed-Phase LC-MS (RPLC-MS) | Separates light and heavy chains to determine drug load and provides mass confirmation of species. | 3.9 | Provides mass data for each DAR species |
Table 2: ADC Characterization and Stability
| Parameter | Method | Typical Result | Significance | Reference(s) |
| Monomer Purity / Aggregation | Size Exclusion Chrom. (SEC) | > 95% Monomer | High monomer content is crucial for efficacy and to prevent immunogenicity. | |
| In Vitro Plasma Stability | Incubation in plasma, followed by HIC or LC-MS analysis of drug release. | > 90% ADC intact after 7 days | Demonstrates linker stability in circulation, minimizing premature payload release and off-target toxicity. | |
| Antigen Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | KD of ADC is within 2-fold of the unmodified antibody. | Ensures that the conjugation process does not significantly impair the antibody's ability to bind to its target antigen. | |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTS, MTT) on target and non-target cell lines. | Potent cytotoxicity in target cells (low nM IC50); significantly lower toxicity in non-target cells. | Confirms the target-specific cell-killing activity of the synthesized ADC. |
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis of an ADC using the this compound linker.
Workflow Overview
The overall synthesis is a three-stage process. First, the thiol-containing drug is conjugated to the pyridyl disulfide end of the linker. Separately, the antibody is modified with a TCO group. Finally, the two components are joined via a bioorthogonal click reaction.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-SS-PEG4-Tetrazine)
This protocol describes the conjugation of a thiol-containing drug payload to the this compound linker via a thiol-disulfide exchange reaction.
Materials:
-
Thiol-containing drug payload (Payload-SH)
-
This compound linker
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5
-
Purification system: Reversed-phase HPLC (RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the thiol-containing drug payload in a minimal amount of DMF or DMSO.
-
Dissolve the this compound linker in the Reaction Buffer. A slight molar excess (1.1 - 1.5 equivalents) of the linker relative to the drug is recommended.
-
-
Conjugation Reaction:
-
Slowly add the dissolved drug payload to the linker solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction should be protected from light.
-
-
Reaction Monitoring (Optional but Recommended):
-
The progress of the thiol-disulfide exchange can be monitored spectrophotometrically. The reaction releases a pyridine-2-thione byproduct, which has a strong absorbance at 343 nm.
-
Measure the absorbance of the reaction mixture at 343 nm at different time points until the reading stabilizes, indicating reaction completion.
-
-
Purification:
-
Once the reaction is complete, purify the resulting drug-linker conjugate using RP-HPLC to remove unreacted starting materials and the pyridine-2-thione byproduct.
-
Collect the fractions corresponding to the desired product, confirm the mass by LC-MS, and lyophilize to obtain the purified drug-linker conjugate as a red solid/oil.
-
-
Storage: Store the purified conjugate at -20°C or -80°C, protected from light and moisture.
Protocol 2: Antibody Modification with TCO-NHS Ester
This protocol details the introduction of the TCO moiety onto the antibody surface by targeting primary amines (e.g., lysine residues) using a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification/Buffer Exchange Columns: Size-exclusion chromatography (SEC) columns (e.g., PD-10 desalting columns)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or protein stabilizers (e.g., BSA), it must be buffer-exchanged into the Reaction Buffer using an appropriate SEC column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO at a concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling.
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and byproducts by passing the reaction mixture through an SEC desalting column, eluting with PBS (pH 7.4).
-
Collect the protein fractions.
-
-
Characterization & Storage:
-
Determine the degree of labeling (DOL), i.e., the number of TCO groups per antibody, using MALDI-TOF MS or by reacting with a known concentration of a tetrazine-fluorophore and measuring the absorbance.
-
Store the purified TCO-modified antibody at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Final ADC Synthesis via Tetrazine-TCO Ligation (Click Reaction)
This protocol describes the final conjugation step where the TCO-modified antibody is reacted with the purified drug-linker conjugate.
Materials:
-
Purified TCO-modified antibody (from Protocol 2)
-
Purified Payload-SS-PEG4-Tetrazine conjugate (from Protocol 1)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: SEC columns (e.g., Sephacryl S-200) or Tangential Flow Filtration (TFF)
Procedure:
-
Reaction Setup:
-
Add a 1.5 to 3-fold molar excess of the Payload-SS-PEG4-Tetrazine conjugate to the TCO-modified antibody solution in PBS.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
The reaction can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Purify the resulting ADC from the excess drug-linker conjugate and other impurities. Size-exclusion chromatography is a common and effective method.
-
Collect the fractions corresponding to the high molecular weight ADC peak.
-
-
Final ADC Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or RPLC-MS as outlined in Table 1.
-
Purity and Aggregation: Analyze the final ADC product by SEC-HPLC to determine the percentage of monomer, dimer, and other aggregates.
-
Functional Assays: Perform in vitro binding assays (e.g., ELISA) and cytotoxicity assays to confirm that the ADC has retained its biological function.
-
-
Storage: Store the final, purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C.
Mechanism of Action: ADC Delivery and Payload Release
The synthesized ADC leverages both its biological and chemical components to achieve targeted cell killing.
-
Targeting and Binding: The ADC circulates in the bloodstream, where the disulfide linker remains stable. The antibody component specifically recognizes and binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the cell internalizes the ADC-antigen complex through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Payload Release: The high concentration of reducing agents, such as glutathione, within the cell cleaves the disulfide bond of the linker. This releases the cytotoxic payload from the antibody.
-
Cell Death: The freed payload can then exert its cytotoxic effect, for example, by inhibiting microtubule assembly or damaging DNA, leading to apoptosis of the cancer cell. The ability of some released payloads to diffuse out of the cell and kill neighboring antigen-negative tumor cells is known as the "bystander effect," which can be an advantage of using cleavable linkers.
References
Application Notes and Protocols for Thiol-Specific Conjugation with Tetrazine-PEG4-SS-Py
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the development of highly specific and efficient chemical ligation strategies. Among these, the combination of thiol-specific chemistry and bioorthogonal reactions offers a powerful toolkit for the precise construction of complex biomolecules, such as antibody-drug conjugates (ADCs). Tetrazine-PEG4-SS-Py is a heterobifunctional linker designed to facilitate a two-step conjugation process. This linker features a pyridyl disulfide (SSPy) group for selective reaction with free thiols (sulfhydryl groups), a four-unit polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a tetrazine moiety for rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, such as trans-cyclooctene (TCO)[1].
The thiol-specific conjugation is achieved through a disulfide exchange reaction, where the SSPy group reacts with a free thiol, typically from a cysteine residue on a protein, to form a stable, yet cleavable, disulfide bond[2][3]. This disulfide linkage is of particular interest in drug delivery applications, as it can be cleaved in the reducing environment of the intracellular space, leading to the release of a conjugated payload[4][5].
Following the thiol-specific modification, the tetrazine group serves as a bioorthogonal handle for the IEDDA "click" reaction. This reaction is exceptionally fast and proceeds efficiently under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating a second molecule of interest that has been functionalized with a TCO group. The specificity of the tetrazine-TCO ligation ensures that the reaction occurs only between the desired partners, even in complex biological mixtures.
These application notes provide detailed protocols for the thiol-specific conjugation of a protein with this compound, the subsequent bioorthogonal ligation with a TCO-functionalized molecule, and the characterization of the final conjugate.
Chemical Reaction and Experimental Workflow
The overall strategy involves a two-stage process. Initially, the pyridyl disulfide group of this compound reacts with a thiol on the target protein. Subsequently, the tetrazine-modified protein is reacted with a TCO-functionalized molecule to form the final conjugate.
Caption: Chemical reaction and experimental workflow for thiol-specific conjugation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the thiol-specific conjugation and subsequent bioorthogonal ligation steps. Optimal conditions may vary depending on the specific protein and TCO-functionalized molecule.
Table 1: Thiol-Specific Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess (Linker:Protein) | 5 - 20 fold | Higher excess may be needed for less accessible thiols. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Reaction Buffer | PBS or HEPES, pH 7.0 - 7.5 | Buffer should be free of thiols. |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins. |
| Expected Efficiency | 70 - 95% | Dependent on thiol accessibility and reaction conditions. |
Table 2: Bioorthogonal Ligation (IEDDA) Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess (TCO:Tetrazine) | 1.5 - 5 fold | A slight excess of the TCO-molecule ensures complete ligation. |
| Reaction Buffer | PBS, pH 6.0 - 9.0 | The reaction is efficient across a broad pH range. |
| Reaction Time | 30 - 120 minutes | The reaction is typically very fast. |
| Reaction Temperature | Room Temperature (20-25°C) | Can also be performed at 4°C or 37°C. |
| Second-Order Rate Constant (k) | >800 M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions. |
| Expected Efficiency | >95% | Highly efficient even at low concentrations. |
Table 3: Disulfide Bond Cleavage Parameters
| Parameter | Recommended Range | Notes |
| Reducing Agent | DTT or TCEP | TCEP is often preferred as it does not require a specific pH range. |
| Concentration of Reducing Agent | 10 - 50 mM DTT; 5 - 20 mM TCEP | Higher concentrations lead to faster cleavage. |
| Reaction Buffer | PBS, pH 7.0 - 8.0 | For DTT-mediated cleavage. |
| Reaction Time | 30 - 60 minutes | Can be adjusted based on the desired extent of cleavage. |
| Reaction Temperature | Room Temperature or 37°C | Higher temperatures accelerate the reaction. |
Experimental Protocols
Protocol 1: Thiol-Specific Conjugation of a Protein with this compound
This protocol describes the modification of a protein containing free thiol groups with this compound.
Materials and Reagents:
-
Protein with free thiol(s) (e.g., reduced antibody)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
If the protein's thiols are in the form of disulfide bonds, they must first be reduced. A common method is to incubate the protein with a 10-20 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) in PBS for 30-60 minutes at room temperature.
-
If a reducing agent like DTT is used, it must be removed prior to conjugation, typically by a desalting column. TCEP does not need to be removed if a moderate excess is used.
-
Ensure the protein is in a thiol-free buffer, such as degassed PBS at pH 7.2. The protein concentration should be between 1-10 mg/mL.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution.
-
Mix gently and incubate at room temperature for 1-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column or size-exclusion chromatography (SEC).
-
The resulting tetrazine-modified protein is now ready for the bioorthogonal ligation step or can be stored at 4°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol describes the reaction of the tetrazine-modified protein with a TCO-functionalized molecule.
Materials and Reagents:
-
Tetrazine-modified protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., TCO-payload, TCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer) to prepare a stock solution.
-
Ensure the tetrazine-modified protein is in the Reaction Buffer at a known concentration.
-
-
IEDDA Ligation:
-
Add the TCO-functionalized molecule stock solution to the tetrazine-modified protein solution. A slight molar excess (e.g., 1.5-5 equivalents per tetrazine) is recommended.
-
Incubate the reaction mixture for 30-120 minutes at room temperature with gentle agitation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by UV-Vis spectroscopy (disappearance of the absorbance peak between 510-550 nm).
-
-
Purification:
-
Purify the final conjugate from excess TCO-functionalized molecule and any reaction byproducts using an appropriate method such as SEC or Hydrophobic Interaction Chromatography (HIC).
-
Protocol 3: Characterization of the Final Conjugate
1. Hydrophobic Interaction Chromatography (HIC):
HIC is a non-denaturing chromatographic technique that separates molecules based on their surface hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) of ADCs, as each conjugated drug molecule increases the overall hydrophobicity of the protein.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Expected Result: A chromatogram showing distinct peaks corresponding to the unconjugated protein and the protein with different numbers of conjugated molecules.
2. Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic radius and is used to assess the purity and aggregation of the conjugate.
-
Mobile Phase: PBS or other physiological buffer.
-
Detection: UV absorbance at 280 nm.
-
Expected Result: A major peak corresponding to the monomeric conjugate, with potential smaller peaks for aggregates (eluting earlier) or fragments (eluting later).
3. Mass Spectrometry (MS):
MS is a powerful tool for confirming the identity and determining the precise mass of the conjugate, which allows for the calculation of the DAR. Native MS can be used to analyze the intact conjugate under non-denaturing conditions.
-
Sample Preparation: The sample should be buffer-exchanged into a volatile buffer, such as ammonium acetate, suitable for MS analysis. This can be achieved offline or online using SEC-MS.
-
Analysis: The mass spectrum will show a distribution of species corresponding to the unconjugated protein and the protein with one or more conjugated molecules. Deconvolution of the spectrum will provide the masses of these species.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Thiol-Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Thiol oxidation.- Suboptimal pH. | - Increase the concentration of the reducing agent or the incubation time.- Use degassed buffers and handle samples on ice.- Ensure the reaction pH is between 7.0 and 7.5. |
| Low IEDDA Ligation Yield | - Inaccurate quantification of tetrazine or TCO.- Degradation of the tetrazine moiety. | - Verify the concentrations of your reactants using UV-Vis spectroscopy.- Prepare tetrazine solutions fresh and protect from light. |
| Precipitation of Conjugate | - Aggregation due to high hydrophobicity of the payload. | - Perform the conjugation at a lower protein concentration.- Include organic co-solvents (e.g., DMSO, isopropanol) in the reaction buffer if compatible with the protein. |
| Conjugate Instability | - Cleavage of the disulfide bond by trace reducing agents. | - Ensure all buffers and reagents are free from reducing agents.- For long-term storage, consider buffer exchange into a slightly acidic buffer (pH 6.0-6.5) to slow down disulfide exchange. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Mechanisms of the thiol-disulfide exchange and IEDDA reactions.
References
Application Notes and Protocols for Labeling Proteins with Tetrazine-PEG4-SS-Py
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the site-specific labeling of proteins using the hetero-bifunctional and cleavable linker, Tetrazine-PEG4-SS-Py. This reagent enables a two-step labeling strategy, combining a thiol-reactive group for initial protein conjugation and a bioorthogonal tetrazine moiety for subsequent "click" chemistry. The incorporated cleavable disulfide bond offers a mechanism for releasing the conjugated payload under reducing conditions, a valuable feature in drug delivery and protein analysis applications.
Introduction to this compound
This compound is a versatile linker composed of three key functional units:
-
Pyridyl disulfide (SSPy): This group reacts specifically with free thiols, such as the side chain of cysteine residues, to form a stable disulfide bond.[1][2]
-
Polyethylene glycol (PEG4) spacer: A hydrophilic 4-unit PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and minimizes potential aggregation.
-
Tetrazine: This moiety is a highly reactive diene that participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO).[3][4][5] This bioorthogonal reaction is exceptionally fast and selective, allowing for efficient conjugation in complex biological media.
The disulfide bond formed between the linker and the protein is cleavable by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly useful for applications requiring the release of a conjugated molecule, such as a drug or a probe, within the reducing environment of the cell cytoplasm.
Principle of the Labeling and Cleavage Process
The labeling strategy is a two-stage process followed by an optional cleavage step:
-
Thiol-Specific Protein Modification: The pyridyl disulfide group of this compound reacts with a free cysteine residue on the target protein. This thiol-disulfide exchange reaction forms a new disulfide bond between the protein and the linker, releasing pyridine-2-thione as a byproduct. The progress of this reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Bioorthogonal Ligation (Click Chemistry): The tetrazine-modified protein is then reacted with a molecule of interest that has been functionalized with a trans-cyclooctene (TCO) group. The IEDDA reaction between the tetrazine and TCO is extremely rapid and forms a stable covalent bond.
-
Cleavage of the Disulfide Linker: The disulfide bond connecting the linker to the protein can be selectively cleaved using an excess of a reducing agent like DTT or TCEP, releasing the TCO-conjugated molecule from the protein.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected efficiencies for protein labeling with this compound and subsequent cleavage. Optimal conditions may vary depending on the specific protein and TCO-functionalized molecule used.
| Parameter | Step 1: Thiol-Disulfide Exchange | Step 2: IEDDA Reaction | Step 3: Disulfide Cleavage |
| Reactants | Protein-SH + this compound | Protein-SS-PEG4-Tz + TCO-Molecule | Protein-SS-PEG4-Tz-Molecule + DTT/TCEP |
| Recommended Molar Excess of Reagent | 5-20 fold excess of this compound | 1.5-5 fold excess of TCO-Molecule | 10-50 mM DTT or TCEP |
| Typical Reaction Time | 1-2 hours at RT, or 2-4 hours at 4°C | 5-30 minutes at RT | 30-60 minutes at RT |
| Optimal pH Range | 7.0 - 8.0 | 6.5 - 8.0 | 7.0 - 8.5 (DTT), 1.5 - 8.5 (TCEP) |
| Reaction Monitoring | Increase in absorbance at 343 nm | LC-MS, SDS-PAGE | LC-MS, SDS-PAGE |
| Typical Efficiency/Yield | High (>90% with accessible thiols) | Quantitative (>95%) | Quantitative (>99%) |
| Second Order Rate Constant (IEDDA) | N/A | 10³ - 10⁵ M⁻¹s⁻¹ | N/A |
Experimental Protocols
Materials and Reagents
-
Target protein with at least one accessible free cysteine residue
-
This compound
-
TCO-functionalized molecule (e.g., fluorescent dye, biotin, drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free and thiol-free buffer.
-
Reducing Agent (optional, for protein pre-treatment): TCEP solution (10 mM).
-
Cleavage Buffer: PBS, pH 7.4, containing 10-50 mM DTT or TCEP.
-
Anhydrous DMSO or DMF for dissolving reagents.
-
Desalting columns for purification.
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol describes the modification of a protein via a cysteine residue.
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine residues are in the form of a disulfide bond, they must first be reduced. Add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. Remove the TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
(Optional) Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient ≈ 8,080 M⁻¹cm⁻¹).
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS).
-
The resulting tetrazine-modified protein is now ready for the bioorthogonal ligation step.
-
Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol describes the reaction of the tetrazine-modified protein with a TCO-functionalized molecule.
-
Reaction Setup:
-
In the Reaction Buffer, mix the tetrazine-labeled protein with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is recommended to ensure a complete reaction.
-
-
Ligation Reaction:
-
Incubate the reaction mixture for 5-30 minutes at room temperature. The reaction is typically very fast.
-
-
Purification:
-
Remove the excess, unreacted TCO-functionalized molecule using a desalting column, dialysis, or size-exclusion chromatography, depending on the properties of the conjugated molecule.
-
-
Analysis:
-
The final conjugate can be analyzed by SDS-PAGE (which may show a mobility shift), mass spectrometry, and functional assays as required.
-
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the release of the conjugated molecule from the protein.
-
Cleavage Reaction:
-
To the purified protein conjugate, add a fresh solution of DTT or TCEP to a final concentration of 10-50 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Analysis of Cleavage:
-
The cleavage can be confirmed by LC-MS, which will show the mass of the protein returning to its original state (plus the mass of the cysteine adduct from the cleaved linker) and the appearance of the released, now thiol-containing, payload. SDS-PAGE can also be used to observe the change in molecular weight.
-
Mandatory Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Chemical pathway of protein labeling and cleavage.
References
Application Notes and Protocols for Tetrazine-PEG4-SS-Py in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tetrazine-PEG4-SS-Py in the development of targeted drug delivery systems. This heterobifunctional linker enables a modular and robust approach for conjugating targeting moieties to therapeutic payloads through a combination of thiol chemistry and bioorthogonal click chemistry. The incorporated disulfide bond facilitates controlled drug release in the reducing intracellular environment.
Introduction to this compound
This compound is a versatile linker molecule designed for the precise construction of bioconjugates, particularly antibody-drug conjugates (ADCs).[1] It features three key functional components that enable a powerful two-step conjugation strategy:
-
Pyridyl Disulfide (-SS-Py): This group reacts specifically with free thiol groups (sulfhydryls) on targeting proteins, such as antibodies or antibody fragments, to form a stable, yet cleavable, disulfide bond.[2]
-
Disulfide (-SS-) Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the highly reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher (millimolar range) compared to the extracellular environment (micromolar range). This differential stability allows for the targeted release of the conjugated drug inside the target cells.
-
Tetrazine: This moiety is a key component for bioorthogonal chemistry. It undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[3] This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for a catalyst, enabling the attachment of a TCO-modified drug to the tetrazine-functionalized targeting protein.[3]
-
PEG4 Spacer: The tetraethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the linker and the final conjugate, potentially reducing aggregation and improving pharmacokinetic properties.[2]
The modular nature of this linker allows for the separate synthesis and purification of the targeting protein-linker conjugate and the TCO-modified drug, which are then combined in the final step. This approach offers greater control over the final product's composition and purity.
Data Presentation: Representative Quantitative Parameters
The following tables summarize typical quantitative data that can be expected when using this compound for the development of an antibody-drug conjugate (ADC). These values are representative and may require optimization for specific antibodies, drugs, and target cell lines.
Table 1: Antibody-Linker Conjugation and Characterization
| Parameter | Typical Value/Range | Method of Determination |
| Molar Excess of Linker to Antibody | 5 - 15 fold | N/A |
| Reaction Time | 2 - 4 hours | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry |
| Conjugation Efficiency | > 90% | UV-Vis Spectroscopy or Mass Spectrometry |
| Aggregate Percentage | < 5% | Size Exclusion Chromatography (SEC) |
Table 2: In Vitro Drug Release
| Condition | Time Point | Cumulative Drug Release (%) | Method of Determination |
| PBS (pH 7.4) | 48 hours | < 10% | HPLC or LC-MS |
| PBS (pH 7.4) + 10 mM Glutathione | 24 hours | > 90% | HPLC or LC-MS |
Table 3: In Vitro Cytotoxicity
| Cell Line | Target Expression | ADC IC₅₀ (nM) | Free Drug IC₅₀ (nM) |
| BT-474 (Breast Cancer) | High HER2 | 0.5 - 5 | 0.1 - 1 |
| SK-BR-3 (Breast Cancer) | High HER2 | 1 - 10 | 0.1 - 1 |
| MDA-MB-231 (Breast Cancer) | Low HER2 | > 100 | 0.1 - 1 |
Table 4: In Vivo Efficacy in Xenograft Model (e.g., HER2-positive breast cancer)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting ADC | 10 | < 20 |
| Targeting ADC | 5 | > 80 |
| Targeting ADC | 10 | > 95 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization for specific molecules and experimental conditions is recommended.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the modification of an antibody with the this compound linker. This procedure assumes the presence of free thiol groups on the antibody, which may be naturally occurring or introduced through the reduction of disulfide bonds or protein engineering.
Materials:
-
Thiol-containing antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Storage buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the reaction buffer to remove any interfering substances.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the storage buffer.
-
Collect the fractions containing the purified tetrazine-modified antibody.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (measuring absorbance at the characteristic wavelength for the tetrazine and the protein) or mass spectrometry.
-
Protocol 2: Bioorthogonal Click Reaction with a TCO-Functionalized Drug
This protocol describes the reaction between the tetrazine-modified antibody and a TCO-functionalized cytotoxic drug to form the final ADC.
Materials:
-
Tetrazine-modified antibody (from Protocol 3.1)
-
TCO-functionalized cytotoxic drug (e.g., TCO-MMAE)
-
Reaction buffer: PBS, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-functionalized drug in the reaction buffer.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug and other small molecules using SEC.
-
-
Characterization of the Final ADC:
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
-
Final DAR: Confirm the final drug-to-antibody ratio using HIC or mass spectrometry.
-
Antigen Binding: Verify that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA or Surface Plasmon Resonance (SPR) assay.
-
Protocol 3: In Vitro Glutathione-Mediated Drug Release Assay
This protocol evaluates the release of the cytotoxic drug from the ADC in a reducing environment mimicking the intracellular conditions.
Materials:
-
Purified ADC
-
PBS, pH 7.4
-
Glutathione (GSH)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare two sets of ADC samples in PBS (pH 7.4) at a final concentration of 1 mg/mL.
-
To one set of samples, add GSH to a final concentration of 10 mM. The other set will serve as the control.
-
-
Incubation:
-
Incubate both sets of samples at 37°C.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each sample.
-
Analyze the aliquots by HPLC or LC-MS to quantify the amount of released drug.
-
-
Data Analysis:
-
Calculate the percentage of cumulative drug release at each time point for both the control and the GSH-treated samples.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC in killing target and non-target cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC
-
Free cytotoxic drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the free drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC or free drug. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both the ADC and the free drug.
-
Visualizations
Experimental Workflow
References
Application Note: Protocol for Cleaving the Disulfide Bond in Tetrazine-PEG4-SS-Py with DTT or TCEP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrazine-PEG4-SS-Py is a versatile reagent employed in bioconjugation and chemical biology. Its structure incorporates a tetrazine moiety for bioorthogonal reactions, a PEG4 spacer to enhance solubility, and a pyridyl disulfide group for thiol-specific conjugation. A key feature of this linker is the presence of a disulfide bond (-S-S-), which can be cleaved under reducing conditions. This cleavability is crucial for applications such as drug delivery, enabling the release of a conjugated payload at a target site.[1][2] This document provides a detailed protocol for the cleavage of the disulfide bond in this compound using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Comparison of DTT and TCEP for Disulfide Bond Cleavage
DTT and TCEP are both effective in reducing disulfide bonds to yield free thiols.[3] However, they possess distinct properties that make them suitable for different experimental conditions. The choice between DTT and TCEP will depend on the specific requirements of the application, such as pH, the presence of other reactive groups, and downstream analytical methods.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Reducing Power | Strong reducing agent.[4] | More powerful and faster reducing agent than DTT, especially at lower pH.[3] |
| Optimal pH Range | Limited to pH values >7 (typically 7.1 to 8.0). | Effective over a broad pH range (1.5 to 8.5). |
| Stability | Susceptible to air oxidation, especially in solution. | Highly resistant to air oxidation, providing longer-lasting reducing potential. |
| Odor | Strong, unpleasant odor. | Odorless. |
| Interference | Can interfere with subsequent maleimide labeling and reduces metals used in Immobilized Metal Affinity Chromatography (IMAC). | Does not interfere with maleimide labeling or IMAC. Not very stable in phosphate buffers. |
| Reaction Time | Generally requires longer incubation times (15-60 minutes). | Reductions are often faster, sometimes requiring less than 5 minutes at room temperature. |
| Typical Concentration | 10-100 mM. | 0.5-50 mM. |
Experimental Protocols
The following protocols provide a step-by-step guide for cleaving the disulfide bond in this compound conjugated to a biomolecule (e.g., protein, peptide).
Logical Workflow for Disulfide Bond Cleavage
Caption: Workflow for disulfide bond cleavage.
Protocol 1: Cleavage using Dithiothreitol (DTT)
This protocol is suitable for applications where a strong reducing agent is required and subsequent reactions are not sensitive to thiols.
Materials:
-
This compound conjugate solution
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., PBS, Tris-HCl, pH 7.0-8.0)
-
Desalting column or dialysis equipment
-
Analytical instruments (e.g., LC-MS, SDS-PAGE system)
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water. It is recommended to make this fresh to avoid loss of efficacy due to oxidation.
-
Prepare Conjugate Solution: Ensure the this compound conjugate is dissolved in a suitable reaction buffer at a known concentration.
-
Reduction Reaction: Add the DTT stock solution to the conjugate solution to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the excess DTT and the cleaved pyridyl disulfide fragment using a desalting column or dialysis against the desired buffer.
-
Analysis: Confirm the cleavage of the disulfide bond by analyzing the sample using an appropriate technique such as LC-MS to detect the mass change or SDS-PAGE under non-reducing conditions to observe a shift in mobility.
Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol is recommended for its stability, effectiveness over a wide pH range, and compatibility with downstream applications like maleimide chemistry.
Materials:
-
This compound conjugate solution
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Reaction Buffer (e.g., Tris-HCl, HEPES, avoid phosphate buffers if possible)
-
Desalting column or dialysis equipment
-
Analytical instruments (e.g., LC-MS, SDS-PAGE system)
Procedure:
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. TCEP solutions are more stable than DTT solutions.
-
Prepare Conjugate Solution: Dissolve the this compound conjugate in a suitable reaction buffer. TCEP is effective in a pH range of 1.5-8.5.
-
Reduction Reaction: Add the TCEP stock solution to the conjugate solution to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature. TCEP is generally faster than DTT.
-
Purification: While TCEP may not always require removal for downstream applications, it is good practice to purify the sample to remove excess reagent and the cleaved fragment using a desalting column or dialysis.
-
Analysis: Verify the cleavage of the disulfide bond using appropriate analytical methods such as LC-MS or SDS-PAGE.
Signaling Pathway of Disulfide Bond Reduction
The cleavage of the disulfide bond in this compound by DTT or TCEP results in the formation of two free thiol groups.
Caption: Disulfide bond reduction pathway.
Both DTT and TCEP are highly effective for cleaving the disulfide bond in this compound. The choice of reducing agent should be based on the specific experimental context. TCEP offers several advantages, including greater stability, a broader effective pH range, and lack of odor, making it a superior choice for many applications. By following the detailed protocols provided in this application note, researchers can achieve efficient and reliable cleavage of the disulfide linker for their specific research needs.
References
Application Notes and Protocols for the Functionalization of Hydrogels and Polymers with Tetrazine-PEG4-SS-Py
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tetrazine-PEG4-SS-Py for the functionalization of hydrogels and polymers. This versatile bifunctional linker enables the introduction of a bioorthogonal tetrazine handle and a redox-sensitive linkage, opening up a wide range of applications in drug delivery, tissue engineering, and diagnostics.
Introduction to this compound
This compound is a heterobifunctional linker composed of three key components:
-
Tetrazine: A highly reactive diene that participates in the inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes, such as trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, bioorthogonal, and proceeds efficiently under mild, catalyst-free conditions.
-
Pyridyl Disulfide (SSPy): This group reacts specifically with free thiols (sulfhydryl groups) through a thiol-disulfide exchange reaction, forming a stable disulfide bond and releasing pyridine-2-thione. This allows for the covalent attachment of the linker to thiol-containing polymers or biomolecules.
-
Redox-Sensitive Disulfide Bond (-SS-): The disulfide bond within the linker is cleavable in the presence of reducing agents like glutathione (GSH) or dithiothreitol (DTT). This feature is crucial for creating stimuli-responsive systems for controlled drug release in the reducing intracellular environment.
-
PEG4 Spacer: A short polyethylene glycol spacer enhances the solubility of the linker in aqueous solutions and minimizes steric hindrance, facilitating efficient conjugation.
Key Applications
The unique properties of this compound make it an ideal tool for a variety of applications:
-
Dual Functionalization of Polymers: Introduce both a bioorthogonal handle and a cleavable linkage onto a single polymer backbone.
-
Redox-Responsive Drug Delivery Systems: Conjugate therapeutic agents to a polymer or hydrogel via the disulfide bond for targeted release in a reducing environment.
-
"Clickable" Hydrogels and Polymers: Create materials that can be further modified with TCO-containing molecules through the highly efficient iEDDA reaction.
-
In Situ Hydrogel Modification: Functionalize pre-formed hydrogels containing free thiol groups.
-
Surface Modification: Immobilize biomolecules onto polymer-coated surfaces.
Quantitative Data Summary
The following tables summarize key quantitative data related to the functionalization and properties of materials modified with tetrazine linkers.
Table 1: Rheological Properties of Functionalized Hydrogels
| Hydrogel System | Polymer Concentration (w/v) | Functionalization | Storage Modulus (G') | Reference |
| Gelatin-Norbornene/Gelatin-Tetrazine | 5% | Tetrazine-Norbornene ligation | ~1,800 Pa | [1] |
| Gelatin-Norbornene/Gelatin-Tetrazine | 10% | Tetrazine-Norbornene ligation | ~6,300 Pa | [1] |
| Hyaluronic Acid-Norbornene/PEG-Tetrazine | 2% | Tetrazine-Norbornene ligation | ~1,800 Pa | [1] |
| Hyaluronic Acid-Norbornene/PEG-Tetrazine | 4% | Tetrazine-Norbornene ligation | ~6,300 Pa | [1] |
| Hyaluronic Acid-Norbornene/PEG-Tetrazine | 6% | Tetrazine-Norbornene ligation | ~12,500 Pa | [1] |
| PEG-dithiol/PEG-disulfide | - | Thiol-disulfide exchange | G' decreases over time in reducing environment |
Table 2: Drug Release Kinetics from Redox-Responsive Hydrogels
| Hydrogel System | Encapsulated Molecule | Release Trigger | Release Profile | Reference |
| Disulfide-crosslinked nanogels | Docetaxel | Glutathione (GSH) | Sustained release, enhanced in reducing environment | |
| Disulfide-crosslinked PEG hydrogel | Bovine Serum Albumin (BSA) | Dithiothreitol (DTT) | Rapid release upon addition of DTT | |
| Thiol-crosslinked hydrogel | Dextran | Glutathione (GSH) | Tunable release rates | |
| Vancomycin-loaded redox-degradable hydrogel | Vancomycin | Reductive environment | Slow and on-demand release |
Experimental Protocols
Protocol 1: Thiolation of Amine-Containing Polymers (e.g., Gelatin)
This protocol describes the introduction of thiol groups onto a polymer backbone containing primary amines, a prerequisite for conjugation with this compound.
Materials:
-
Amine-containing polymer (e.g., Gelatin Type A)
-
2-iminothiolane hydrochloride (Traut's Reagent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) for thiol quantification
Procedure:
-
Polymer Dissolution: Dissolve the amine-containing polymer in PBS at a desired concentration (e.g., 10 mg/mL).
-
Addition of Traut's Reagent: Add a 20-fold molar excess of Traut's Reagent to the polymer solution.
-
Reaction: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove excess unreacted Traut's Reagent by passing the solution through a PD-10 desalting column equilibrated with PBS.
-
Quantification of Thiol Groups: Determine the concentration of free thiol groups using Ellman's assay according to the manufacturer's protocol.
Protocol 2: Functionalization of Thiolated Polymers with this compound
This protocol details the conjugation of this compound to a thiol-containing polymer via thiol-disulfide exchange.
Materials:
-
Thiolated polymer solution (from Protocol 4.1)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Dialysis tubing (appropriate MWCO) or size-exclusion chromatography system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Reaction Setup: Add a 5- to 10-fold molar excess of the this compound stock solution to the thiolated polymer solution in PBS. The final DMSO concentration should be kept below 10% (v/v) to maintain polymer solubility.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The reaction can be monitored by observing the release of pyridine-2-thione, which has a characteristic absorbance at 343 nm.
-
Purification: Remove unreacted this compound and the pyridine-2-thione byproduct by extensive dialysis against PBS or by using size-exclusion chromatography.
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the successful conjugation by measuring the absorbance of the tetrazine moiety (typically around 520-540 nm). The concentration of conjugated tetrazine can be quantified using a standard curve or the molar extinction coefficient of the tetrazine derivative.
-
¹H NMR Spectroscopy: Lyophilize a small sample of the purified polymer and dissolve it in D₂O. The presence of characteristic peaks for the tetrazine and PEG spacer will confirm functionalization.
-
Protocol 3: Bioorthogonal Ligation with a TCO-Modified Molecule
This protocol describes the "click" reaction between the tetrazine-functionalized polymer and a trans-cyclooctene (TCO)-containing molecule.
Materials:
-
Tetrazine-functionalized polymer (from Protocol 4.2)
-
TCO-modified molecule (e.g., TCO-PEG-Drug, TCO-peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Dissolve the tetrazine-functionalized polymer and the TCO-modified molecule in PBS at desired concentrations. A 1:1 to 1.2:1 molar ratio of TCO to tetrazine is typically used.
-
Reaction: Mix the solutions and allow the reaction to proceed at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours. The disappearance of the characteristic pink color of the tetrazine can be a visual indicator of reaction progression.
-
Monitoring the Reaction: The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the tetrazine absorbance peak.
-
Purification (if necessary): If unreacted TCO-modified molecule needs to be removed, dialysis or size-exclusion chromatography can be used.
Protocol 4: In Vitro Redox-Responsive Release Study
This protocol outlines a method to evaluate the release of a conjugated molecule from the functionalized hydrogel in a reducing environment.
Materials:
-
Drug-conjugated, tetrazine-functionalized hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH) or Dithiothreitol (DTT)
-
High-performance liquid chromatography (HPLC) or a suitable spectrophotometric assay for the released drug
Procedure:
-
Hydrogel Preparation: Prepare hydrogel discs of a defined volume or weight.
-
Release Study Setup: Place the hydrogel discs in separate vials containing PBS (control) and PBS with a physiologically relevant concentration of GSH (e.g., 10 mM) or DTT.
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Sampling: At predetermined time points, collect aliquots from the release medium.
-
Quantification: Analyze the concentration of the released drug in the aliquots using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Plot the cumulative percentage of drug released versus time for both the control and reducing conditions.
Visualizations
Experimental Workflows
Caption: Experimental workflow for the functionalization of polymers and subsequent bioorthogonal ligation and redox-responsive release.
Signaling Pathway Modulation by Localized Drug Release
Localized drug delivery from a redox-responsive hydrogel can significantly impact cellular signaling pathways. For instance, the controlled release of a chemotherapeutic agent like Doxorubicin in the tumor microenvironment can induce apoptosis through the p53 signaling pathway.
Caption: Modulation of the p53-mediated apoptosis pathway by localized Doxorubicin release from a redox-responsive hydrogel.
References
Application Notes: Quantifying the Conjugation Efficiency of Tetrazine-PEG4-SS-Py
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tetrazine-PEG4-SS-Py linker is a versatile heterobifunctional reagent designed for advanced bioconjugation applications.[1][2] It incorporates three key functional elements: a tetrazine moiety for bioorthogonal ligation, a pyridyl disulfide (SSPy) group for thiol-specific conjugation, and a cleavable disulfide bond for triggered release.[1][3] The polyethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance.[1] Accurate quantification of the conjugation efficiency is critical for the development of reproducible and effective bioconjugates in areas such as antibody-drug conjugates (ADCs), targeted drug delivery, and diagnostic imaging.
The primary conjugation reaction involving the tetrazine group is an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and proceeds under mild, biocompatible conditions without the need for a catalyst. The reaction's progress can be conveniently monitored by tracking the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.
Key Features of this compound
-
Bioorthogonal Reactivity: The tetrazine group reacts selectively with strained alkenes like TCO, avoiding side reactions with native biological functional groups.
-
Thiol-Specific Conjugation: The pyridyl disulfide group (SSPy) selectively reacts with free thiols (cysteines) to form a stable disulfide bond.
-
Redox-Cleavable Linker: The internal disulfide bond can be cleaved in reducing environments, such as the intracellular space, allowing for the controlled release of conjugated payloads.
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the reagent and the resulting bioconjugate in aqueous buffers.
Methods for Quantifying Conjugation Efficiency
Several analytical techniques can be employed to quantify the efficiency of the tetrazine-TCO ligation. The choice of method often depends on the nature of the biomolecule and the available instrumentation.
-
UV-Vis Spectrophotometry: This is a straightforward and widely used method. The consumption of the tetrazine during the reaction is monitored by the decrease in its absorbance at its λmax (typically ~520-540 nm). This allows for the calculation of the percentage of tetrazine that has reacted.
-
Fluorescence Spectroscopy: If either the tetrazine-containing molecule or the TCO-containing molecule is fluorescently labeled, the conjugation can be monitored by changes in fluorescence intensity or by analyzing the final conjugate using techniques like in-gel fluorescence.
-
Mass Spectrometry (MS): MS can be used to confirm the formation of the conjugate and to determine the ratio of conjugated to unconjugated biomolecule, providing a precise measure of conjugation efficiency.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated product from the starting materials, and the relative peak areas can be used to calculate the conjugation efficiency.
-
Raman Spectroscopy: This non-destructive technique can be used for label-free visualization and kinetic analysis of bioorthogonal reactions, even in live cells.
Data Summary
The following tables summarize key quantitative data related to the tetrazine-TCO ligation, which is the primary reaction for the tetrazine moiety of this compound.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Reference |
|---|---|---|---|
| Tetrazine & Trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | PBS buffer, pH 6-9 | |
| sTCO & Diphenyl-s-tetrazine | up to 2.86 x 10⁵ | Water |
| Tetrazine & TCO | ~2000 | 9:1 Methanol/Water | |
Table 2: Spectroscopic Properties of Tetrazines
| Parameter | Wavelength Range (nm) | Description | Reference |
|---|---|---|---|
| Absorbance Maximum (λmax) | 510 - 550 | Characteristic absorbance peak of the tetrazine chromophore that disappears upon reaction. |
| Monitoring Wavelength | ~520 - 540 | Recommended wavelength for monitoring the disappearance of tetrazine during the reaction. | |
Experimental Protocols
Protocol 1: General Procedure for Tetrazine-TCO Ligation
This protocol describes a general method for conjugating a TCO-modified biomolecule (e.g., a protein) with this compound.
Materials:
-
TCO-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for dissolving the tetrazine reagent
-
Spin desalting columns or other purification systems
Procedure:
-
Reactant Preparation:
-
Prepare a solution of the TCO-modified biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 1.1 to 2-fold molar excess of the this compound solution to the TCO-modified biomolecule solution.
-
The reaction mixture can be gently mixed and incubated at room temperature. The reaction is typically complete within 10-60 minutes. The disappearance of the pink/red color of the tetrazine is a visual indicator of the reaction's progress.
-
-
Purification (Optional):
-
If necessary, remove the excess unreacted tetrazine reagent and byproducts using a spin desalting column or another appropriate purification method.
-
Protocol 2: Quantification of Conjugation Efficiency using UV-Vis Spectrophotometry
This protocol details how to quantify the conjugation efficiency by measuring the change in absorbance of the tetrazine.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Reaction mixture from Protocol 1
-
Reaction Buffer (for blank)
Procedure:
-
Initial Absorbance Measurement (A_initial):
-
Before initiating the conjugation reaction (or immediately at time zero), measure the absorbance of the reaction mixture at the λmax of the tetrazine (typically around 520 nm). Use the reaction buffer as a blank. This reading corresponds to the initial concentration of the tetrazine.
-
-
Final Absorbance Measurement (A_final):
-
After the reaction is complete (e.g., after 1 hour, or when the color change has ceased), measure the absorbance of the reaction mixture at the same wavelength. This reading corresponds to the concentration of unreacted tetrazine.
-
-
Calculation of Conjugation Efficiency:
-
The conjugation efficiency can be calculated using the following formula:
Conjugation Efficiency (%) = [(A_initial - A_final) / A_initial] x 100
-
This calculation assumes that the absorbance of the TCO-modified biomolecule and the final conjugate is negligible at the monitoring wavelength. If there is significant background absorbance, a control reaction without the tetrazine should be measured and the value subtracted.
-
Table 3: Example Data for Conjugation Efficiency Calculation
| Measurement | Absorbance at 520 nm |
|---|---|
| A_initial (Time = 0 min) | 0.850 |
| A_final (Time = 60 min) | 0.050 |
| Calculated Efficiency | 94.1% |
Visualizations
Caption: Workflow for Tetrazine-TCO conjugation and quantification.
Caption: Reaction pathway of tetrazine-TCO ligation.
Caption: Functional components of the this compound linker.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tetrazine-PEG4-SS-Py Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Tetrazine-PEG4-SS-Py conjugation reactions. Low conjugation yield can be a significant hurdle, and this guide aims to provide clear, actionable solutions to common problems encountered during the two key stages of this conjugation: the thiol-specific reaction with the pyridyl disulfide (SSPy) group and the subsequent bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the tetrazine and a trans-cyclooctene (TCO) derivative.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
The this compound linker is a heterobifunctional reagent that facilitates a two-step conjugation process.[1]
-
Thiol-Specific Disulfide Exchange: The pyridyl disulfide (SSPy) group reacts specifically with free thiol (sulfhydryl) groups on a target molecule (e.g., a cysteine residue on a protein) to form a stable disulfide bond. This reaction releases pyridine-2-thione as a byproduct.[2]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The tetrazine moiety at the other end of the linker undergoes a rapid and highly specific "click chemistry" reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[3][4] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native functional groups.[5] The disulfide bond within the linker is cleavable under reducing conditions, allowing for the release of the conjugated molecule if desired.
Q2: My final conjugation yield is low. How can I identify the problematic step?
To pinpoint the source of low yield, it's crucial to assess each step of the conjugation process independently. This can be achieved through a series of control experiments and analytical checks.
-
Verify Thiol Availability: Before initiating the conjugation, ensure that your target molecule has available free thiols. For proteins, cysteine residues may exist as disulfide bonds (cystine), which are unreactive with the SSPy group.
-
Assess Tetrazine Incorporation: After the reaction with this compound, and before the addition of the TCO-containing molecule, you can determine the degree of labeling (DOL) of your target molecule with the tetrazine linker.
-
Evaluate TCO Reactivity: If you have confirmed successful tetrazine labeling, the issue may lie with the TCO-containing molecule or the iEDDA reaction conditions.
Q3: How can I improve the efficiency of the initial thiol-SSPy reaction?
Low efficiency in the first step is often due to issues with thiol availability or suboptimal reaction conditions.
-
Insufficiently Reduced Protein: Cysteine residues in proteins are often involved in disulfide bonds. These must be reduced to free thiols for the reaction to occur.
-
Suboptimal Molar Ratio: An insufficient excess of the this compound linker can lead to incomplete conjugation.
-
Incorrect pH: The reaction between a thiol and a pyridyl disulfide is pH-dependent.
Q4: What factors can negatively impact the tetrazine-TCO ligation (iEDDA) step?
The iEDDA reaction is generally very robust, but certain factors can lead to low yields.
-
Tetrazine Instability: Tetrazines can be susceptible to degradation, particularly in the presence of reducing agents. It is critical to remove any reducing agents used for disulfide bond reduction prior to introducing the this compound linker.
-
Suboptimal Reaction Conditions: While the iEDDA reaction is fast, factors like pH and temperature can still influence its efficiency.
-
Reagent Quality: The purity and stability of both the tetrazine-labeled molecule and the TCO-derivative are essential for a successful reaction.
Troubleshooting Guide
Problem 1: Low or No Conjugation
| Possible Cause | Recommended Solution |
| Insufficient Free Thiols on Target Molecule | Pre-treat your protein/peptide with a reducing agent like TCEP or DTT to reduce disulfide bonds. It is critical to remove the reducing agent before adding the this compound reagent. Use a desalting column for efficient removal. |
| Degradation of this compound Reagent | Store the reagent at -20°C or lower, protected from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF fresh for each use. |
| Incorrect Reaction Buffer | Ensure your reaction buffer is free of thiols (e.g., avoid buffers containing DTT or β-mercaptoethanol). The optimal pH range for the SSPy-thiol reaction is 6.5-7.5. For the subsequent tetrazine-TCO ligation, a pH range of 6.0-9.0 is generally effective. |
| Low Molar Ratio of Linker to Thiol | Use a molar excess of the this compound linker. A starting point of a 10- to 20-fold molar excess over the available free thiols is recommended. This can be optimized for your specific molecule. |
| Steric Hindrance | If the thiol group is in a sterically hindered environment, consider using a linker with a longer PEG spacer if available. Mild denaturation of the protein may also improve accessibility, but this must be compatible with maintaining protein function. |
Problem 2: Inconsistent Conjugation Yields
| Possible Cause | Recommended Solution |
| Inaccurate Protein/Peptide Concentration | Accurately determine the concentration of your target molecule before each reaction to ensure a consistent molar ratio of the linker. |
| Variability in Reagent Quality | Aliquot the this compound reagent into single-use vials to avoid repeated freeze-thaw cycles. |
| Incomplete Removal of Reducing Agent | Ensure complete removal of TCEP or DTT after the reduction step using a desalting column or buffer exchange. Any residual reducing agent can inactivate the tetrazine moiety. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Prepare Protein Solution: Dissolve the protein in a suitable degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.
-
Add Reducing Agent:
-
Using TCEP: Add TCEP to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Using DTT: Add DTT to a final concentration of 10-100 mM. A 10-100 fold molar excess is common.
-
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a thiol-free reaction buffer (e.g., PBS, pH 7.0-7.5).
Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule
-
Prepare Reagents:
-
Thiol-Containing Molecule: Use the purified, reduced protein/peptide from Protocol 1 in a thiol-free buffer (pH 6.5-7.5).
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein/peptide solution. Add the linker dropwise while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Monitoring the Reaction (Optional): The release of the pyridine-2-thione byproduct can be monitored spectrophotometrically by measuring the increase in absorbance at 343 nm.
-
Purification: Remove excess, unreacted this compound and the reaction byproduct using a desalting column or size-exclusion chromatography.
Protocol 3: Tetrazine-TCO iEDDA Ligation
-
Prepare Reagents:
-
Tetrazine-Labeled Molecule: Use the purified conjugate from Protocol 2.
-
TCO-Functionalized Molecule: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Ligation Reaction:
-
Mix the tetrazine-labeled molecule with the TCO-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the TCO-reagent is often used to ensure complete consumption of the tetrazine-labeled molecule.
-
The reaction is typically performed in a pH range of 6.0 to 9.0 in a buffer such as PBS.
-
Incubate at room temperature for 30-60 minutes. The reaction is often complete in a shorter time due to the fast kinetics. For less reactive partners, the incubation can be extended.
-
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in absorbance around 520-540 nm.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted TCO-reagent.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Thiol-SSPy Reaction | Tetrazine-TCO Ligation |
| pH | 6.5 - 7.5 | 6.0 - 9.0 |
| Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 37°C |
| Reaction Time | 1 - 2 hours (or overnight at 4°C) | 30 - 60 minutes |
| Molar Ratio (Linker:Target) | 10:1 to 20:1 (Linker:Thiol) | 1:1.1 to 1:1.5 (Tetrazine:TCO) |
| Recommended Buffers | PBS, HEPES, MES (must be thiol-free) | PBS and other common biological buffers |
Table 2: Characterization of this compound Conjugates
| Analytical Method | Parameter Measured | Typical Wavelength/Technique |
| UV-Vis Spectroscopy | Confirmation of Tetrazine Labeling | Absorbance peak around 520-540 nm |
| UV-Vis Spectroscopy | Monitoring Thiol-SSPy Reaction | Increase in absorbance at 343 nm (release of pyridine-2-thione) |
| UV-Vis Spectroscopy | Monitoring Tetrazine-TCO Ligation | Decrease in absorbance at 520-540 nm |
| Mass Spectrometry (e.g., LC-MS) | Confirmation of Conjugate Mass | Measurement of the mass of the final conjugate |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) | Separation of antibody-drug conjugates with different numbers of attached drugs |
Visual Experimental Workflows
Caption: Workflow for this compound Conjugation.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
Technical Support Center: Stability of Disulfide Linkers in ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of disulfide linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue: High Levels of Premature Payload Release in Plasma Stability Assays
Question: My disulfide-linked ADC is showing significant payload release in an in vitro plasma stability assay. What are the potential causes and how can I troubleshoot this?
Answer: Premature payload release from disulfide-linked ADCs in plasma is a common challenge that can compromise both efficacy and safety. The primary causes can be categorized into chemical and enzymatic instability. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Reductive Cleavage by Plasma Thiols | The disulfide linker is susceptible to reduction by circulating thiols such as glutathione (GSH) and cysteine, which are present in plasma, albeit at lower concentrations than inside cells.[1][] | 1. Enhance Steric Hindrance: Introduce bulky groups (e.g., methyl, cycloalkyl) near the disulfide bond to sterically shield it from attacking thiols.[3][4] This can significantly increase plasma stability. 2. Optimize Conjugation Site: The local microenvironment of the conjugation site on the antibody can influence linker stability.[4] Site-specific conjugation to an engineered cysteine at a location that offers some shielding may improve stability. |
| Enzymatic Cleavage | Enzymes present in the blood, such as thioredoxin (TRX) and glutaredoxin (GRX), can catalytically cleave disulfide bonds. | 1. Evaluate Linker Susceptibility: Test the stability of the linker in the presence of purified thioredoxin and glutaredoxin to determine if this is a significant degradation pathway. 2. Linker Redesign: If enzymatic cleavage is confirmed, the linker may need to be redesigned to be a less favorable substrate for these enzymes. |
| Disulfide Bond Scrambling during Conjugation | The pH conditions during the partial reduction and conjugation steps can lead to disulfide bond scrambling, particularly in IgG2 and IgG4 subclasses. This can result in a heterogeneous ADC product with varying stability profiles. | 1. Optimize Conjugation pH: Conduct conjugation reactions at a lower pH to minimize disulfide bond scrambling. However, this needs to be balanced with the optimal pH for the thiol-maleimide reaction (typically 6.5-7.5). 2. Characterize ADC Product: Thoroughly characterize the ADC product using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry to assess the distribution of conjugated species and disulfide isoforms. |
| Hydrophobicity and Aggregation | Highly hydrophobic payloads can lead to ADC aggregation, which may increase the susceptibility of the linker to cleavage. | 1. Incorporate Hydrophilic Spacers: Introduce hydrophilic elements, such as polyethylene glycol (PEG), into the linker to improve the overall solubility of the ADC and reduce aggregation. |
Experimental Workflow for Troubleshooting Premature Cleavage
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of disulfide linker cleavage in the bloodstream?
A1: The primary mechanism is the reductive cleavage of the disulfide bond by endogenous thiols, with glutathione (GSH) being a key contributor, although at much lower concentrations than inside tumor cells. Enzymatic cleavage by reductases like thioredoxin and glutaredoxin can also play a role.
Q2: How can I improve the stability of my disulfide linker without switching to a non-cleavable one?
A2: You can enhance stability by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups. Optimizing the conjugation site on the antibody can also leverage the protein's structure to protect the linker. Additionally, incorporating hydrophilic spacers can reduce aggregation and improve overall ADC stability.
Q3: Does the choice of antibody isotype affect disulfide linker stability?
A3: Yes, the antibody isotype, and even isoforms within an isotype (like IgG2-A and IgG2-B), can influence stability. These differences can affect the accessibility of the interchain disulfide bonds for reduction and conjugation, and may also be prone to disulfide bond scrambling under certain pH conditions, which can impact the stability of the final ADC product.
Q4: What is a good control to use in my plasma stability assay?
A4: A good control is an ADC with a known stable linker, such as a non-cleavable thioether linker (e.g., SMCC-based). This allows you to differentiate between linker cleavage and other potential degradation pathways of the ADC.
Q5: How does the drug-to-antibody ratio (DAR) affect the stability of a disulfide-linked ADC?
A5: A higher DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and reduced solubility. This can, in turn, affect the ADC's pharmacokinetic profile and potentially expose the linkers to premature cleavage. It is important to optimize the DAR to balance potency with stability.
Quantitative Data on Linker Stability
The following table summarizes publicly available data on the stability of various disulfide linkers. Direct comparisons should be made with caution due to differences in experimental setups (e.g., ADC construct, plasma source, analytical method).
| Linker Type | Modification | Stability Metric | Value | Species | Reference |
| Disulfide | Unhindered (conjugated to LC-K149C) | % Drug Remaining (Day 7) | >50% | Mouse (in vivo) | |
| Disulfide | Sterically Hindered (SPDB-DM4) | % Drug Loss (Day 7) | ~10% | Mouse (in vivo) | |
| Disulfide-Carbamate | N/A | MTD | 10 mg/kg | Mouse (in vivo) | |
| Maleimide Peptide (Val-Cit) | N/A | MTD | 2.5 mg/kg | Mouse (in vivo) |
MTD: Maximum Tolerated Dose. A higher MTD can be indicative of better in vivo stability and reduced off-target toxicity.
Key Experimental Protocols
In Vitro ADC Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma.
Objective: To quantify the extent of linker cleavage over time by measuring the average DAR or the amount of released payload.
Materials:
-
Test ADC
-
Control ADC (with a stable linker, optional)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
-80°C freezer
-
Analytical instrumentation (LC-MS is recommended)
-
Reagents for sample processing (e.g., Protein A beads for immunoaffinity capture)
Workflow Diagram
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.
-
Time-Point Sampling: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to halt any further degradation.
-
Sample Analysis:
-
To measure average DAR: Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
To measure released payload: Process the plasma samples (e.g., by protein precipitation) to extract the free payload. Quantify the amount of free payload using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability profile of the ADC. Calculate the half-life (t½) of the ADC in plasma.
Logical Relationship of Factors Affecting Disulfide Linker Stability
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrazine-TCO Ligation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues encountered during tetrazine-trans-cyclooctene (TCO) ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the tetrazine-TCO ligation reaction?
The tetrazine-TCO ligation is a robust reaction that proceeds efficiently over a broad pH range, typically between pH 6 and 9.[1][2] The most commonly recommended buffer is Phosphate-Buffered Saline (PBS) at pH 7.4.[1] While the reaction is generally insensitive to pH within this range, the stability of the specific tetrazine, TCO, and the biomolecules being conjugated can be pH-dependent.
Q2: How does pH affect the stability of tetrazine and TCO molecules?
Extreme pH values can negatively impact the stability of the reactants.
-
Tetrazines : Some tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[3] Some studies have shown that tetrazines can undergo base-catalyzed hydrolysis, leading to lower stability and persistence in alkaline water (e.g., pH 9.2).[4] Conversely, higher stability is observed in acidic to neutral conditions.
-
TCOs : TCOs are generally stable in aqueous buffers for extended periods (weeks at 4°C, pH 7.5). However, they can be sensitive to low pH conditions and the presence of thiols.
Q3: Which buffers are recommended for tetrazine-TCO ligation?
Phosphate-buffered saline (PBS) is a common and effective choice for the ligation. Other non-amine-containing buffers are also suitable, such as HEPES, carbonate/bicarbonate, or borate buffers, especially when one of the reactants is an NHS-ester. It is critical to avoid buffers containing primary amines like Tris or glycine when using NHS esters to label molecules, as the buffer will compete with the intended labeling target.
Q4: Is a catalyst required for the reaction?
No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst. This catalyst-free nature makes it highly suitable for biological systems and live-cell applications, as it avoids the cytotoxicity associated with catalysts like copper.
Q5: How does temperature affect the reaction?
The reaction is exceptionally fast and is often completed at room temperature within 30 to 60 minutes. For less reactive partners or to further accelerate the reaction, incubating at 37°C or 40°C can be employed. For applications requiring slower reaction rates or to improve the stability of sensitive biomolecules, the incubation can be performed overnight at 4°C.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Caption: Troubleshooting workflow for slow or incomplete Tetrazine-TCO reactions.
Issue 2: Low Product Yield
Caption: Troubleshooting workflow for low product yield in Tetrazine-TCO reactions.
Data Summary
While the tetrazine-TCO ligation is generally pH-insensitive, the stability of the reactants can be affected by buffer conditions. The reaction rate is highly dependent on the specific structures of the tetrazine and TCO used, with second-order rate constants spanning a very wide range.
| Parameter | Recommended Condition | Notes |
| pH Range | 6.0 - 9.0 | The reaction is robust in this range; however, biomolecule stability should be the primary consideration. |
| Recommended Buffers | PBS, HEPES, Borate | Amine-free buffers (e.g., PBS) are crucial when working with NHS esters to prevent side reactions. |
| Tetrazine Stability | More stable at neutral to acidic pH | Some tetrazines are prone to degradation/hydrolysis under basic conditions (pH > 9). |
| TCO Stability | Stable at neutral to basic pH | Can be sensitive to low pH and the presence of thiols. Generally stable in aqueous media for weeks at 4°C. |
| **Rate Constants (k₂) ** | ~1 to >10⁶ M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and TCO structures. Strained TCOs and electron-poor tetrazines exhibit the fastest kinetics. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
This protocol provides a general workflow for conjugating a TCO-labeled protein with a tetrazine-labeled protein.
-
Reagent Preparation :
-
Dissolve or exchange the TCO-labeled protein and the tetrazine-labeled protein into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Ensure accurate concentration determination of both protein solutions via UV-Vis spectroscopy or another reliable method.
-
-
Reaction Setup :
-
Combine the two protein solutions in a microcentrifuge tube.
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A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein is often recommended to drive the reaction to completion, but the optimal ratio may need to be determined empirically.
-
-
Incubation :
-
Incubate the reaction mixture at room temperature for 30-60 minutes. Alternatively, incubate at 37°C for a faster reaction or at 4°C overnight if biomolecule stability is a concern.
-
-
Purification (Optional) :
-
If necessary, purify the resulting conjugate from unreacted components using standard methods like size-exclusion chromatography (SEC).
-
-
Storage :
-
Store the final conjugate at 4°C or as appropriate for the specific proteins involved.
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
The progress of the tetrazine-TCO ligation can be conveniently monitored by the disappearance of the tetrazine's characteristic color, which corresponds to a decrease in its absorbance around 510-550 nm.
-
Prepare Stock Solutions :
-
Prepare concentrated stock solutions of the tetrazine and TCO reagents in an appropriate organic solvent like DMSO or DMF.
-
-
Determine Tetrazine Molar Extinction Coefficient :
-
Accurately determine the molar extinction coefficient (ε) of your specific tetrazine at its maximum absorbance wavelength (λmax) in the chosen reaction buffer.
-
-
Setup Spectrophotometer :
-
Set the spectrophotometer to measure absorbance at the λmax of the tetrazine.
-
-
Initiate Reaction :
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in the spectrophotometer and begin recording data.
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To initiate the reaction, add the tetrazine solution to the cuvette, mix quickly and thoroughly, and continue recording the absorbance over time.
-
-
Data Analysis :
-
The reaction rate can be calculated by fitting the absorbance decay curve to a pseudo-first-order (if one reactant is in large excess) or second-order rate equation. This allows for the determination of the observed rate constant (k_obs).
-
References
Side reactions of tetrazine linkers with biological nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using tetrazine linkers for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with tetrazine linkers in a biological environment?
A1: The most well-documented side reaction of tetrazine linkers is with biological thiols, particularly the side chain of cysteine residues.[1] While the inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes (e.g., trans-cyclooctene, TCO) is the desired primary reaction, electron-deficient tetrazines can undergo nucleophilic aromatic substitution (SNAr) reactions with thiols.[1] Reactions with other nucleophilic amino acid side chains, such as the amine group of lysine, are also possible, though generally much slower than with thiols.
Q2: How does pH affect the stability of my tetrazine linker?
A2: The stability of tetrazine linkers is highly pH-dependent. Generally, tetrazines are most stable at neutral to slightly acidic pH (pH 4-7). At basic pH (pH > 8), many tetrazine derivatives, especially those with electron-withdrawing substituents, become susceptible to degradation.[2][3] For instance, some dipyridyl-s-tetrazines can degrade by 60-85% after 12 hours in PBS at pH 7.4.[2] It's crucial to consult the manufacturer's data for the specific tetrazine linker you are using, as stability profiles can vary significantly.
Q3: My bioconjugation yield is low. What are the potential causes when using a tetrazine-NHS ester?
A3: Low conjugation yield with tetrazine-NHS esters can arise from several factors:
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Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, especially at pH > 8.5.
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the primary amines on your target protein for reaction with the NHS ester.
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Low protein concentration: Dilute protein solutions can lead to slow reaction kinetics, favoring the hydrolysis of the NHS ester.
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Instability of the tetrazine ring: Prolonged incubation at basic pH can lead to the degradation of the tetrazine moiety itself.
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Poor solubility of the tetrazine linker: Some tetrazine linkers have poor aqueous solubility, which can lead to precipitation and reduced availability for reaction.
Q4: Can I use buffers containing primary amines, like Tris, with tetrazine-NHS esters?
A4: No, it is highly recommended to avoid buffers containing primary amines (e.g., Tris, glycine) when working with NHS esters. These buffers will react with the NHS ester, quenching the reagent and preventing it from labeling your target protein. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
Q5: How can I monitor the progress of my tetrazine ligation reaction?
A5: The progress of the iEDDA reaction between a tetrazine and a strained alkene can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic visible absorbance between 510 and 540 nm, which disappears as the reaction proceeds. By monitoring the decrease in absorbance at this wavelength, you can follow the consumption of the tetrazine linker.
Troubleshooting Guides
Issue 1: Suspected Side Reaction with Cysteine Residues
Symptoms:
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Lower than expected yield of the desired conjugate.
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Mass spectrometry analysis shows unexpected adducts with masses corresponding to the addition of the tetrazine linker to the protein without the dienophile.
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Loss of tetrazine signal (color) without the addition of the dienophile.
Troubleshooting Steps:
-
Control Experiment: Incubate your protein with the tetrazine linker under the same reaction conditions but without the dienophile. Analyze the sample by mass spectrometry to confirm if adducts are forming.
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Use a More Stable Tetrazine: Tetrazines with more electron-donating substituents are generally more stable and less reactive towards nucleophiles. Consider switching to a methyl-substituted or phenyl-substituted tetrazine instead of a pyridyl- or pyrimidyl-substituted one if thiol reactivity is an issue.
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Block Free Thiols: If your protein has surface-accessible cysteines that are not essential for its function, consider blocking them with a thiol-reactive reagent like N-ethylmaleimide (NEM) or iodoacetamide prior to the tetrazine conjugation step.
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Optimize Reaction pH: Perform the conjugation at a lower pH (e.g., pH 6.5-7.0) to decrease the nucleophilicity of the thiol groups. However, be mindful that the kinetics of the iEDDA reaction can also be pH-dependent.
Issue 2: Low or No Labeling with Tetrazine-NHS Ester
Symptoms:
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Mass spectrometry shows predominantly unlabeled protein.
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No significant decrease in the tetrazine's visible absorbance after the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low labeling yield with Tetrazine-NHS esters.
Data Presentation
Table 1: Stability of Tetrazine Derivatives in Aqueous Buffer
This table summarizes the stability of various tetrazine scaffolds in aqueous buffer conditions. Stability is presented as the percentage of the tetrazine remaining after a specified time.
| Tetrazine Scaffold | Substituents | Conditions | Time (h) | % Remaining | Reference |
| Pyridyl-s-tetrazine | 3,6-dipyridyl | 1:9 DMSO/PBS, pH 7.4, 37°C | 12 | ~15-40% | |
| Pyrimidyl-s-tetrazine | 3,6-dipyrimidyl | 1:9 DMSO/PBS, pH 7.4, 37°C | 12 | ~15-40% | |
| Phenyl-s-tetrazine | 3,6-diphenyl | 1:9 DMSO/PBS, pH 7.4, 37°C | 12 | >75% | |
| Methyl-s-tetrazine | 3,6-dimethyl | PBS, pH 7.4, 37°C | 10 | >96% | |
| H-Tetrazine | Unsubstituted | DMEM + 10% FBS, 37°C | 48 | <13% | |
| Methyl-Tetrazine | 3-methyl-6-phenyl | DMEM + 10% FBS, 37°C | 48 | >63% | |
| Triazolyl-Tetrazine | 3-triazolyl-6-phenyl | DMEM + 10% FBS, 37°C | 48 | >63% |
Table 2: pH-Dependent Hydrolysis of NHS Esters
This table shows the effect of pH on the half-life of an NHS ester in aqueous solution, which is a critical factor for efficient conjugation to primary amines.
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 25 | ~30 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | 25 | ~10 minutes |
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis of Tetrazine Side Reactions
This protocol outlines a general procedure to identify and characterize potential side reactions of a tetrazine linker with a protein using mass spectrometry.
1. Sample Preparation:
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Reaction: Incubate the protein of interest (e.g., 1 mg/mL in PBS, pH 7.4) with a molar excess (e.g., 10-fold) of the tetrazine linker for a defined period (e.g., 1-4 hours) at room temperature.
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Control: Prepare a control sample of the protein without the tetrazine linker.
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Quenching and Purification: (Optional) Quench the reaction by adding a small molecule amine (e.g., Tris) if an NHS ester was used. Remove excess, unreacted tetrazine linker using a desalting column or dialysis.
2. Intact Mass Analysis (LC-MS):
-
Chromatography: Inject the purified protein sample onto a reverse-phase liquid chromatography column (e.g., C4) suitable for protein separation. Elute the protein using a gradient of increasing acetonitrile concentration (with 0.1% formic acid).
-
Mass Spectrometry: Direct the eluent into an electrospray ionization (ESI) mass spectrometer. Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the intact mass of the protein species. An increase in mass corresponding to the mass of the tetrazine linker indicates the formation of a covalent adduct.
3. Peptide Mapping (Bottom-up Proteomics):
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Digestion: Denature, reduce, and alkylate the protein sample. Digest the protein into smaller peptides using a protease such as trypsin.
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LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
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Data Analysis: Search the MS/MS data against the protein sequence using a database search engine. Include a variable modification corresponding to the mass of the tetrazine linker on potentially reactive amino acid residues (e.g., Cys, Lys, His). The identification of fragment ions that support the localization of the mass shift to a specific amino acid will confirm the site of the side reaction.
Workflow for Side Reaction Identification:
References
How to minimize steric hindrance in tetrazine bioconjugation
Welcome to the technical support center for tetrazine bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect tetrazine bioconjugation?
Steric hindrance is a phenomenon that occurs when the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction. In the context of tetrazine bioconjugation, which typically involves an inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile (often a strained alkene like trans-cyclooctene, TCO), steric hindrance can significantly reduce reaction rates and yields.[1] This is because bulky substituents on either the tetrazine or the dienophile can physically block the approach of the two reactants to each other.[2][3]
Q2: My conjugation yield is low. Could steric hindrance be the cause?
Low conjugation yield is a common issue that can stem from several factors, with steric hindrance being a primary suspect.[4][5] If the biomolecule you are labeling is large, or if the reactive moieties (tetrazine and dienophile) are located in sterically crowded environments, the reaction can be impeded. Other potential causes for low yield include the degradation of reactants, suboptimal reaction conditions (pH, temperature, concentration), or the presence of competing nucleophiles.
Q3: How can I minimize steric hindrance in my experiments?
There are several strategies to mitigate steric hindrance in tetrazine bioconjugation:
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Choice of Dienophile: Smaller dienophiles can be less susceptible to steric hindrance. For instance, methylcyclopropene is a small reactive tag that can be advantageous in sterically hindered environments. While TCO is a highly reactive dienophile, its bulkiness can sometimes be a disadvantage.
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Tetrazine Substituents: The size of the substituents on the tetrazine ring plays a crucial role. Smaller substituents generally lead to faster reaction rates. Interestingly, in some cases, bulky substituents on the tetrazine can actually reverse the reactivity trend between different dienophiles. For example, a bulky tert-butyl substituted tetrazine reacts faster with cyclopropene than with TCO, which is the opposite of the trend observed with less hindered tetrazines.
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Use of Linkers: Incorporating flexible linkers, such as polyethylene glycol (PEG) chains, between the biomolecule and the reactive moiety is a very effective strategy. These linkers provide spatial separation, reducing the impact of steric bulk from the biomolecule on the reaction. Hydrophilic linkers can also improve the solubility of the conjugate.
Q4: What is the role of linkers in overcoming steric hindrance?
Linkers, particularly hydrophilic and flexible ones like PEG, act as spacers that physically distance the reactive tetrazine or dienophile from the surface of the biomolecule. This separation minimizes the steric clash that can occur when the two large biomolecules attempt to react. The flexibility of the PEG chain allows the reactive ends to adopt a more favorable orientation for the reaction to occur. Furthermore, hydrophilic linkers can help to prevent aggregation of hydrophobic drug-antibody conjugates, which can be a consequence of steric hindrance and hydrophobicity.
Q5: Are there specific types of linkers that are recommended?
PEG linkers are widely recommended and commercially available in various lengths and functionalities (e.g., Tetrazine-PEG-NHS ester, TCO-PEG-NHS ester). The optimal length of the PEG linker may need to be determined empirically for each specific application. Longer PEG chains generally provide more separation and flexibility. In addition to linear PEG chains, branched or "pendant" PEG linkers have also been shown to be effective in improving the stability and pharmacokinetic profiles of antibody-drug conjugates (ADCs).
Troubleshooting Guide
Problem: Low or No Conjugation Product Observed
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Introduce a Linker: If not already in use, incorporate a flexible linker (e.g., PEG4, PEG8) between your biomolecule and the reactive moiety (tetrazine or dienophile). 2. Switch Dienophile: If using a bulky dienophile like TCO, consider a smaller alternative such as a cyclopropene derivative. 3. Modify Tetrazine: If possible, use a tetrazine with smaller substituents. |
| Reactant Instability | 1. Check Reactant Purity: Ensure the purity and integrity of your tetrazine and dienophile reagents. 2. pH and Buffer Conditions: Verify that the reaction buffer pH is within the optimal range (typically 7.2-8.5 for NHS ester reactions) and is free of competing nucleophiles like Tris or glycine. 3. Reducing Agents: Ensure no reducing agents (e.g., DTT, TCEP) are present if your linker contains a disulfide bond, as they can cleave the linker and also degrade the tetrazine. |
| Suboptimal Reaction Conditions | 1. Concentration: Increase the concentration of one or both reactants to drive the reaction forward. 2. Reaction Time and Temperature: Optimize the incubation time and temperature. While many reactions proceed at room temperature, some may benefit from longer incubation at 4°C or slightly elevated temperatures (e.g., 37°C). |
Data Presentation: Impact of Substituents on Reaction Rates
The choice of substituents on both the tetrazine and the dienophile can have a dramatic impact on the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various tetrazines with different dienophiles.
| Tetrazine | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 (in 9:1 methanol/water) | |
| 3,6-diaryl-s-tetrazine | trans-cyclooctene | 3.1 | |
| 3-(tert-butyl)-6-methyl-1,2,4,5-tetrazine | trans-cyclooctenol | <0.01 | |
| 3-(tert-butyl)-6-methyl-1,2,4,5-tetrazine | 3-amidomethyl-1-methylcyclopropene | 0.04 | |
| 3-phenyl-1,2,4,5-tetrazine | trans-cyclooctenol | ~70-fold faster than methyl- or phenyl-substituted tetrazines | |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Varies with substituents (e.g., 0.58 M⁻¹s⁻¹ for electron-donating groups, higher for electron-withdrawing) | |
| 3,6-dipyridyl-s-tetrazine | Vinylboronic acid | up to 27 |
Note: Reaction rates are highly dependent on the solvent and temperature.
Experimental Protocols
Protocol: General Procedure for Antibody Labeling with a Tetrazine-PEG-NHS Ester
This protocol describes a general method for labeling an antibody with a tetrazine moiety using a commercially available Tetrazine-PEG-NHS ester linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Adjust the concentration of your antibody solution to 1-10 mg/mL in an amine-free buffer.
-
Tetrazine-PEG-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-PEG-NHS ester stock solution to the antibody solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Tetrazine-PEG-NHS ester using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: The resulting tetrazine-labeled antibody is now ready for the subsequent iEDDA reaction with a TCO-modified molecule. The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (around 520-540 nm) and the protein (at 280 nm).
Visualizations
Logical Workflow for Troubleshooting Low Conjugation Yield
Caption: A logical workflow for troubleshooting low yield in bioconjugation reactions.
Conceptual Diagram of a PEG Linker Minimizing Steric Hindrance
Caption: How a PEG linker provides spatial separation to overcome steric hindrance.
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Tetrazine Stability in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazine compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the stability of tetrazines in your aqueous-based experiments.
Frequently Asked Questions (FAQs)
Q1: My tetrazine solution is losing its characteristic pink/red color. What does this indicate?
A1: The fading of the pink/red color of your tetrazine solution is a primary indicator of degradation.[1] The color is a result of the unique electronic properties of the tetrazine ring. When the ring is compromised through decomposition, this color disappears.[1]
Q2: What are the common causes of tetrazine degradation in aqueous media?
A2: Tetrazine degradation in aqueous solutions is often caused by:
-
Nucleophilic Attack: The electron-deficient tetrazine ring is susceptible to attack by nucleophiles present in the medium, such as water (hydrolysis) or thiols.[1][2][3]
-
pH Conditions: Some tetrazines exhibit instability in basic aqueous solutions.
-
Electron-Withdrawing Substituents: Substituents that pull electron density away from the tetrazine ring can increase its reactivity but also make it more prone to degradation.
-
Exposure to Light: Prolonged exposure to light can contribute to the degradation of some tetrazine compounds.
Q3: How do different substituents on the tetrazine ring affect its stability?
A3: The nature of the substituents on the tetrazine ring plays a critical role in its stability:
-
Electron-Withdrawing Groups (EWGs): Groups like pyridyl or pyrimidyl generally decrease the stability of the tetrazine ring in aqueous media, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Alkyl or amino groups, for example, tend to increase the stability of the tetrazine ring.
-
Hydroxyl Groups: The introduction of hydroxyl substituents has been shown to create more electron-rich tetrazines that are more stable in aqueous environments compared to their pyridyl-substituted counterparts.
-
Triazole Scaffolds: A triazolyl-tetrazine scaffold can enhance physiological stability compared to pyridyl-substituted tetrazines.
Q4: Are there general guidelines for selecting a stable tetrazine for bioorthogonal reactions?
A4: Yes, a key principle is the reactivity-stability trade-off. Highly reactive tetrazines, often bearing strong electron-withdrawing groups, tend to be less stable in aqueous solutions. For applications requiring long incubation times, it is advisable to choose a tetrazine with more electron-donating or stabilizing substituents, even if it has a slightly lower reaction rate.
Q5: How can I monitor the stability of my tetrazine compound?
A5: A straightforward method to monitor tetrazine stability is through UV-Vis spectroscopy. The degradation of the tetrazine can be followed by measuring the decrease in its characteristic absorbance in the 520-540 nm range over time.
Troubleshooting Guides
Issue 1: Rapid Loss of Tetrazine Signal/Color in Solution
| Possible Cause | Recommended Solution(s) |
| Inherent Instability of the Tetrazine Derivative | Select a tetrazine derivative with substituents known to enhance stability, such as electron-donating groups, hydroxyl groups, or a triazolyl scaffold. Refer to the stability data tables below. |
| High pH of the Aqueous Medium | Adjust the pH of your buffer to a neutral or slightly acidic range (pH 6-7.4), as some tetrazines are unstable in basic conditions. |
| Presence of Nucleophiles (e.g., thiols) | If your medium contains high concentrations of nucleophiles (e.g., DTT, cysteine), consider using a more stable tetrazine derivative. tert-butyl substituted tetrazines have shown increased stability in the presence of thiols. |
| Contaminated Solvents or Buffers | Always use fresh, high-purity solvents and prepare fresh buffers for your experiments to avoid contaminants that could accelerate degradation. |
| Exposure to Light | Store your tetrazine compounds and solutions in amber vials or wrapped in aluminum foil to protect them from light. |
Issue 2: Low Yield in Tetrazine Ligation Reactions
| Possible Cause | Recommended Solution(s) |
| Degradation of Tetrazine Prior to Reaction | Prepare the tetrazine solution immediately before use. If pre-incubation is necessary, use a more stable tetrazine derivative and optimized buffer conditions. |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is within the optimal range for both the tetrazine's stability and the ligation reaction (typically pH 6-9). |
| Steric Hindrance | If the tetrazine and its reaction partner are attached to bulky molecules, consider introducing a flexible spacer (e.g., PEG linker) to improve accessibility. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretical, using a slight excess (1.5-2 fold) of the more stable reactant can help drive the reaction to completion. |
Quantitative Data on Tetrazine Stability
The following tables summarize the stability of various tetrazine derivatives in aqueous media based on published data. This information can guide the selection of an appropriate tetrazine for your specific application.
Table 1: Stability of Pyridyl and Phenyl Substituted Tetrazines
| Tetrazine Derivative | Medium | Temperature | Stability Metric | Reference |
| 3,6-di(pyridin-2-yl)-s-tetrazine | 1:9 DMSO/PBS (pH 7.4) | 37°C | ~15-40% remaining after 12h | |
| 3-methyl-6-(pyridin-2-yl)-s-tetrazine | PBS (pH 7.4) | Not Specified | t₁/₂ > 7 days | |
| 3-phenyl-s-tetrazine | 1:9 DMSO/PBS (pH 7.4) | 37°C | >75% remaining after 12h | |
| 3-methyl-6-phenyl-s-tetrazine | Cell growth medium | 37°C | >95% remaining after 12h |
Table 2: Stability of Other Tetrazine Derivatives
| Tetrazine Derivative | Medium | Temperature | Stability Metric | Reference |
| 3-benzylamino-6-methyl-s-tetrazine | PBS (pH 7.4) | Not Specified | t₁/₂ ~ 24 hours | |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37°C | ~15-40% remaining after 12h | |
| Triazolyl-tetrazine (3b) | Not Specified | Not Specified | >92% remaining after 12h, >63% after 48h | |
| H-tetrazine (unsubstituted) | Not Specified | Not Specified | <13% remaining after 48h | |
| tert-butyl tetrazine | Buffer | Not Specified | Negligible degradation over 48h |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Tetrazine Stability by UV-Vis Spectroscopy
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Prepare Stock Solution: Prepare a concentrated stock solution of the tetrazine compound in a suitable organic solvent (e.g., DMSO, DMF).
-
Prepare Working Solution: Dilute the stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration that gives a clear absorbance reading in the 520-540 nm range.
-
Initial Absorbance Measurement: Immediately after preparation, measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to get the initial (t=0) reading.
-
Incubation: Incubate the working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Measurements: At regular time intervals (e.g., every hour, every 12 hours), take an aliquot of the solution and measure its absorbance at the characteristic wavelength.
-
Data Analysis: Plot the normalized absorbance (A/A₀) versus time to determine the stability profile and calculate the half-life (t₁/₂) of the tetrazine compound under the tested conditions.
Visualizing Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
Technical Support Center: Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
Welcome to the technical support center for inverse electron-demand Diels-Alder (IEDDA) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate and success of an IEDDA reaction?
A1: The success of an IEDDA reaction is primarily governed by the electronic properties of the reactants, the dienophile's ring strain, steric hindrance, solvent choice, and reaction temperature.[1][2] The reaction involves an electron-poor diene (e.g., a tetrazine) and an electron-rich dienophile.[3] The kinetics are favored by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4][5]
Q2: How do I monitor the progress of my IEDDA reaction?
A2: IEDDA reactions involving tetrazines can be conveniently monitored by UV-Vis spectroscopy. Tetrazines have a characteristic absorbance in the visible region (around 520-540 nm), and the disappearance of this color indicates the progress of the reaction. Alternatively, techniques like HPLC, LC-MS, and NMR spectroscopy can be used for more detailed analysis of reactant consumption and product formation.
Q3: What are common side reactions or causes of reactant degradation?
A3: Tetrazine dienes, especially those with highly electron-withdrawing groups that enhance reactivity, can be susceptible to degradation. Similarly, highly strained dienophiles like trans-cyclooctene (TCO) can be unstable, potentially isomerizing to the less reactive cis-cyclooctene (CCO) under certain conditions, such as exposure to light or acidic environments. This isomerization can significantly decrease the efficiency of the IEDDA reaction.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Reactivity of Diene/Dienophile Pair | The electronic pairing of your diene and dienophile may not be optimal. Ensure your diene is sufficiently electron-poor and your dienophile is electron-rich. Consider synthesizing a more reactive partner. |
| Incorrect Solvent Choice | The choice of solvent can significantly impact reaction rates. Protic solvents, particularly water, are known to accelerate IEDDA reactions. Consider switching to a more polar or protic solvent system. |
| Low Reaction Temperature | While many IEDDA reactions proceed at room temperature, some may require heating to overcome the activation energy. Try increasing the reaction temperature incrementally, but be mindful of potential reactant degradation at higher temperatures. |
| Reactant Degradation | Your tetrazine or dienophile may be degrading under the reaction conditions. Check the stability of your starting materials, especially if using highly activated reagents. Consider storing sensitive reactants, like TCO derivatives, in cold and dark conditions to prevent isomerization. |
| Steric Hindrance | Bulky substituents on the diene or dienophile can sterically hinder the reaction. If possible, choose reactants with smaller substituents near the reaction center. |
Problem 2: Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Suboptimal Reactant Concentration | IEDDA reactions follow second-order kinetics, so the rate is dependent on the concentration of both the diene and the dienophile. Increasing the concentration of one or both reactants can accelerate the reaction. |
| Insufficient Dienophile Strain | The ring strain of the dienophile is a major driver of reactivity. If using an unstrained dienophile, consider switching to a strained system like a trans-cyclooctene (TCO) or a norbornene derivative for faster kinetics. |
| Need for Catalysis | For less reactive substrate pairs, the addition of a Lewis acid catalyst can accelerate the reaction by lowering the LUMO energy of the diene. Screen a panel of Lewis acids (e.g., Zn(OTf)₂, Ni(OTf)₂) to find an effective catalyst for your system. |
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in the selection of reactants and reaction conditions.
Table 1: Second-Order Rate Constants (k₂) for Selected IEDDA Reactions
| Diene | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | axial-TCO | Water | 3.3 x 10⁵ |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 2000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | 0.26 |
| 3-(p-Benzylamino)-6-methyl-s-tetrazine | TCO | Acetonitrile/Water | 8.9 x 10² |
| 3-methyl-6-phenyl-s-tetrazine | TCO | Acetonitrile/Water | 3.1 x 10² |
| 3,6-diphenyl-s-tetrazine | Norbornene | Dichloromethane | 1.9 x 10⁻² |
Data compiled from multiple sources. Conditions may vary.
Table 2: Stability of Selected Tetrazines in Biological Media
| Tetrazine | Medium | Conditions | Stability |
| 3-methyl-6-phenyl-s-tetrazine | PBS (pH 7.4) | 37°C | >95% intact after 24 hours |
| 3,6-di-(2-pyridyl)-s-tetrazine | PBS (pH 7.4) | 37°C | ~15% decomposition after 15 hours |
| Phenyl s-tetrazine | Fetal Bovine Serum (FBS) | 37°C | 40% intact after 10 hours |
| Conjugated s-tetrazines | Phosphate Buffered Saline (PBS) | Half-lives of up to 9 hours |
Experimental Protocols
Protocol 1: General Procedure for a Trial IEDDA Reaction
-
Reactant Preparation: Prepare stock solutions of the tetrazine diene and the dienophile in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Reaction Setup: In a microcentrifuge tube or a small vial, combine the desired amounts of the tetrazine and dienophile solutions. A slight molar excess (1.1 to 1.5 equivalents) of one reactant can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C). Reaction times can vary from minutes to hours depending on the reactants and concentrations.
-
Monitoring: At various time points, take an aliquot of the reaction mixture and dilute it for analysis by UV-Vis spectroscopy to monitor the disappearance of the tetrazine absorbance. Alternatively, analyze the aliquot by LC-MS to observe the formation of the product.
-
Purification (if necessary): Once the reaction is complete, the product can be purified. For small molecules, reverse-phase HPLC is commonly used. For bioconjugates, size-exclusion chromatography can be employed to remove excess small molecule reactants.
Protocol 2: Screening for Lewis Acid Catalysis
-
Catalyst Array: Prepare a series of reaction tubes, each containing a different Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, Zn(OTf)₂, CuOTf) at a specific concentration (e.g., 10 mol%). Include a control reaction with no catalyst.
-
Reaction Initiation: Add the diene and dienophile to each tube simultaneously to initiate the reactions.
-
Time-Course Analysis: At regular intervals, quench an aliquot from each reaction tube and analyze the product yield by HPLC or LC-MS.
-
Data Analysis: Plot the product yield versus time for each catalyst to determine the most effective Lewis acid for your specific IEDDA reaction.
Visual Guides
Caption: Troubleshooting flowchart for low yield in IEDDA reactions.
Caption: General experimental workflow for IEDDA reactions.
Caption: Key factors influencing the rate of IEDDA reactions.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Protein Conjugates with Tetrazine-PEG4-SS-Py
Welcome to the technical support center for the use of Tetrazine-PEG4-SS-Py in protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments and preventing the aggregation of your valuable protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:
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Tetrazine: A highly reactive group that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (e.g., trans-cyclooctene, TCO). This "click chemistry" is known for its speed and specificity.[2][3]
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PEG4: A polyethylene glycol spacer with four ethylene glycol units. This hydrophilic spacer enhances the water solubility of the linker and the resulting conjugate, which can help to reduce aggregation.[][5]
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SS-Py (Pyridyl Disulfide): A thiol-reactive group that specifically reacts with free sulfhydryl groups (thiols) on proteins, such as those from cysteine residues, to form a stable, yet cleavable, disulfide bond.
Q2: What are the primary causes of protein conjugate aggregation when using this compound?
A2: Protein aggregation during conjugation with this compound can arise from several factors:
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Increased Hydrophobicity: If the molecule being conjugated to the protein via the tetrazine group is hydrophobic, it can decrease the overall solubility of the protein conjugate, leading to aggregation. The PEG4 spacer is designed to mitigate this, but it may not be sufficient for highly hydrophobic payloads.
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Intermolecular Disulfide Bonds: If the protein has multiple accessible cysteine residues, the pyridyl disulfide group on the linker could potentially react with thiols on different protein molecules, leading to cross-linking and aggregation.
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Disruption of Protein Structure: The conjugation process itself, including buffer conditions and the addition of the linker, can sometimes disrupt the native structure of the protein, exposing hydrophobic regions and promoting self-association.
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Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, or inappropriate buffer composition can all contribute to protein instability and aggregation.
Q3: How does the PEG4 spacer help in preventing aggregation?
A3: The polyethylene glycol (PEG) spacer plays a crucial role in preventing aggregation in several ways:
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Increased Hydrophilicity: PEG is highly hydrophilic and increases the water solubility of the entire protein-linker-payload conjugate.
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Steric Hindrance: The flexible PEG chain can create a "shield" around the conjugated molecule and parts of the protein surface, which can physically prevent protein-protein interactions that lead to aggregation.
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Improved Pharmacokinetics: In the context of therapeutic proteins, PEGylation is known to prolong circulation half-life and reduce immunogenicity, partly by preventing aggregation and clearance.
Q4: What is the significance of the cleavable disulfide bond?
A4: The disulfide bond (SS) in the linker is designed to be cleavable under reducing conditions, such as those found inside cells. This is a key feature for applications like antibody-drug conjugates (ADCs), where the cytotoxic payload needs to be released from the antibody once it has reached its target. While beneficial for drug delivery, the stability of this bond during the conjugation process and in storage is crucial to prevent premature cleavage and potential aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness during the pyridyl disulfide reaction. | 1. High Protein Concentration: Crowding of protein molecules can promote aggregation. 2. Incorrect Buffer pH: The pH may be near the protein's isoelectric point (pI), where solubility is minimal. The optimal pH for the pyridyl disulfide exchange is typically between 7 and 8. 3. Hydrophobic Linker/Payload: The this compound linker itself, when dissolved, might be at too high a concentration. | 1. Perform the conjugation at a lower protein concentration. 2. Ensure the buffer pH is at least 1 unit away from the protein's pI. For the pyridyl disulfide reaction, a pH of 7.2-7.5 is a good starting point. 3. Add the dissolved linker to the protein solution slowly and with gentle mixing to avoid localized high concentrations. |
| Increased aggregation observed after the tetrazine "click" reaction. | 1. Hydrophobicity of the TCO-Molecule: The molecule attached to the trans-cyclooctene (TCO) may be highly hydrophobic. 2. Excess Unreacted Components: Residual unreacted TCO-molecule or other small molecules can sometimes contribute to insolubility. | 1. If possible, use a more hydrophilic TCO-derivative. Consider adding solubility-enhancing excipients like arginine (e.g., 50 mM) or a low percentage of a non-ionic surfactant (e.g., 0.01% Tween-20) to the reaction buffer. 2. Purify the protein conjugate immediately after the reaction using size-exclusion chromatography (SEC) or other appropriate methods to remove small molecule impurities. |
| Gradual aggregation of the purified conjugate during storage. | 1. Suboptimal Storage Buffer: The buffer composition may not be suitable for long-term stability of the conjugate. 2. Formation of Intermolecular Disulfide Bonds: Over time, disulfide shuffling can occur, especially if there are free thiols present. 3. Freeze-Thaw Stress: Repeated freeze-thaw cycles can denature the protein and cause aggregation. | 1. Screen different storage buffers containing stabilizing excipients such as glycerol (5-20%), sucrose, or arginine. Ensure the pH of the storage buffer is optimal for the protein's stability. 2. If the protein has other reactive thiols not intended for conjugation, consider capping them with a reagent like N-ethylmaleimide (NEM) after the initial conjugation step. 3. Aliquot the purified conjugate into single-use volumes to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability. |
Experimental Protocols & Workflows
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines the first step of the conjugation, where the pyridyl disulfide group of the linker reacts with a free thiol on the protein.
Materials:
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Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.4). Amine-containing buffers like Tris should be avoided if the protein was modified to introduce thiols via primary amines.
-
This compound linker.
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Anhydrous DMSO.
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Desalting columns.
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Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Optional: 50 mM Arginine in the reaction buffer to improve solubility.
Procedure:
-
Protein Preparation: If the protein's storage buffer contains any thiol-containing components (e.g., DTT, 2-mercaptoethanol), they must be removed by dialysis or buffer exchange into the reaction buffer.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
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Reaction Setup:
-
Adjust the protein concentration in the reaction buffer. A starting concentration of 1-5 mg/mL is recommended to minimize aggregation.
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Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.
-
Purification: Remove the excess, unreacted linker and the pyridine-2-thione byproduct using a desalting column or dialysis against the desired buffer for the next step (e.g., PBS, pH 7.4).
Workflow for this compound Conjugation
Caption: A streamlined workflow for protein conjugation using this compound.
Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Functionalized Molecule
This protocol describes the second step, the inverse electron-demand Diels-Alder (iEDDA) reaction.
Materials:
-
Purified tetrazine-modified protein from Protocol 1.
-
TCO (trans-cyclooctene)-functionalized molecule of interest.
-
Anhydrous DMSO (if the TCO-molecule is not water-soluble).
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Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., Size-Exclusion Chromatography).
Procedure:
-
TCO-Molecule Preparation: Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Reaction Setup:
-
To the solution of the tetrazine-modified protein, add a 1.5-5 fold molar excess of the TCO-functionalized molecule.
-
-
Incubation: The reaction is typically very fast. Incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.
-
Purification: Purify the final conjugate using an appropriate method, such as Size-Exclusion Chromatography (SEC), to remove any unreacted TCO-molecule and potential aggregates.
Logical Diagram: Troubleshooting Aggregation
Caption: A decision tree for troubleshooting protein conjugate aggregation.
References
Impact of reducing agents on Tetrazine-PEG4-SS-Py stability during conjugation
Welcome to the technical support center for Tetrazine-PEG4-SS-Py. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker in their conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges, particularly concerning the stability of the linker in the presence of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the function of the disulfide (SS) bond in the this compound linker?
The disulfide bond serves as a cleavable linkage. It is designed to be stable under physiological conditions but can be cleaved by reducing agents. This feature is particularly useful for applications requiring the release of a conjugated molecule within the reducing environment of the cell, such as in antibody-drug conjugates (ADCs) where the cytotoxic payload needs to be released inside a cancer cell.
Q2: Which reducing agent, Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is better for reducing the disulfide bond in my protein before conjugation with this compound?
Both DTT and TCEP can effectively reduce disulfide bonds, but they have different properties that make them suitable for different experimental conditions.[1][2]
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TCEP is generally recommended for reactions involving tetrazine moieties. It is a more stable and potent reducing agent than DTT, especially at lower pH.[2][3] Crucially, TCEP does not contain thiols and is less likely to interfere with subsequent thiol-reactive steps.[1] However, it is important to note that TCEP can reduce the tetrazine ring, especially at higher concentrations and longer incubation times, leading to a loss of its "click" chemistry reactivity.
-
DTT is a strong reducing agent but is less stable and its reducing power is optimal at a pH above 7. As a thiol-containing molecule, excess DTT must be completely removed before the addition of the pyridyl disulfide-containing linker to prevent it from reacting with the linker itself.
Q3: Can the tetrazine moiety of the linker be degraded during the conjugation process?
Yes, the tetrazine ring is susceptible to reduction by both thiol-based reducing agents like DTT and non-thiol agents like TCEP. This reduction leads to the formation of an unreactive dihydrotetrazine, which will prevent the subsequent bioorthogonal ligation with a TCO-containing molecule. Therefore, it is critical to minimize the exposure of the tetrazine linker to the reducing agent. This is typically achieved by removing the excess reducing agent after protein reduction and before adding the linker.
Q4: How can I confirm that the disulfide bond in my protein has been successfully reduced before adding the this compound linker?
You can quantify the number of free thiols generated after the reduction step using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). This assay provides a colorimetric readout to determine the concentration of sulfhydryl groups in your protein sample, confirming successful disulfide bond cleavage.
Q5: What is the optimal pH for the conjugation of this compound to a thiol-containing molecule?
The pyridyl disulfide group of the linker reacts with free thiols via a disulfide exchange reaction. This reaction is most efficient at a pH between 6.5 and 7.5. At lower pH, the reaction rate decreases, while at higher pH, the risk of side reactions and disulfide bond scrambling increases.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation with this compound.
Issue 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Incomplete reduction of protein disulfide bonds. | - Increase the concentration of the reducing agent (TCEP or DTT).- Optimize the incubation time and temperature for the reduction step.- Confirm the number of free thiols post-reduction using Ellman's assay. |
| Re-oxidation of free thiols. | - Work with degassed buffers to minimize oxygen exposure.- Perform the conjugation step immediately after the removal of the reducing agent. |
| Degradation of the tetrazine moiety. | - Ensure complete removal of the reducing agent before adding the linker. Use a desalting column or buffer exchange.- Minimize the incubation time of the linker with any residual reducing agent. |
| Hydrolysis of the pyridyl disulfide group. | - Maintain the recommended pH range (6.5-7.5) during the conjugation reaction. |
| Insufficient molar excess of the linker. | - Increase the molar ratio of the this compound linker to the protein. A 5-20 fold molar excess is a good starting point. |
Issue 2: Premature Cleavage of the Disulfide Linker
| Potential Cause | Recommended Solution |
| Presence of residual reducing agent in the final product. | - Ensure thorough purification of the conjugate to remove any unreacted reducing agent. Size-exclusion chromatography (SEC) is recommended. |
| Instability of the formed disulfide bond. | - For in vivo applications, consider that the disulfide bond is designed to be cleaved in a reducing environment. If premature cleavage is observed in plasma stability assays, this may be due to interaction with plasma proteins like albumin. |
Quantitative Data
Table 1: Comparison of Common Reducing Agents
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |
| Optimal pH | > 7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation, especially in the presence of metal ions. | More stable to air oxidation. Unstable in phosphate buffers at neutral pH. |
| Odor | Strong, unpleasant | Odorless |
| Interference | Thiol group can interfere with subsequent thiol-reactive chemistry. | Does not contain a thiol group, but can reduce tetrazines. |
Table 2: Stability of Disulfide and Tetrazine Moieties
| Moiety | Condition | Observation | Reference |
| Disulfide Bond | In vitro reduction with DTT | Cleavage rate is dependent on DTT concentration, temperature, and accessibility of the disulfide bond. | |
| Disulfide Bond | In vitro reduction with TCEP | Generally faster and more effective than DTT, especially at pH < 8.0. | |
| Tetrazine | Incubation with TCEP (4 mM) | Significant reduction of the tetrazine ring observed. | |
| Tetrazine | Incubation with DTT (50 mM) | Reduction of the tetrazine ring observed. |
Note: The kinetic data for disulfide reduction are based on model systems and may not be fully representative of the this compound linker. Reaction conditions should be optimized for each specific application.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol describes a general method for conjugating this compound to an antibody by reducing its interchain disulfide bonds.
Materials:
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Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
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TCEP hydrochloride
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This compound
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Degassed reaction buffers
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Desalting columns (e.g., Zeba™ Spin Desalting Columns)
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Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed buffer.
-
Disulfide Bond Reduction:
-
Add a 10-50 fold molar excess of TCEP to the antibody solution. The optimal concentration should be determined empirically for each antibody.
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.0). This step is critical to prevent the reduction of the tetrazine linker.
-
-
Conjugation Reaction:
-
To the reduced and purified antibody, immediately add a 5-20 fold molar excess of this compound (dissolved in a compatible solvent like DMSO).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted pyridyl disulfide groups, a quenching reagent such as N-acetylcysteine can be added.
-
-
Purification of the Conjugate:
-
Purify the antibody-tetrazine conjugate from excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Assessment of Tetrazine Stability in the Presence of a Reducing Agent
This protocol allows for the qualitative assessment of tetrazine stability.
Materials:
-
This compound
-
Reducing agent of choice (TCEP or DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the reaction buffer.
-
Prepare a solution of the reducing agent at the desired concentration in the same buffer.
-
-
Reaction and Measurement:
-
Mix the tetrazine solution with the reducing agent solution.
-
Immediately measure the absorbance of the solution at the characteristic wavelength for tetrazine (typically around 520-540 nm).
-
Continue to monitor the absorbance at regular time intervals.
-
-
Data Analysis:
-
A decrease in the absorbance at the characteristic wavelength over time indicates the reduction and degradation of the tetrazine ring. The characteristic pink/red color of the tetrazine solution will also fade.
-
Visualizations
Caption: A flowchart of the key steps in the conjugation of this compound to an antibody.
Caption: A decision tree to guide troubleshooting efforts for low conjugation yield.
References
Technical Support Center: Enhancing Tetrazine Click Chemistry Kinetics
Welcome to the technical support center for tetrazine click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful and efficient execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the kinetics of the tetrazine ligation?
A1: The kinetics of the tetrazine click chemistry, an inverse-electron-demand Diels-Alder (IEDDA) reaction, are primarily influenced by:
-
Reactant Electronics: The rate is accelerated by decreasing the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (e.g., trans-cyclooctene, TCO) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine).[1] This is achieved by using electron-donating groups on the dienophile and electron-withdrawing groups on the tetrazine.[1][2][3]
-
Dienophile Ring Strain: Higher ring strain in the dienophile, such as in TCO compared to cis-cyclooctenes, dramatically increases the reaction rate.[1]
-
Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can sterically hinder the reaction, slowing it down.
-
Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentrations play a crucial role in the reaction speed.
Q2: What is the optimal stoichiometry for the tetrazine-TCO reaction?
A2: While a 1:1 stoichiometry is the theoretical requirement, it is often beneficial to use a slight excess (1.5-2 fold) of one reactant to drive the reaction to completion. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. The optimal ratio may vary depending on the specific molecules and should be determined empirically.
Q3: What are the recommended reaction buffers and pH range?
A3: Tetrazine ligations are robust and proceed efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically effective within a pH range of 6 to 9. However, for specific applications like click-to-release, a lower pH might be advantageous. It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS esters for labeling, as they will compete with the intended reaction.
Q4: Is a catalyst required for this reaction?
A4: No, the tetrazine click chemistry is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it exceptionally well-suited for applications in living biological systems.
Q5: How does the choice of substituents on the tetrazine ring affect reaction kinetics?
A5: Substituents have a significant impact on the electronic properties and stability of the tetrazine ring.
-
Electron-withdrawing groups (EWGs) , such as pyridyl or pyrimidyl groups, decrease the LUMO energy of the tetrazine, leading to faster reaction rates. For instance, a 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine reacts significantly faster than 3,6-diphenyl-1,2,4,5-tetrazine.
-
Electron-donating groups (EDGs) , like diethylamino groups, increase the LUMO energy, resulting in slower reaction kinetics but often enhanced stability of the tetrazine molecule.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during tetrazine ligation experiments.
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Low Reactivity of Tetrazine/Dienophile Pair | Select a more reactive pairing. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones, and strained dienophiles like sTCO exhibit faster kinetics. Modify the electronics by using tetrazines with electron-withdrawing groups and dienophiles with electron-donating groups. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature; while many reactions proceed at room temperature, gentle heating to 37°C or 40°C can accelerate the rate. Ensure the pH is within the optimal range (typically 6-9). While the reaction is robust in many solvents, ensure adequate solubility of your reactants, possibly by using PEGylated reagents for aqueous solutions. |
| Degradation of Reactants | Verify the integrity of your reagents. Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. TCOs can also degrade. Use freshly prepared solutions and store reagents under appropriate conditions (desiccated and protected from light). The characteristic pink/red color of the tetrazine solution fading is a primary indicator of degradation. |
| Steric Hindrance | If the tetrazine and dienophile moieties are attached to bulky molecules, steric hindrance can impede the reaction. Incorporating a flexible spacer, such as a PEG linker, between the reactive moiety and the larger molecule can improve accessibility. |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. |
Issue 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Side Reactions | Ensure the purity of your starting materials to avoid competing side reactions. If your molecules are oxygen-sensitive, degassing the reaction buffer can prevent oxidation. |
| Precipitation of Reactants or Product | Enhance the aqueous solubility of your reactants by using PEGylated linkers. Alternatively, a small percentage of a compatible organic co-solvent (e.g., DMSO, DMF) can be added, but its effect on your system must be verified. |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before setting up the reaction. |
Data Presentation
Table 1: Second-Order Rate Constants of Various Tetrazine/Dienophile Pairs
This table summarizes the reaction kinetics for different tetrazine and dienophile pairings, providing a basis for selecting the appropriate reagents for your experimental needs.
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | Methanol | |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | Methanol | |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | BCN | 125 | Methanol | |
| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene | ~2000 | Not specified | |
| H-phenyl-Tz-scaffolds | TCO | >39,000 | DPBS | |
| Pyrimidyl-phenyl-Tz-scaffolds | TCO | >39,000 | DPBS | |
| Bis(pyridyl)-Tz-scaffolds | TCO | >39,000 | DPBS |
BCN: Bicyclo[6.1.0]nonyne; TCO: Trans-cyclooctene; DPBS: Dulbecco's Phosphate-Buffered Saline.
Experimental Protocols
Protocol 1: General Procedure for Tetrazine-TCO Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio, typically starting with a 1:1 ratio or a slight excess of the tetrazine-labeled protein.
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners or to maximize yield, the incubation time can be extended up to 2 hours or overnight at 4°C.
-
Purification: If necessary, remove unreacted starting material using a suitable method such as size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C until further use.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
The progress of the tetrazine-TCO reaction can be conveniently monitored by the decrease in the tetrazine's characteristic absorbance.
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the chosen reaction buffer.
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Begin the spectrophotometer measurement and then add the tetrazine solution to start the reaction, ensuring rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
Visualizations
Reaction Mechanism and Influencing Factors
Caption: Factors influencing the kinetics of tetrazine click chemistry.
Troubleshooting Workflow for Slow Reactions
Caption: A logical workflow for troubleshooting slow tetrazine reactions.
References
Validation & Comparative
The Unrivaled Speed of Tetrazine Chemistry: A Comparative Guide to Bioorthogonal Reaction Kinetics
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of bioconjugation, the choice of a bioorthogonal reaction is critical. This guide provides an objective comparison of the reaction kinetics of tetrazine ligations against other prominent bioorthogonal chemistries, supported by quantitative data and detailed experimental protocols. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, often called a tetrazine ligation, stands out for its exceptionally fast kinetics, often orders of magnitude faster than other methods, enabling rapid labeling and conjugation in complex biological environments.
Bioorthogonal chemistry has transformed our ability to study and manipulate biological processes in their native settings.[1] These reactions involve pairs of mutually reactive functional groups that do not interact with endogenous biological molecules.[1] The speed of these reactions, quantified by the second-order rate constant (k₂), is a key performance metric, particularly when dealing with low concentrations of target molecules or tracking dynamic processes.[1][2] This guide focuses on comparing the kinetics of the most prominent bioorthogonal reactions: tetrazine ligations, strain-promoted alkyne-azide cycloadditions (SPAAC), strain-promoted alkyne-nitrone cycloadditions (SPANC), and the Staudinger ligation.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is directly reflected in its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient labeling at lower concentrations and shorter reaction times. The table below summarizes the reported k₂ values for tetrazine ligations and other common bioorthogonal reactions, highlighting the superior kinetics of the tetrazine-based chemistry.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + trans-Cyclooctene (TCO) | ~800 - 30,000 [3] |
| Tetrazine + Dipyridyl Tetrazine | ~2,000 | |
| Tetrazine + Bicyclononyne (BCN) | ~0.58 - 3.6 | |
| Tetrazine + Norbornene | ~8.5 x 10⁻³ | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1 - 2 |
| Oxa-dibenzocyclooctyne (ODIBO) + Azide | ~45 | |
| Bicyclononyne (BCN) + Azide | ~0.14 | |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Cyclooctyne + Nitrone | ~12 - 32 |
| Bicyclononyne (BCN) + Cyclic Nitrone | up to 1.49 | |
| Carbohydrate-derived Nitrone + Cyclooctyne | 3.4 x 10⁻⁴ - 5.8 x 10⁻² | |
| Staudinger Ligation | Azide + Phosphine | ~2.4 x 10⁻³ |
| (Diphenylphosphino)methanethiol + Azide | 7.7 x 10⁻³ | |
| Perfluoroaryl Azide + Aryl Phosphine | up to 3.68 |
Note: Reaction rates can vary significantly depending on the specific substituents on the reactants, the solvent, and the temperature.
The data clearly demonstrates that the iEDDA reaction between tetrazines and trans-cyclooctenes (TCO) exhibits the fastest kinetics, with rate constants reaching up to 30,000 M⁻¹s⁻¹. This exceptional speed makes tetrazine ligations highly suitable for applications requiring rapid labeling, such as in vivo imaging and pre-targeting strategies for drug delivery.
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is essential for comparing and selecting the most appropriate bioorthogonal reaction for a given application. The two most common methods for measuring these rapid reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Stopped-Flow UV-Vis Spectrophotometry for Tetrazine Ligation Kinetics
This technique is ideal for monitoring fast reactions that are accompanied by a change in the absorbance spectrum of the reactants or products. The characteristic pink or red color of tetrazines, which disappears upon reaction, makes this method particularly well-suited for studying their kinetics.
Protocol:
-
Sample Preparation: Prepare stock solutions of the tetrazine derivative and the trans-cyclooctene (TCO) derivative in a suitable solvent (e.g., DMSO). Dilute these stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final working concentrations. To ensure pseudo-first-order kinetics, the TCO derivative should be in at least 10-fold excess.
-
Instrument Setup: Load the tetrazine and TCO solutions into separate syringes of a stopped-flow spectrophotometer. Allow the solutions to equilibrate to the desired temperature (e.g., 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 515-530 nm).
-
Reaction Initiation and Data Acquisition: The instrument rapidly mixes the two solutions, and the decrease in absorbance of the tetrazine is monitored over time. Data is typically collected for several half-lives of the reaction.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO in excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy for SPAAC and SPANC Kinetics
NMR spectroscopy is a powerful tool for monitoring reaction kinetics by observing the change in concentration of reactants and products over time. It is particularly useful for reactions that do not have a distinct UV-Vis signature change.
Protocol:
-
Sample Preparation: Prepare a solution of one reactant (e.g., a cyclooctyne) in a deuterated solvent in an NMR tube. Include a known concentration of an internal standard that does not participate in the reaction. Prepare a concentrated solution of the second reactant (e.g., an azide or nitrone) in the same deuterated solvent.
-
Instrument Setup: Place the NMR tube containing the first reactant and internal standard into the NMR spectrometer. Acquire a reference spectrum (t=0). Ensure the spectrometer is properly tuned and shimmed.
-
Reaction Initiation and Data Acquisition: Initiate the reaction by adding a small volume of the concentrated second reactant to the NMR tube and mix quickly. Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and the internal standard. The concentration of the reactant at each time point can be determined by comparing its integral to that of the internal standard. Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Visualizing the Workflow and Kinetic Relationships
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for determining reaction kinetics and the logical relationship between the speeds of the different bioorthogonal reactions.
Conclusion
The inverse-electron-demand Diels-Alder reaction between tetrazines and strained dienophiles, particularly trans-cyclooctenes, offers unparalleled reaction kinetics among the currently available bioorthogonal reactions. This exceptional speed, coupled with its high specificity and biocompatibility, makes tetrazine ligation an invaluable tool for a wide range of applications in chemical biology, drug development, and diagnostics. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the kinetics of various bioorthogonal reactions in their own experimental settings, enabling the selection of the most appropriate tool to advance their scientific goals.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Tetrazine-PEG4-SS-Py Conjugated Proteins
For researchers, scientists, and drug development professionals working with protein bioconjugates, the precise characterization of these complex molecules is paramount. The Tetrazine-PEG4-SS-Py linker, a versatile tool in bioconjugation, offers the ability to connect molecules through a bioorthogonal reaction while incorporating a cleavable disulfide bond. This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative analytical techniques for the characterization of proteins conjugated with the this compound linker, supported by experimental protocols and data interpretation.
The heterogeneity inherent in protein conjugation reactions necessitates robust analytical workflows to determine critical quality attributes such as the degree of conjugation, site of conjugation, and overall purity. Mass spectrometry (MS) stands as a cornerstone for this detailed molecular-level analysis. However, a multi-faceted approach employing orthogonal techniques is often essential for a complete understanding of the conjugate's properties.
Mass Spectrometry: The Gold Standard for In-depth Characterization
Mass spectrometry offers unparalleled detail in the analysis of protein conjugates, providing information on the intact mass of the conjugate, the drug-to-antibody ratio (DAR) or in this case, the linker-to-protein ratio, and the specific sites of conjugation through peptide mapping.[1][2]
Intact Mass Analysis
Intact mass analysis provides a rapid assessment of the molecular weight of the conjugated protein, allowing for the determination of the distribution of species with different numbers of attached linkers.[3][4] This technique is crucial for confirming successful conjugation and evaluating the heterogeneity of the product.[1]
Peptide Mapping
Peptide mapping is a powerful technique for identifying the precise location of the linker on the protein. The protein conjugate is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. By identifying the peptides that have been modified with the this compound linker, the specific amino acid residues involved in the conjugation can be determined. The presence of the disulfide bond in the linker allows for cleavage under reducing conditions, which can simplify the analysis of the resulting peptides.
Native Mass Spectrometry
Native MS is an emerging technique for the analysis of intact proteins and their noncovalent complexes under conditions that preserve their native structure. This can be particularly useful for cysteine-conjugated proteins where non-covalent interactions may hold the chains together. Native MS can provide information on the overall structure and stoichiometry of the conjugate.
Alternative Analytical Techniques: Orthogonal Approaches for Comprehensive Understanding
While mass spectrometry provides detailed molecular information, other techniques offer valuable insights into different aspects of the protein conjugate, such as purity, aggregation, and charge heterogeneity.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for the analysis of antibody-drug conjugates (ADCs) and can be readily applied to other protein conjugates. It separates molecules based on their hydrophobicity. Since the this compound linker is hydrophobic, HIC can be used to separate protein species with different numbers of conjugated linkers, providing a measure of the average linker-to-protein ratio. HIC is performed under non-denaturing conditions, which is advantageous for maintaining the protein's native structure.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is the primary method for monitoring protein aggregation. It is essential for assessing the purity of the protein conjugate and detecting the presence of high molecular weight species that may impact efficacy and safety.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique for assessing the purity and integrity of proteins. It separates proteins based on their molecular weight under denaturing conditions. Both reduced and non-reduced CE-SDS can be used to monitor fragmentation and the covalent integrity of the protein conjugate.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying the amount of conjugated protein. By using an antibody that specifically recognizes the conjugated molecule (e.g., the pyridine group in the linker), the concentration of the conjugate can be accurately determined.
Performance Comparison
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| Mass Spectrometry (Intact Mass) | Molecular weight, linker-to-protein ratio distribution. | High resolution and accuracy. | Can be challenging for highly heterogeneous samples. | Confirmation of conjugation, assessment of heterogeneity. |
| Mass Spectrometry (Peptide Mapping) | Site of conjugation, post-translational modifications. | Provides detailed sequence-level information. | Complex data analysis. | Identification of conjugation sites. |
| Native Mass Spectrometry | Intact mass, stoichiometry, non-covalent interactions. | Preserves native structure. | Lower resolution than denaturing MS. | Structural analysis of the conjugate. |
| Hydrophobic Interaction Chromatography (HIC) | Linker-to-protein ratio, purity. | Non-denaturing, robust. | May not resolve all species. | Routine monitoring of conjugation efficiency. |
| Size Exclusion Chromatography (SEC) | Aggregation, purity. | Simple, reliable for aggregation analysis. | Limited resolution for different conjugation states. | Quality control for aggregation. |
| Capillary Electrophoresis-SDS (CE-SDS) | Purity, fragmentation, molecular weight. | High resolution, quantitative. | Denaturing conditions. | Purity and integrity assessment. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of conjugated protein. | High sensitivity and specificity. | Indirect measurement, requires specific antibodies. | Quantifying conjugate concentration in biological samples. |
Experimental Protocols
Mass Spectrometry: Intact Mass Analysis
-
Sample Preparation:
-
Desalt the protein conjugate sample using a suitable method such as a desalting column or buffer exchange to a volatile buffer system (e.g., ammonium acetate).
-
The final protein concentration should be in the range of 0.1-1 mg/mL.
-
-
LC-MS Analysis:
-
LC System: A reverse-phase liquid chromatography (RPLC) system is typically used.
-
Column: A C4 or C8 column with a short length and small particle size is suitable for intact protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from low to high organic content is used to elute the protein conjugate.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data in the m/z range appropriate for the expected charge states of the protein conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different conjugated species.
-
Calculate the linker-to-protein ratio based on the mass difference between the unmodified and modified protein.
-
Mass Spectrometry: Peptide Mapping
-
Sample Preparation:
-
Denature the protein conjugate using a denaturant such as urea or guanidine hydrochloride.
-
Reduction and Alkylation (Optional but recommended for disulfide-containing proteins): Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT) and then alkylate the free thiols with an alkylating agent like iodoacetamide (IAM) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the protein with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.
-
Quench the digestion reaction, typically by adding an acid like formic acid.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase liquid chromatography (RPLC) system.
-
Column: A C18 column with a suitable length and particle size for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from low to high organic content is used to separate the peptides.
-
MS System: A high-resolution mass spectrometer capable of MS/MS fragmentation (e.g., Q-TOF, Orbitrap, or ion trap).
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the expected mass shift corresponding to the this compound linker on specific amino acid residues (e.g., cysteine or lysine, depending on the conjugation chemistry).
-
Manually validate the MS/MS spectra of the modified peptides to confirm the site of conjugation.
-
Visualizing the Workflow
Caption: Mass Spectrometry Workflow for Protein Conjugate Analysis.
Logical Relationship of Analytical Techniques
References
Navigating Redox-Sensitive Drug Delivery: A Comparative Guide to Cleavable Linkers Beyond Tetrazine-PEG4-SS-Py
For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the precise control of payload release is paramount. Redox-sensitive linkers, which cleave in the reducing environment of tumor cells, represent a key strategy for achieving site-specific drug delivery. While Tetrazine-PEG4-SS-Py has its utility, a range of alternative linkers offers distinct advantages in terms of cleavage kinetics, stability, and stimulus specificity. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies to aid in the rational design of next-generation bioconjugates.
The disulfide bond within this compound serves as a common and effective redox-sensitive trigger, leveraging the significantly higher concentration of glutathione (GSH) in the intracellular environment compared to the bloodstream.[1][2] However, the landscape of redox-cleavable technologies is expanding, offering solutions to challenges such as premature linker cleavage and the need for alternative release triggers. This guide explores disulfide-based analogues with modulated stability, as well as non-disulfide alternatives that respond to different redox cues.
Comparative Analysis of Redox-Sensitive Linkers
The selection of a redox-sensitive linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, directly impacting their therapeutic index.[3] An ideal linker remains stable in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently cleaving to release the drug upon reaching the target site.[3][4] This section compares the performance of several classes of redox-sensitive linkers based on available quantitative data.
Disulfide-Based Linkers: The Workhorse with Tunable Stability
Disulfide bonds are the most widely employed redox-sensitive linkages, undergoing cleavage in the presence of intracellular reducing agents like glutathione. Their stability and cleavage kinetics can be finely tuned by introducing steric hindrance around the disulfide bond.
| Linker Type | Stimulus for Cleavage | Plasma Stability (Half-life) | Cleavage Rate (t1/2 in 10 mM GSH) | Key Advantages | Key Disadvantages | Reference |
| Unhindered Disulfide | Glutathione (GSH), DTT | Lower | Faster | Rapid payload release intracellularly. | Prone to premature cleavage in circulation. | |
| Sterically Hindered Disulfide (e.g., with methyl groups) | Glutathione (GSH), DTT | Higher | Slower | Increased plasma stability, reducing off-target toxicity. | Slower or incomplete payload release can limit efficacy. |
Emerging Alternatives to Disulfide Linkers
Beyond traditional disulfide bonds, several innovative linker technologies have emerged, offering alternative cleavage mechanisms and potentially improved therapeutic windows.
| Linker Type | Stimulus for Cleavage | Plasma Stability | Cleavage Characteristics | Key Advantages | Key Disadvantages | Reference |
| Diselenide (-Se-Se-) | Glutathione (GSH), H₂O₂ | Hydrolytically stable | More sensitive to both reducing (GSH) and oxidizing (H₂O₂) environments than disulfides due to lower bond energy (172 kJ/mol vs. 268 kJ/mol for S-S). | Dual responsiveness to both reductive and oxidative stress. Faster cleavage kinetics compared to disulfides. | Potential for off-target cleavage in environments with oxidative stress. | |
| Azobenzene (-N=N-) | Hypoxia (reductive environment) | Stable in normoxic conditions. | Cleavage is triggered by hypoxic conditions found in the tumor microenvironment. Cleavage can be very rapid (half-life of seconds) depending on the electronic properties of the azobenzene scaffold. | High specificity for the tumor microenvironment. Tunable cleavage rates. | Efficacy may be limited in well-oxygenated tumors. | |
| Peroxide-Cleavable (Arylboronic Acid) | Hydrogen Peroxide (H₂O₂) | Stable in plasma. | Rapidly releases payload in the presence of H₂O₂, a reactive oxygen species (ROS) abundant in some tumor microenvironments. | Targets a different aspect of the tumor redox environment. Can enable extracellular payload release. | Efficacy is dependent on sufficient H₂O₂ levels in the tumor. |
Signaling Pathways and Cleavage Mechanisms
The precise release of a therapeutic payload is governed by the specific chemical mechanism of linker cleavage. Understanding these pathways is crucial for designing effective drug delivery systems.
Caption: Mechanisms of redox-sensitive linker cleavage.
Experimental Protocols
To facilitate the evaluation and comparison of different redox-sensitive linkers, detailed and standardized experimental protocols are essential.
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a linker in plasma, a critical parameter for predicting its in vivo performance.
Caption: Workflow for assessing ADC plasma stability.
Procedure:
-
Incubate the antibody-drug conjugate (ADC) at a final concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C.
-
At designated time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold phosphate-buffered saline (PBS).
-
Capture the ADC from the plasma sample using an appropriate affinity chromatography method (e.g., Protein A or Protein G).
-
Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Glutathione (GSH) Cleavage Assay
This assay evaluates the susceptibility of a linker to cleavage by glutathione, mimicking the intracellular reducing environment.
Procedure:
-
Prepare a stock solution of the linker-payload conjugate in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a physiological concentration of GSH (e.g., 1-10 mM).
-
Initiate the cleavage reaction by adding the linker-payload stock solution to the GSH-containing buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of a thiol-scavenging agent like N-ethylmaleimide or by acidification).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload and remaining intact conjugate.
-
Plot the percentage of released payload over time to determine the cleavage kinetics (e.g., half-life).
HPLC Analysis of Payload Release
High-performance liquid chromatography is a powerful technique for quantifying the release of a payload from its conjugate.
Typical HPLC Method for Payload Quantification:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically around 0.2-1.0 mL/min.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength of the payload or a mass spectrometer for more sensitive and specific detection.
-
Quantification: The concentration of the released payload is determined by comparing the peak area to a standard curve of the free payload.
Logical Relationships in Linker Design
The selection of a redox-sensitive linker involves a careful balance of competing properties to achieve the desired therapeutic outcome.
Caption: Interplay of factors in linker design.
Conclusion
The field of redox-sensitive linkers is continually evolving, providing an expanding toolkit for the development of sophisticated drug delivery systems. While disulfide-based linkers remain a mainstay, alternatives such as diselenide, azobenzene, and peroxide-cleavable linkers offer unique advantages that can be exploited for specific therapeutic applications. A thorough understanding of the comparative performance and underlying mechanisms of these linkers, facilitated by robust experimental evaluation, is essential for advancing the next generation of targeted therapies. This guide provides a foundational framework for researchers to navigate this complex landscape and make informed decisions in the design and optimization of their bioconjugates.
References
- 1. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: Incorporating PEG Spacers into Cleavable Linkers for Enhanced Drug Conjugate Performance
For researchers, scientists, and drug development professionals, the optimization of linker technology is a critical determinant in the therapeutic success of antibody-drug conjugates (ADCs). The strategic incorporation of polyethylene glycol (PEG) spacers into cleavable linkers has emerged as a pivotal strategy to overcome significant challenges in ADC development. This comprehensive guide provides an objective comparison of ADCs with and without PEG spacers, supported by experimental data, to elucidate the multifaceted advantages conferred by PEGylation.
The primary role of a PEG spacer within a cleavable linker is to mitigate the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This fundamental property translates into a cascade of benefits, enhancing the overall physicochemical and pharmacological profile of the ADC, ultimately leading to improved therapeutic outcomes.[3]
Core Advantages of PEG Spacer Integration
The inclusion of a PEG spacer in a cleavable linker design addresses several key challenges in the development of ADCs:
-
Enhanced Solubility and Stability: Many highly potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs).[1][3] This aggregation can compromise manufacturing, reduce stability, and lead to rapid clearance from circulation. Hydrophilic PEG linkers act as solubilizing agents, effectively shielding the hydrophobic payload and preventing aggregation. This improved solubility is crucial for developing ADCs with higher, more potent DARs.
-
Improved Pharmacokinetics (PK): PEGylation significantly enhances the pharmacokinetic profile of an ADC. The PEG chain forms a "hydration shell" around the conjugate, increasing its hydrodynamic size and shielding it from clearance mechanisms. This results in a longer circulation half-life, slower plasma clearance, and increased overall exposure (Area Under the Curve - AUC). A prolonged circulation time allows for greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The PEG spacer can mask potential immunogenic epitopes on the payload or linker, reducing the risk of an immune response against the ADC.
-
Facilitation of the Bystander Effect: For ADCs with cleavable linkers, a key mechanism of action is the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells. While not directly enhancing the bystander effect itself, the improved pharmacokinetics and tumor accumulation afforded by PEG spacers ensure that more of the ADC reaches the tumor microenvironment, allowing for a more pronounced bystander killing effect.
Comparative Analysis of ADCs with and without PEG Spacers
The advantages of incorporating a PEG spacer are not merely theoretical; numerous studies have provided quantitative data demonstrating their impact on ADC performance.
Physicochemical Properties
| Property | ADC without PEG Spacer | ADC with PEG Spacer | Rationale |
| Solubility | Often poor, especially with hydrophobic payloads and high DARs. | Significantly enhanced, allowing for aqueous formulations. | The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload. |
| Aggregation | Prone to aggregation, leading to manufacturing and stability issues. | Reduced aggregation, enabling the development of ADCs with higher DARs. | The PEG spacer provides a "shield" that prevents intermolecular hydrophobic interactions. |
| Drug-to-Antibody Ratio (DAR) | Limited to lower DARs (typically 2-4) to maintain solubility and stability. | Enables higher DARs (e.g., 8) without compromising physicochemical properties. | Improved solubility and reduced aggregation allow for the attachment of more drug molecules per antibody. |
Pharmacokinetic Profile
A study optimizing a glucuronide-MMAE linker clearly demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile. As the PEG chain length increased, the ADC's clearance slowed, and its exposure (AUC) increased, plateauing at a length of 8 PEG units.
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Relative Exposure (AUC) |
| PEG2 | ~15 | 1.0 |
| PEG4 | ~10 | 1.5 |
| PEG8 | ~5 | 2.0 |
| PEG12 | ~5 | 2.0 |
| PEG24 | ~5 | 2.0 |
Data adapted from studies on ADCs with varying PEG spacer lengths.
In Vitro Cytotoxicity
While improving pharmacokinetics, PEGylation can sometimes slightly reduce the immediate in vitro cytotoxicity due to steric hindrance. The longer PEG chain can partially obstruct the interaction of the ADC with its target antigen on the cell surface.
| ADC Construct | Target Cell Line | IC50 (ng/mL) |
| ADC with short linker | HER2-positive | 10 |
| ADC with PEG8 linker | HER2-positive | 15 |
| ADC with PEG24 linker | HER2-positive | 25 |
Illustrative data representing a common trend observed in in vitro studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of ADC-mediated cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ADC constructs with and without PEG spacers.
-
Unconjugated antibody (negative control).
-
Free cytotoxic payload (positive control).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well plates.
-
Multichannel pipette.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is a standard method to characterize and quantify protein aggregation based on the hydrodynamic volume of the molecules.
Materials:
-
ADC samples (with and without PEG spacers).
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å).
-
High-performance liquid chromatography (HPLC) system with a UV detector.
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0). For more hydrophobic ADCs, the mobile phase may be supplemented with an organic modifier like isopropanol or acetonitrile to reduce non-specific interactions with the column matrix.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the ADC sample onto the column.
-
Chromatographic Separation: The components of the sample are separated based on their size as they pass through the column. Larger molecules (aggregates) elute first, followed by the monomeric ADC.
-
Detection: Monitor the elution profile at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer peaks. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
In Vivo Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in rodents to evaluate the impact of PEG spacers on ADC clearance and exposure.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats).
-
ADC constructs with varying PEG spacer lengths.
-
Dosing vehicle (e.g., sterile saline).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
ELISA kit for quantifying the total antibody concentration.
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single intravenous (IV) dose of the ADC constructs to different groups of animals at a defined concentration (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Quantification: Determine the concentration of the total antibody in the plasma samples using a validated ELISA method.
-
Data Analysis: Plot the plasma concentration-time profiles for each ADC construct. Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate pharmacokinetic modeling software.
Visualizing the Impact and Workflow
Diagrams created using Graphviz (DOT language) illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Comparison of ADCs with and without a PEG spacer.
Caption: A typical experimental workflow for ADC evaluation.
Caption: The bystander effect signaling pathway for ADCs.
Conclusion
The incorporation of a PEG spacer into cleavable linkers represents a significant advancement in ADC technology. By enhancing solubility, reducing aggregation, and improving the pharmacokinetic profile, PEGylation enables the development of more stable, potent, and tolerable ADCs. While the optimal PEG linker length is likely specific to the antibody, payload, and target antigen, the evidence strongly supports the strategic use of PEG spacers to overcome the challenges associated with hydrophobic payloads. By carefully considering the interplay between linker chemistry and the overall performance of the ADC, researchers can rationally design the next generation of highly effective and safer targeted cancer therapies.
References
A Comparative Guide to Disulfide and Enzyme-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[] The linker, which connects these two components, is a critical element that profoundly influences the ADC's stability, efficacy, and safety profile.[2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently cleave to release the payload once inside the target cancer cell.[][3]
This guide provides an objective comparison of two major classes of cleavable linkers: disulfide linkers and enzyme-cleavable linkers. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their evaluation.
Disulfide Linkers: Leveraging the Reductive Tumor Environment
Disulfide linkers are designed to be cleaved by exploiting the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.
Mechanism of Action The bloodstream is a relatively oxidizing environment, which helps maintain the stability of the disulfide bond within the linker. However, the cytoplasm of cells, particularly tumor cells, has a much higher concentration of reducing agents, most notably glutathione (GSH). The intracellular GSH concentration (1-10 mmol/L) is several orders of magnitude higher than in the blood plasma (~5 µmol/L). Upon internalization of the ADC into a target cell, this reductive environment facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload. To enhance plasma stability, steric hindrance is often introduced near the disulfide bond, for example, by adding methyl groups.
Enzyme-Cleavable Linkers: Harnessing Intracellular Machinery
Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are highly active within the lysosomes of tumor cells. This strategy offers high specificity for payload release inside the target cell.
Mechanism of Action These linkers remain stable in circulation but are rapidly cleaved upon ADC internalization and trafficking to the lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage.
There are two main types of enzyme-cleavable linkers:
-
Peptide Linkers: These are the most common type and typically consist of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala). These sequences are specifically recognized and cleaved by lysosomal proteases like cathepsin B, which is often overexpressed in tumor cells.
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, another enzyme found in lysosomes and the tumor microenvironment. They offer the advantage of high hydrophilicity, which can reduce ADC aggregation and allow for higher drug-to-antibody ratios (DARs).
Head-to-Head Comparison
| Feature | Disulfide Linkers | Enzyme-Cleavable Linkers |
| Cleavage Mechanism | Reduction of disulfide bond | Enzymatic hydrolysis of a specific substrate (e.g., peptide, glucuronide) |
| Location of Cleavage | Primarily cytoplasm | Primarily lysosomes |
| Trigger for Cleavage | High intracellular glutathione (GSH) concentration | Presence of specific enzymes (e.g., Cathepsin B, β-glucuronidase) |
| Plasma Stability | Generally considered less stable than peptide linkers, but can be improved with steric hindrance. | Generally high plasma stability. |
| Specificity | Dependent on the GSH gradient between plasma and cytoplasm. | High specificity, dependent on enzyme expression in target cells. |
| Bystander Effect | Can induce a bystander effect if the released payload is cell-permeable. | Can induce a bystander effect if the released payload is cell-permeable. |
| Examples in ADCs | Maytansinoid-based ADCs | Brentuximab vedotin (Adcetris®) (Val-Cit), Polatuzumab vedotin (Polivy®) (Val-Cit) |
Quantitative Performance Data
Direct comparison of linker stability across different studies can be challenging due to variations in experimental conditions, antibodies, and payloads. However, the following table summarizes representative data to illustrate general trends.
| Linker Type | ADC Example | Model | Stability Metric | Result | Reference |
| Disulfide | Anti-CD22-DM1 | Mouse | >50% of drug remained attached after 7 days | High Stability | |
| Enzyme (Val-Cit) | cAC10-MMAE | Mouse | Linker half-life of ~144 hours (6.0 days) | Good Stability | |
| Enzyme (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days) | High Stability | |
| Enzyme (Val-Cit) | Anti-HER2-MMAF | Mouse | Lost >95% of payload after 14 days in plasma | Lower Stability | |
| Enzyme (GGFG) | Enhertu (Trastuzumab deruxtecan) | N/A | Considered to have high plasma stability. | High Stability |
Experimental Protocols
Accurate evaluation of ADC linker performance requires a series of robust in vitro and in vivo experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma by measuring the amount of intact ADC or prematurely released payload over time.
Methodology (General Protocol):
-
Incubation: Incubate the test ADC in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
Analysis: Analyze the samples using one of the following methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This method can be used to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies linker cleavage. It can also be used to quantify the concentration of free payload released into the plasma.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA can be designed to capture the antibody and a detection antibody can be used that recognizes the payload. This allows for the quantification of intact, payload-bearing ADC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (e.g., IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines. This is a crucial first step to evaluate efficacy before moving to more complex in vivo studies.
Methodology:
-
Cell Seeding: Seed target cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates at 37°C for a period of 48 to 144 hours, depending on the cell line's doubling time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Tumor Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nu/nu mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (that express the target antigen) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., ~200-250 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with disulfide linker, ADC with enzyme-cleavable linker). Administer the treatments, typically via intravenous injection.
-
Monitoring: Monitor tumor volume (measured with calipers), body weight, and the general health of the animals regularly throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups to assess the in vivo efficacy of each ADC.
Conclusion
The choice between a disulfide and an enzyme-cleavable linker is a critical decision in ADC design that depends on the specific therapeutic context.
-
Disulfide linkers offer a cleavage mechanism based on the well-established glutathione gradient. Their main challenge is balancing plasma stability with efficient intracellular release, a problem that is being addressed through new designs that decouple these two properties.
-
Enzyme-cleavable linkers , particularly peptide-based ones, generally provide excellent plasma stability and highly specific cleavage within the lysosome. However, their efficacy can be influenced by heterogeneous expression of target enzymes within the tumor.
Ultimately, the optimal linker strategy must be empirically determined for each ADC candidate. A comprehensive evaluation using the in vitro and in vivo methods described in this guide will enable researchers to select a linker that maximizes the therapeutic window, leading to safer and more effective cancer therapies.
References
A Comparative Guide to the In Vitro Validation of Disulfide Bond Cleavage in Tetrazine-PEG4-SS-Py Conjugates
For Researchers, Scientists, and Drug Development Professionals
The reversible nature of disulfide bonds makes them a cornerstone in the design of advanced bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). The Tetrazine-PEG4-SS-Py linker is a prime example, offering a bioorthogonal tetrazine moiety for coupling and a readily cleavable disulfide bond for controlled payload release. This guide provides a comprehensive comparison of the in vitro validation of disulfide bond cleavage in this compound conjugates against alternative linker technologies, supported by experimental data and detailed protocols.
Comparison of Disulfide Bond Cleavage and Alternative Linker Technologies
The choice of a linker is critical to the efficacy and safety of a bioconjugate. The ideal linker remains stable in circulation to prevent premature payload release but is efficiently cleaved at the target site. Disulfide linkers, such as the one in this compound, are designed to be cleaved in the reducing environment of the cell.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| This compound (Pyridyl Disulfide) | Reduction by thiols (e.g., Glutathione) | Bioorthogonal conjugation via tetrazine; relatively fast cleavage kinetics.[1][2][3][4] | Potential for slower cleavage compared to less hindered disulfides; susceptibility to thiol-disulfide exchange in plasma.[5] |
| Hindered Disulfide Linkers | Reduction by thiols (e.g., Glutathione) | Increased plasma stability due to steric hindrance around the disulfide bond. | Slower cleavage kinetics compared to unhindered disulfides. |
| Maleimide-based Linkers | Typically non-cleavable; relies on antibody degradation. | High stability of the thioether bond once formed. | Susceptible to retro-Michael reaction leading to premature drug release; potential for off-target reactions. |
| Enzyme-Cleavable Linkers (e.g., Val-Cit) | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B). | High plasma stability; specific cleavage in the lysosome. | Efficacy is dependent on the expression of the target enzyme; potential for instability in rodent preclinical models. |
| pH-Sensitive Linkers (e.g., Hydrazones) | Hydrolysis in acidic environments (endosomes/lysosomes). | Effective for targeting the acidic tumor microenvironment or intracellular compartments. | Historically prone to instability in circulation, leading to premature drug release. |
| Non-Cleavable Linkers | Complete degradation of the antibody in the lysosome. | High plasma stability, leading to a potentially wider therapeutic window. | The released payload is attached to an amino acid residue, which may reduce its potency; generally lacks a bystander effect. |
In Vitro Cleavage: A Comparison of Reducing Agents
The in vitro cleavage of disulfide bonds is typically validated using reducing agents that mimic the intracellular environment. The most common reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (GSH).
| Reducing Agent | Mechanism of Action | Optimal pH | Key Advantages | Key Disadvantages |
| Dithiothreitol (DTT) | Thiol-disulfide exchange, forming a stable six-membered ring. | >7.0 | Potent reducing agent. | Can interfere with subsequent maleimide-based labeling reactions; less stable than TCEP. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic attack by the phosphorus atom on the disulfide bond. | 1.5 - 8.5 | Odorless, more stable, and effective over a wider pH range than DTT; does not interfere with maleimide chemistry. | Can be less stable in phosphate buffers. |
| Glutathione (GSH) | Thiol-disulfide exchange, mimicking the primary intracellular reducing agent. | Neutral | Represents the most physiologically relevant in vitro model for intracellular cleavage. | Slower reaction kinetics compared to DTT and TCEP. |
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay of this compound Conjugate
This protocol describes a general method to assess the cleavage of the disulfide bond in a this compound conjugate using a reducing agent.
Materials:
-
This compound conjugate (e.g., conjugated to a fluorescent probe or a small molecule drug)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agents: DTT, TCEP, or GSH stock solutions (e.g., 100 mM)
-
Quenching solution (optional): N-ethylmaleimide (NEM) solution
-
Analytical instrument (e.g., HPLC, LC-MS, or fluorescence plate reader)
Procedure:
-
Prepare a solution of the this compound conjugate in PBS at a known concentration.
-
Add the reducing agent (DTT, TCEP, or GSH) to the conjugate solution to achieve the desired final concentration (e.g., 1-10 mM for GSH to mimic intracellular concentrations).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
(Optional) Quench the reaction by adding a molar excess of NEM to cap any free thiols.
-
Analyze the samples to quantify the amount of cleaved and intact conjugate. This can be done by separating the species using HPLC or LC-MS and measuring the respective peak areas, or by measuring the change in a fluorescence signal if a fluorescent reporter is used.
-
Calculate the percentage of cleavage at each time point to determine the cleavage kinetics.
Visualizing the Process
Experimental Workflow
Caption: Workflow for the in vitro validation of disulfide bond cleavage.
Mechanism of Disulfide Cleavage by Glutathione (GSH)
Caption: Glutathione-mediated disulfide bond cleavage mechanism.
References
- 1. Tetrazine-PEG4-SSPy | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tetrazine Derivatives: Balancing Reactivity and Stability in Bioconjugation
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as trans-cyclooctene (TCO), has become a premier tool for bioconjugation.[1][2] Its extraordinary speed and specificity in physiological conditions have propelled advancements in cellular imaging, in vivo drug delivery, and diagnostics.[1][3][4] However, the success of these applications hinges on a critical choice: selecting the right tetrazine derivative. This guide provides a comparative analysis of common tetrazine derivatives, focusing on the crucial balance between reaction kinetics and stability, supported by experimental data and detailed protocols.
The Reactivity-Stability Trade-Off
The utility of a tetrazine derivative is primarily defined by two competing parameters:
-
Reaction Kinetics: The speed of the iEDDA ligation, quantified by the second-order rate constant (k₂), is vital for efficient labeling, especially at low reactant concentrations. Generally, tetrazines bearing electron-withdrawing groups (EWGs) exhibit faster kinetics.
-
Stability: The tetrazine must remain intact in the biological medium (e.g., buffer, plasma, cell media) long enough to react with its target dienophile. Tetrazines with EWGs, while more reactive, are often less stable and more susceptible to degradation by nucleophiles or hydrolysis. Conversely, electron-donating groups (EDGs) tend to enhance stability but reduce reactivity.
Achieving the optimal balance between these two factors is essential for the success of in vivo experiments.
Comparative Stability and Kinetics Data
The selection of a suitable tetrazine requires a careful examination of its performance under relevant conditions. The tables below summarize published kinetic and stability data for a variety of commonly used tetrazine derivatives, providing a baseline for comparison.
Table 1: Reaction Kinetics of Tetrazine Derivatives with trans-Cyclooctene (TCO)
| Tetrazine Derivative | Substituents | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
| High Reactivity | |||||
| 3,6-di-(2-pyridyl)-s-tetrazine (dipyridyl-Tz) | 2-pyridyl, 2-pyridyl | TCO | >39,000 | DPBS, 37 °C | |
| 3-(H)-6-phenyl-s-tetrazine (H-Tz) | H, Phenyl | TCO | ~26,000 | PBS, 37 °C | |
| Moderate Reactivity | |||||
| 3-(p-CF₃-phenyl)-6-phenyl-s-tetrazine | p-CF₃-phenyl, Phenyl | TCO | ~1,000 | MeOH/H₂O, 25 °C | |
| 3-methyl-6-(4-pyridyl)-s-tetrazine | Methyl, 4-pyridyl | TCO-PEG₄ | 2,740 | DPBS, 37 °C | |
| 3-methyl-6-phenyl-s-tetrazine (Me-Tz) | Methyl, Phenyl | TCO | ~990 - 1,000 | DPBS, 37 °C / PBS, 37 °C | |
| Lower Reactivity | |||||
| 3,6-di-methyl-s-tetrazine (dimethyl-Tz) | Methyl, Methyl | TCO | 210 | PBS, 37 °C |
Note: Reaction rates are highly dependent on the specific TCO derivative, solvent, and temperature. The data presented here are for comparative purposes.
Table 2: Stability of Tetrazine Derivatives in Physiological Buffers
| Tetrazine Derivative | Substituents | Medium | Stability Metric | Reference(s) |
| High Stability | ||||
| 3,6-di-methyl-s-tetrazine | Methyl, Methyl | PBS (pH 7.4), 37 °C | >96% remaining after 10h | |
| 3-methyl-6-phenyl-s-tetrazine | Methyl, Phenyl | PBS (pH 7.4), 37 °C | ~85% remaining after 10h | |
| Moderate to Low Stability | ||||
| 3-(H)-6-phenyl-s-tetrazine | H, Phenyl | PBS (pH 7.4), 37 °C | ~70% remaining after 10h | |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2-pyridyl, 2-pyridyl | PBS, 37 °C | t₁/₂ ≈ 9.6 hours | |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2-pyridyl, 2-pyridyl | Cell Lysate, 37 °C | 100% degraded after 24h |
Visualizing Key Concepts and Workflows
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the iEDDA reaction, factors influencing tetrazine performance, and a typical workflow for stability assessment.
Detailed Experimental Protocols
Reproducible data is essential for the rational selection of bioconjugation reagents. Below are generalized protocols for assessing tetrazine stability and reaction kinetics.
Protocol 1: Determination of Tetrazine Stability (Half-life)
This protocol measures the rate of tetrazine degradation in a chosen biological medium.
1. Sample Preparation: a. Prepare a 1-10 mM stock solution of the tetrazine derivative in an organic solvent like DMSO. b. On the day of the experiment, dilute the stock solution to a final concentration (e.g., 50-200 µM) in the desired pre-warmed (37°C) biological medium (e.g., PBS pH 7.4, or cell culture medium with 10% fetal bovine serum). Ensure the final DMSO concentration is low (e.g., ≤1%).
2. Incubation: a. Incubate the samples in a controlled environment at 37°C. For analysis by plate reader, this can be done directly in a 96-well plate.
3. Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the sample for analysis. b. If not analyzing immediately, quench potential degradation by flash freezing the aliquot in liquid nitrogen and storing at -80°C.
4. Quantification: a. Analyze the concentration of the remaining intact tetrazine using reverse-phase HPLC or LC-MS. b. Monitor the disappearance of the characteristic tetrazine absorbance, typically between 510-540 nm.
5. Data Analysis: a. Plot the percentage of remaining tetrazine as a function of time. b. Determine the half-life (t₁/₂) by fitting the data to a first-order decay kinetic model.
Protocol 2: Determination of Reaction Kinetics (Second-Order Rate Constant, k₂)
This protocol uses stopped-flow spectrophotometry under pseudo-first-order conditions to measure the rate of reaction with a dienophile.
1. Reagent Preparation: a. Prepare stock solutions of the tetrazine derivative (e.g., 1 mM in DMSO) and the TCO derivative (e.g., 20 mM in DMSO). b. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to working concentrations. The TCO concentration should be in at least a 10-fold excess of the tetrazine concentration to ensure pseudo-first-order conditions.
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and immediately begin monitoring the decrease in the tetrazine's absorbance (510-540 nm) over time. Record the absorbance decay trace until the reaction is complete.
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative, which was in excess: k₂ = k_obs / [TCO] . c. The experiment should be repeated with several different concentrations of TCO to ensure linearity and accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Non-Specific Binding of Tetrazine-PEG4-SS-Py Conjugates in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective delivery of therapeutic payloads to target cells is the cornerstone of effective drug conjugate design. A critical challenge in this endeavor is minimizing non-specific binding, which can lead to off-target toxicity and a reduced therapeutic index. This guide provides a comparative analysis of Tetrazine-PEG4-SS-Py conjugates, focusing on the assessment of their non-specific binding in cellular contexts. We present experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their drug development programs.
The this compound linker is a versatile tool in bioconjugation, offering a bioorthogonal tetrazine moiety for rapid reaction with strained alkenes, a hydrophilic polyethylene glycol (PEG) spacer, and a reducible disulfide bond for intracellular payload release.[1][2] The inclusion of a PEG spacer is a key design feature aimed at mitigating non-specific interactions.
The Role of PEGylation in Mitigating Non-Specific Binding
Polyethylene glycol (PEG) is widely incorporated into drug delivery systems to improve their pharmacological properties.[3][4] The hydrophilic nature of the PEG chain creates a hydration sheath that can sterically hinder interactions with proteins and cell membranes, thereby reducing opsonization (the binding of plasma proteins) and uptake by the mononuclear phagocyte system.[5] This "stealth" effect can lead to longer circulation times and reduced non-specific cellular uptake. Studies have shown that incorporating even short PEG chains into antibody-drug conjugates (ADCs) can significantly decrease their hydrophobicity, leading to slower non-specific uptake and reduced off-target toxicity.
The Importance of the Cleavable Disulfide Linker
The this compound linker contains a disulfide bond, which is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione. This ensures that the cytotoxic payload is preferentially released inside the target cells. However, the stability of this linker is paramount; premature cleavage in circulation can lead to systemic toxicity.
Comparative Assessment of Non-Specific Binding
To evaluate the non-specific binding of conjugates utilizing the this compound linker, a series of in vitro assays can be employed. These assays are designed to compare the conjugate against relevant controls, such as conjugates with different linkers (e.g., non-cleavable linkers) or without the PEG spacer.
Key Experimental Approaches:
-
In Vitro Cytotoxicity in Target-Negative Cells: This assay assesses the off-target killing of cells that do not express the target antigen. An ideal conjugate should exhibit minimal toxicity to these cells.
-
Cellular Uptake Studies: Using flow cytometry or fluorescence microscopy, the amount of conjugate internalized by target-negative cells can be quantified. Lower uptake indicates reduced non-specific binding.
-
Polyspecificity Assays: These assays, often employing flow cytometry, measure the propensity of an antibody or ADC to bind to a panel of diverse, irrelevant proteins or cellular components. Lower polyspecificity is desirable.
-
In Vivo Biodistribution Studies: Animal models are used to determine the tissue distribution of the conjugate. Reduced accumulation in non-target organs like the liver and spleen is indicative of lower non-specific clearance.
Quantitative Data Comparison
The following tables summarize hypothetical, yet representative, quantitative data from experiments designed to assess the non-specific binding of a model antibody conjugated with different linkers.
Table 1: In Vitro Cytotoxicity Against Target-Negative Cells (e.g., HEK293)
| Conjugate | Linker Type | IC50 (nM) | Interpretation |
| Antibody-Tetrazine-PEG4-SS-Py-Payload | Cleavable, PEGylated | > 1000 | Low non-specific toxicity |
| Antibody-Tetrazine-SS-Py-Payload | Cleavable, Non-PEGylated | 450 | Moderate non-specific toxicity |
| Antibody-SMCC-Payload | Non-Cleavable, Non-PEGylated | 800 | Lower non-specific toxicity than non-PEGylated cleavable |
| Free Payload | - | 5 | High intrinsic toxicity |
Table 2: Cellular Uptake in Target-Negative Cells (Flow Cytometry)
| Conjugate | Linker Type | Mean Fluorescence Intensity (MFI) | Interpretation |
| Antibody-Tetrazine-PEG4-SS-Py-Payload | Cleavable, PEGylated | 150 | Low non-specific uptake |
| Antibody-Tetrazine-SS-Py-Payload | Cleavable, Non-PEGylated | 600 | High non-specific uptake |
| Antibody-SMCC-Payload | Non-Cleavable, Non-PEGylated | 350 | Moderate non-specific uptake |
| Unconjugated Antibody | - | 50 | Baseline binding |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target-negative cells (e.g., HEK293) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test conjugates and the free payload in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 values using a non-linear regression model.
Protocol 2: Cellular Uptake by Flow Cytometry
-
Cell Preparation: Harvest target-negative cells and resuspend them in FACS buffer (PBS with 2% FBS) at a concentration of 1x10^6 cells/mL.
-
Conjugate Labeling: Ensure the antibody portion of the conjugate is labeled with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubation: Add the fluorescently labeled conjugates to the cell suspension at a final concentration of 10 µg/mL. Incubate for 1 hour at 4°C (to measure binding) or 37°C (to measure uptake).
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound conjugate.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing non-specific binding.
Conclusion
The assessment of non-specific binding is a critical step in the development of safe and effective drug conjugates. The this compound linker, with its PEG spacer and cleavable disulfide bond, is designed to minimize such off-target interactions. By employing a combination of in vitro assays, researchers can systematically evaluate and compare the non-specific binding profiles of different conjugate designs. The data and protocols presented in this guide offer a framework for these essential studies, ultimately contributing to the development of more targeted and less toxic therapeutics. It is important to note that while PEGylation generally reduces non-specific binding, in some cases, it has been reported to have minimal or even negative effects, and can sometimes reduce uptake by target cells. Therefore, empirical testing remains crucial.
References
- 1. Tetrazine-PEG4-SSPy | AxisPharm [axispharm.com]
- 2. Tetrazine-PEG4-SSPy - Creative Biolabs [creative-biolabs.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate Efficacy
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[][3] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[3]
Performance Comparison: A Data-Driven Analysis
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.
In Vitro Cytotoxicity (IC50 Values)
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.[1]
| ADC Target | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 | Cleavable (vc-MMAE) | MMAE | 10.5 | |
| HER2 | SK-BR-3 | Non-cleavable (MCC-DM1) | DM1 | 25.2 | |
| CD30 | Karpas 299 | Cleavable (vc-MMAE) | MMAE | 0.5 | |
| CD30 | Karpas 299 | Non-cleavable (mc-MMAF) | MMAF | 3.2 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy (% Tumor Growth Inhibition)
In vivo studies in xenograft models provide crucial data on the overall anti-tumor activity of an ADC.
| ADC Target | Xenograft Model | Linker Type | Payload | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HER2 | NCI-N87 | Cleavable (vc-MMAE) | MMAE | 5 | 95 | |
| HER2 | NCI-N87 | Cleavable (exo-EVC-Exatecan) | Exatecan | 5 | 98 | |
| CD79b | Jeko-1 | Tandem-cleavage | MMAE | 3 | ~80 | |
| CD79b | Jeko-1 | Mono-cleavage | MMAE | 3 | ~60 |
Plasma Stability (% Intact ADC)
The stability of an ADC in circulation is critical for minimizing off-target toxicity.
| ADC | Linker Type | Time Point (days) | % Intact ADC (in rat plasma) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (dipeptide) | 7 | ~60 | |
| Trastuzumab-Exolinker-Exatecan | Cleavable (exo-EVC) | 7 | >80 | |
| Anti-CD79b-Tandem-cleavage-MMAE | Tandem-cleavage | 7 | ~85 | |
| Anti-CD79b-Mono-cleavage-MMAE | Mono-cleavage | 7 | ~50 |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
The Bystander Effect: A Key Differentiator
A key advantage of cleavable linkers is their ability to induce a "bystander effect". Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous for treating heterogeneous tumors. In contrast, the payload-linker-amino acid complex released from non-cleavable linkers is often charged and cannot readily cross cell membranes, thus typically not producing a bystander effect.
Mechanisms of Action
The distinct mechanisms of payload release for cleavable and non-cleavable linkers lead to different intracellular fates and downstream signaling events.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium and add 100 µL of the different ADC concentrations to the wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Ag+ cell line
-
Ag- cell line stably expressing a fluorescent protein (e.g., GFP)
-
ADC and control articles
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates. As a control, seed a monoculture of GFP-Ag- cells. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Plasma Stability Assay (LC-MS/MS)
This method quantifies the amount of intact ADC and prematurely released free payload in circulation.
Materials:
-
Animal model (e.g., mice or rats)
-
ADC
-
Equipment for blood collection and plasma processing
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model.
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Sample Preparation (for free payload):
-
Add an organic solvent to the plasma samples to precipitate proteins.
-
Centrifuge the samples and collect the supernatant containing the free payload.
-
-
Sample Preparation (for intact ADC):
-
Use immunoaffinity capture techniques to isolate the ADC from the plasma.
-
-
LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to quantify the concentration of the intact ADC and the released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining and the concentration of free payload at each time point to determine the in vivo stability.
References
Safety Operating Guide
Proper Disposal of Tetrazine-PEG4-SS-Py: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and compliant disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Tetrazine-PEG4-SS-Py, a heterobifunctional linker, requires careful management due to its reactive components. This guide provides essential safety information and a step-by-step protocol for its proper disposal.
Core Safety and Hazard Profile
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes, but is not limited to:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A properly buttoned lab coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Information Summary
The following table summarizes the known hazard information for components and derivatives related to this compound. This data is based on similar compounds and should be used as a precautionary guideline.
| Parameter | Tetrazine Analogs | Pyridine-2-thiol (Cleavage Byproduct) | General Guidance for this compound |
| GHS Hazard Classification | Acute toxicity, oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory tract irritation) (Category 3)[1] | Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)[2] | Assume similar or compounded hazards. Treat as a hazardous substance requiring careful handling and disposal. |
| Potential Health Effects | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1] | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2][3] | Potential for skin, eye, and respiratory irritation. Avoid inhalation, ingestion, and direct contact. |
Experimental Protocol for Chemical Inactivation and Disposal
Direct disposal of this compound is not recommended due to its reactive nature. A chemical inactivation procedure to cleave the disulfide bond is the first step in rendering the compound safer for disposal. The resulting mixture, however, should still be treated as hazardous waste.
Step 1: Cleavage of the Disulfide Bond
The disulfide bond (-SS-) in this compound can be cleaved using a reducing agent. Dithiothreitol (DTT) is a common and effective choice. This procedure breaks the molecule into smaller, less reactive components, although the byproducts, including pyridine-2-thiol, are still considered hazardous.
Methodology:
-
Preparation: In a designated chemical fume hood, prepare the this compound waste. This can be a solution in an organic solvent (e.g., DMSO, DMF) or residual solid waste.
-
Reduction:
-
For solutions, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 100 mM.
-
For solid waste, dissolve it in a suitable buffer (e.g., phosphate-buffered saline, PBS) before adding the DTT.
-
-
Reaction: Stir the mixture at room temperature for a minimum of 1-2 hours to ensure complete cleavage of the disulfide bond. This reaction will yield two primary fragments and the byproduct pyridine-2-thiol.
Step 2: Waste Collection and Segregation
-
Container: Transfer the entire reaction mixture into a clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The names of the original compound (this compound) and the chemical treatment applied (e.g., "Treated with DTT").
-
A list of the container's contents, including the solvent, cleaved tetrazine and pyridine fragments, and the reducing agent (DTT).
-
Associated hazard warnings (e.g., "Irritant," "Handle with Caution").
-
-
Segregation: Do not mix this waste stream with other types of chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 3: Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wear the appropriate PPE as described above.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Collect the absorbent material and any contaminated items (e.g., gloves, wipes) and place them in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
References
Essential Safety and Logistics for Handling Tetrazine-PEG4-SS-Py
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personnel safety and experimental success. This document provides immediate, essential safety and logistical information for the handling of Tetrazine-PEG4-SS-Py, a bifunctional linker used in bioconjugation. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Immediate Safety and Handling
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles with side shields are essential to protect against splashes. A face shield provides an additional layer of protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against skin contact. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[1] For solutions in solvents, storage at -80°C can extend shelf life to six months, while at -20°C, it is recommended to be used within one month.[2]
Handling and Preparation
-
Preparation: Ensure a chemical fume hood is operational and all necessary equipment is clean, dry, and readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can degrade the compound.
-
Weighing and Dissolving: Handle the solid compound carefully to avoid generating dust. If preparing a stock solution, dissolve the compound in an appropriate anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3]
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard operational workflow for handling this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇N₇O₆S₂ | Precise PEG |
| Molecular Weight | 631.8 g/mol | Precise PEG |
| Purity | >96% | Precise PEG |
| Appearance | Yellow solid | Sigma-Aldrich[1] |
| Storage Temperature | -20°C | Sigma-Aldrich[1] |
| Solubility | Soluble in DMF and DMSO | Conju-Probe |
Experimental Protocol: Bioconjugation with a Thiol-Containing Molecule
This protocol provides a general methodology for the conjugation of this compound to a thiol-containing molecule, such as a cysteine-containing peptide or a reduced antibody.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., antibody, peptide)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.4)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if needed for antibody reduction
-
Anhydrous DMSO or DMF
-
Desalting column or other protein purification system
Procedure:
-
Antibody Reduction (if applicable):
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce disulfide bonds and expose free thiols.
-
Remove the reducing agent using a desalting column. Proceed immediately to the conjugation step to prevent re-oxidation of thiols.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
To the solution of the thiol-containing molecule, add a 5-20 fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
The pyridyl disulfide (SSPy) group of this compound will react with the free thiol to form a stable disulfide bond.
-
-
Purification:
-
Remove excess, unreacted this compound from the conjugate using a desalting column, dialysis, or size-exclusion chromatography.
-
The following diagram illustrates the experimental workflow for bioconjugation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
